Ferruginol
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O/c1-13(2)15-11-14-7-8-18-19(3,4)9-6-10-20(18,5)16(14)12-17(15)21/h11-13,18,21H,6-10H2,1-5H3/t18-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNWVJOHUAQHLM-AZUAARDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20331722 | |
| Record name | Ferruginol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20331722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
514-62-5 | |
| Record name | trans-Ferruginol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=514-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferruginol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferruginol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20331722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FERRUGINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2CMM6X37M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ferruginol: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferruginol, a diterpenoid phenol first identified in 1939, has emerged as a promising natural product with a wide spectrum of pharmacological activities.[1] This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, and a detailed examination of its biological effects, with a particular focus on its anticancer properties. This document synthesizes key quantitative data, outlines detailed experimental protocols for its study, and visualizes its molecular mechanisms of action to serve as a valuable resource for the scientific community.
Discovery and Chemical Profile
This compound (abieta-8,11,13-trien-12-ol) was first isolated in 1939 from the resin of the miro tree, Podocarpus ferrugneus.[1] It is an abietane diterpene characterized by a tricyclic ring system.[1] Its chemical structure and properties have been extensively studied using various spectroscopic techniques.
Characterization Techniques
The structural elucidation of this compound is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and chemical environment of protons in the molecule. Key signals for this compound include those for the aromatic protons, the isopropyl group, and the methyl groups of the decalin ring system.
-
¹³C NMR: Identifies the number and types of carbon atoms. The spectrum of this compound will show distinct peaks for the aromatic carbons, the carbon bearing the hydroxyl group, and the carbons of the aliphatic rings and alkyl substituents.
-
-
Mass Spectrometry (MS): Time-of-flight secondary ion mass spectrometry (TOF-SIMS) has been effectively used to detect this compound in plant tissues, with characteristic positive ion peaks at m/z 285 and 301.[2] Gas chromatography-mass spectrometry (GC-MS) is also a standard method for its identification and quantification.
Natural Sources and Extraction
This compound is predominantly found in plants belonging to the Cupressaceae, Podocarpaceae, and Lamiaceae families.[3] The concentration of this compound can vary significantly between different plant species and even between different parts of the same plant.
Quantitative Data on this compound Yield
The following table summarizes the quantitative yield of this compound from various natural sources as reported in the literature.
| Plant Species | Plant Part | Extraction Method | Yield | Reference |
| Juniperus procera | Root | Methanol Extraction | 4.4 µg/g | [4][5] |
| Juniperus procera | Leaf | Methanol Extraction | 0.43 µg/g | [4][5] |
| Juniperus procera | Seed | Methanol Extraction | 0.42 µg/g | [4][5] |
| Cryptomeria japonica | Heartwood | n-hexane extraction | Predominant constituent | [2] |
| Salvia sclarea | Hairy Roots | Not specified | Present | |
| Salvia corrugata | Hairy Roots | Methanol Extraction | Present | |
| Salvia aethiopis | Roots | Not specified | Present |
Experimental Protocols: Extraction and Isolation
The following protocols provide a general framework for the extraction and isolation of this compound from plant material. Optimization may be required depending on the specific source.
2.2.1. Extraction from Juniperus procera
This protocol is based on the methodology described for the extraction of this compound from Juniperus procera.[4][5]
-
Plant Material Preparation: Wash the plant material (roots, leaves, or seeds) with distilled water and air-dry at room temperature. Grind the dried material into a fine powder.
-
Methanol Extraction: Macerate 1 gram of the powdered plant material in 20 mL of methanol at 28°C for 5 days with agitation (120 rpm).
-
Centrifugation: Separate the extract from the solid plant material by centrifugation at 5000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm nylon syringe filter. The resulting extract can be used for further analysis and purification.
2.2.2. Isolation by Column Chromatography
This is a general protocol for the purification of this compound from a crude plant extract using silica gel column chromatography.
-
Column Preparation:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle and add a layer of sand to the top to protect the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Carefully load the dissolved sample onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate.
-
Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Combine the fractions containing pure this compound and evaporate the solvent.
-
Biological Activities and Mechanisms of Action
This compound exhibits a remarkable range of biological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant effects.[6][7]
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines. The table below summarizes the reported IC50 values.
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-T32 | Thyroid Cancer | 12 | [8] |
| PC3 | Prostate Cancer | 55 | [7] |
| A549 | Non-small cell lung cancer | Dose-dependent cytotoxicity | [9] |
| CL1-5 | Non-small cell lung cancer | Dose-dependent cytotoxicity | [9] |
| SK-MEL-28 | Melanoma | ~50 | [10] |
3.1.1. Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.
-
PI3K/AKT Pathway: this compound has been shown to inhibit the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation. It achieves this by decreasing the phosphorylation of key downstream effectors of PI3K, such as AKT.[1][6]
Caption: this compound inhibits the PI3K/AKT signaling pathway.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade in cancer progression. This compound has been observed to suppress this pathway by reducing the expression of proteins like p38 MAPK.[6][8]
References
- 1. mdpi.com [mdpi.com]
- 2. Purification [chem.rochester.edu]
- 3. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STAT3 as a Potential Target for Tumor Suppressive Effects of 15-Deoxy-Δ12,14-prostaglandin J2 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Isolation of antibacterial diterpenoids from Cryptomeria japonica bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. researchgate.net [researchgate.net]
Ferruginol chemical structure and properties
An In-depth Technical Guide on Ferruginol: Chemical Structure, Properties, and Biological Activity
Abstract
This compound is a phenolic abietane diterpenoid found in several plant families, notably Cupressaceae and Lamiaceae.[1] This compound has garnered significant scientific interest due to its diverse pharmacological profile, which includes antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[2][3] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and key biological mechanisms. It details the signaling pathways modulated by this compound and provides standardized experimental protocols for its evaluation, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
This compound (C₂₀H₃₀O) is a tricyclic diterpenoid belonging to the abietane chemical class, characterized by three fused six-membered rings.[1] Its structure features a phenol group, which is crucial for its biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₃₀O | [1][4][5] |
| Molecular Weight | 286.45 g/mol | [1][5][6] |
| IUPAC Name | (4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-ol | [][8] |
| CAS Number | 514-62-5 | [2][4][9] |
| Appearance | Off-white to yellow powder | [6] |
| Melting Point | 56-57 °C | [1][6][] |
| Density | 1.0 ± 0.1 g/cm³ | [1] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [2][9] |
| Storage | Store at -20°C, protect from light | [5][6] |
Table 2: Spectroscopic Data of this compound
| Technique | Data | Source(s) |
| Mass Spectrometry (MS) | Molecular ion peak at m/z 286 | [1] |
| GC-MS Analysis | Used for identification in plant extracts and reaction products | [1][10] |
| NMR Spectroscopy | Proton NMR and Mass Spectrometric Analysis are used for identity confirmation | [6] |
Biological Activities and Signaling Pathways
This compound's therapeutic potential stems from its ability to modulate multiple cellular signaling pathways.
Antioxidant Activity
This compound functions as a potent antioxidant. The key mechanism involves the donation of a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals, thereby terminating damaging chain reactions. This process is critical in protecting cells from oxidative stress.[11][12]
Caption: this compound's free radical scavenging mechanism.
Anticancer Activity
This compound demonstrates significant anticancer effects across various cancer cell lines, including ovarian, lung, prostate, and thyroid cancer.[13][14][15][16] Its primary mechanisms involve the induction of apoptosis, cell cycle arrest, and inhibition of survival signaling pathways.
-
Apoptosis Induction: this compound induces apoptosis through the intrinsic (mitochondrial) pathway. It downregulates the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax.[14][15] This leads to the activation of a caspase cascade (caspase-9 and caspase-3), resulting in programmed cell death.[14]
-
Cell Cycle Arrest: In ovarian cancer cells, this compound has been shown to induce cell cycle arrest at the G2/M phase.[13]
-
Signaling Pathway Inhibition: this compound suppresses critical survival pathways, including the PI3K/AKT and MAPK signaling cascades, which are often hyperactivated in cancer cells.[15][16]
Caption: Key anticancer signaling pathways modulated by this compound.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay quantifies the antioxidant capacity of this compound by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[17][18]
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH working solution in methanol. Store in an amber bottle to protect from light.[19]
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). Create a series of dilutions from this stock.
-
Prepare a positive control, such as ascorbic acid, using the same serial dilution scheme.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 100 µL of the this compound dilutions or control.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
Include a blank control containing 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation and Measurement:
-
Calculation:
-
The percentage of radical scavenging activity is calculated as follows:
-
% Scavenging = [(A_blank - A_sample) / A_blank] * 100
-
Where A_blank is the absorbance of the blank control and A_sample is the absorbance of the sample.
-
-
Caption: Standard workflow for the DPPH antioxidant assay.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cells by measuring metabolic activity.
Methodology:
-
Cell Culture:
-
Seed cancer cells (e.g., A549, OVCAR-3) in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Allow cells to adhere for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
-
Treatment:
-
Treat cells with various concentrations of this compound (e.g., 0-100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes.
-
Measure the absorbance at 570 nm.
-
-
Calculation:
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and survival signaling (e.g., Bcl-2, Bax, cleaved caspase-3, p-AKT, AKT).[14]
Methodology:
-
Protein Extraction:
-
Treat cells with this compound for the desired time.
-
Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) and separate them by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a specific primary antibody (e.g., anti-Bcl-2, anti-cleaved caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize band intensities to a loading control like β-actin or GAPDH.
-
Conclusion
This compound is a natural diterpenoid with a well-defined chemical structure and a compelling profile of biological activities. Its potent antioxidant and anticancer properties, mediated through the modulation of key cellular pathways such as apoptosis and pro-survival signaling, highlight its significant therapeutic potential. The standardized protocols provided herein offer a robust framework for further investigation into its mechanisms and development as a novel agent in oncology and other therapeutic areas.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | CAS:514-62-5 | Manufacturer ChemFaces [chemfaces.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound | 514-62-5 | FF29416 | Biosynth [biosynth.com]
- 6. cdn.usbio.net [cdn.usbio.net]
- 8. trans-Ferruginol | C20H30O | CID 442027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound supplier | CAS No :514-62-5 | AOBIOUS [aobious.com]
- 10. Antioxidant activity and mechanism of the abietane-type diterpene this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. This compound exhibits anticancer effects in OVCAR‑3 human ovary cancer cells by inducing apoptosis, inhibition of cancer cell migration and G2/M phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound inhibits non-small cell lung cancer growth by inducing caspase-associated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. acmeresearchlabs.in [acmeresearchlabs.in]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Preliminary Biological Screening of Ferruginol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary biological screening of Ferruginol, an abietane-type diterpenoid found in various plant species, including those from the Cupressaceae, Lamiaceae, and Podocarpaceae families.[1] this compound has garnered significant attention in the scientific community for its diverse and potent pharmacological properties, which include anticancer, antimicrobial, antioxidant, and anti-inflammatory activities.[1][2][3] This document synthesizes key findings on its biological effects, details the experimental protocols used for its evaluation, and visualizes the molecular pathways it modulates, offering a critical resource for professionals in drug discovery and development.
Anticancer and Cytotoxic Activity
This compound has demonstrated significant cytotoxic effects across a wide range of human cancer cell lines, including lung, prostate, thyroid, breast, and melanoma cancers.[2][4][5][6][7] Its primary mechanism of action involves the induction of apoptosis through various signaling pathways, making it a promising candidate for further anticancer drug development.[6][8]
The antiproliferative activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀) or 50% growth inhibitory concentration (GI₅₀). The table below summarizes these values against various cancer cell lines.
| Cell Line | Cancer Type | Assay | IC₅₀ / GI₅₀ (µM) | Exposure Time (h) | Reference |
| MDA-T32 | Thyroid Cancer | - | 12 | - | [4] |
| PC3 | Prostate Cancer | - | 55 | - | [9] |
| A549 | Non-Small Cell Lung Cancer | MTT | Dose-dependent | 24 | [6][8] |
| CL1-5 | Non-Small Cell Lung Cancer | MTT | Dose-dependent | 24 | [6][8] |
| SK-MEL-28 | Malignant Melanoma | SRB | 47.5 | 48 | [5][10] |
| OVCAR-3 | Ovarian Cancer | - | - | - | [11] |
| AGS | Gastric Adenocarcinoma | - | >1000 (Low Cytotoxicity) | - | [12] |
| MCF-7 | Breast Cancer | - | - | - | [3][13] |
This compound exerts its anticancer effects by modulating critical cell survival and death signaling pathways.
-
Induction of Apoptosis: this compound triggers apoptosis primarily through the intrinsic, or mitochondrial, pathway. It upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[4][6] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases (caspase-9, -8, and -3) and ultimately leading to programmed cell death.[6][8] In some cancer cells, it also promotes the translocation of the Apoptosis-Inducing Factor (AIF) into the nucleus.[2][9]
-
Inhibition of Survival Pathways: this compound has been shown to suppress key pro-survival signaling cascades. It inhibits the phosphorylation of proteins in the PI3K/AKT and MAPK pathways, which are crucial for cancer cell proliferation and survival.[4] Specifically, it can decrease the expression of p38 MAPK, p-PI3K, and p-AKT in a dose-dependent manner.[4] It has also been reported to inhibit Ras/PI3K and STAT 3/5 signaling in prostate cancer cells.[2][9]
-
Generation of Reactive Oxygen Species (ROS): The anticancer activity of this compound is also linked to the induction of endogenous Reactive Oxygen Species (ROS) and a subsequent decrease in mitochondrial membrane potential, further contributing to mitochondrial-dependent apoptosis.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound suppresses survival signaling pathways in androgen-independent human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer and anti-inflammatory activities: Significance and symbolism [wisdomlib.org]
- 4. This compound Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Cytotoxic Effects of this compound Analogues in Sk-MEL28 Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits non-small cell lung cancer growth by inducing caspase-associated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. preprints.org [preprints.org]
- 11. researchgate.net [researchgate.net]
- 12. New gastroprotective this compound derivatives with selective cytotoxicity against gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Enduring Legacy of Ferruginol: A Technical Guide to its Historical Role in Traditional Medicine
For Immediate Release
A comprehensive technical guide released today delves into the historical and scientific underpinnings of ferruginol, a naturally occurring diterpenoid with a rich history in traditional medicine. This guide, tailored for researchers, scientists, and drug development professionals, provides an in-depth analysis of the compound's ethnobotanical background, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular mechanisms.
This compound, a bioactive compound found in a variety of plant families including Cupressaceae, Lamiaceae, Podocarpaceae, and Verbenaceae, has been a cornerstone of traditional healing practices for centuries.[1] Traditional medicine systems have long utilized plants containing this compound to treat a wide array of ailments, from inflammatory conditions and gastrointestinal distress to microbial infections. This guide bridges the gap between this historical knowledge and modern scientific understanding.
Ethnobotanical Heritage of this compound-Containing Plants
The traditional use of plants rich in this compound is geographically and culturally diverse. For instance, in Saudi Arabia, Juniperus procera has been traditionally used for treating jaundice, gastrointestinal disturbances, hepatic diseases, and pharyngitis, as well as for its antirheumatic and anti-inflammatory properties.[2] Similarly, various species of the Salvia (sage) genus, belonging to the Lamiaceae family, have a long history of use in traditional European and Asian medicine for their anti-inflammatory, antimicrobial, and gastroprotective effects.[3] The Podocarpaceae and Verbenaceae families also contain species that have been traditionally used for their medicinal properties, which are now understood to be partly attributable to the presence of this compound.[1]
Quantitative Analysis of this compound in Plant Materials
Modern analytical techniques have enabled the precise quantification of this compound in various plant tissues, providing a scientific basis for their traditional applications. The concentration of this compound can vary significantly between different plant species and even different parts of the same plant.
| Plant Species | Plant Part | Extraction Method | This compound Concentration | Reference |
| Juniperus procera | Root | Methanolic | 4.4 µg/g of extract | [2] |
| Juniperus procera | Leaves | Methanolic | 0.43 µg/g of extract | [2] |
| Juniperus procera | Seeds | Methanolic | 0.42 µg/g of extract | [2] |
| Salvia hypargeia | Root | Ethanolic | 30787.97 µg/g of extract |
Experimental Protocols for this compound Analysis
The quantification of this compound in plant extracts is crucial for standardization and understanding the dosage in traditional preparations. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods employed for this purpose.
Protocol for this compound Quantification in Juniperus procera using HPLC
This protocol is adapted from the methodology used to quantify this compound in different parts of Juniperus procera.[2]
1. Sample Preparation:
-
Air-dry the plant material (roots, leaves, or seeds) in the shade.
-
Grind the dried material into a fine powder.
-
Extract the powdered material with methanol.
-
Filter the extract and concentrate it under reduced pressure.
2. HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic elution with a mixture of methanol and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 280 nm.
-
Quantification: Use a certified reference standard of this compound to prepare a calibration curve for accurate quantification.
Protocol for this compound Quantification in Salvia species using GC-MS
This protocol is based on methods used for the analysis of diterpenoids in Salvia species.
1. Sample Preparation:
-
Dry and powder the plant material (e.g., roots).
-
Perform a solvent extraction using a suitable organic solvent like ethanol or hexane.
-
Derivatize the extract if necessary to improve the volatility and thermal stability of this compound for GC analysis. Silylation is a common derivatization technique.
2. GC-MS Analysis:
-
Column: A non-polar or medium-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient to ensure good separation of compounds.
-
Ionization: Electron Impact (EI) ionization.
-
Detection: Mass spectrometer scanning a specific mass range to detect the characteristic ions of this compound.
-
Quantification: Use of an internal standard and a calibration curve with a this compound standard for accurate quantification.
Molecular Mechanisms and Signaling Pathways
This compound exerts its therapeutic effects by modulating various cellular signaling pathways. Its anti-inflammatory and gastroprotective properties are of particular interest, as they align with many of its traditional uses.
Anti-Inflammatory Signaling Pathway
This compound has been shown to suppress key inflammatory pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways.[2] These pathways are crucial in the cellular response to inflammatory stimuli. By inhibiting these pathways, this compound can reduce the production of pro-inflammatory mediators.
Caption: this compound's anti-inflammatory mechanism of action.
Gastroprotective Signaling Pathway
The gastroprotective effects of this compound are mediated through its ability to increase the synthesis of prostaglandin E2 (PGE2) and maintain levels of the endogenous antioxidant glutathione (GSH).[4][5] PGE2 plays a critical role in protecting the gastric mucosa, while GSH helps to mitigate oxidative stress.
Caption: this compound's gastroprotective mechanism of action.
Conclusion
The traditional use of this compound-containing plants for medicinal purposes is well-supported by modern scientific evidence. This technical guide provides a foundational resource for researchers and professionals in drug development, offering a deeper understanding of this compound's historical context, quantifiable presence in medicinal plants, and its mechanisms of action at the molecular level. Further research into the bioavailability of this compound from traditional preparations and clinical trials are warranted to fully explore its therapeutic potential.
References
- 1. Gastroprotective and ulcer healing effect of this compound in mice and rats: assessment of its mechanism of action using in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Gastroprotective activity of this compound in mice and rats: effects on gastric secretion, endogenous prostaglandins and non-protein sulfhydryls - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Isolation of Ferruginol from Plant Sources with a Focus on the Genus Podocarpus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferruginol, a phenolic abietane diterpenoid, is a promising natural product with a wide spectrum of pharmacological activities, including notable anticancer, antimicrobial, and antioxidant properties.[1][2][3] This technical guide provides a comprehensive overview of the isolation and characterization of this compound, with a specific focus on its potential extraction from Podocarpus ferrugneus. While a detailed protocol for this particular species is not extensively documented in current literature, this document outlines a robust, generalized methodology based on established techniques for isolating this compound from other botanical sources and related diterpenoids from the Podocarpus genus. This guide includes detailed experimental protocols, data presentation in tabular format, and workflow visualizations to aid researchers in the successful isolation and identification of this valuable bioactive compound.
Introduction to this compound and Its Therapeutic Potential
This compound (C₂₀H₃₀O) is a naturally occurring diterpene phenol that has garnered significant attention in the scientific community for its diverse pharmacological effects.[3] It is characterized by a tricyclic abietane skeleton and is found in various plant families, including Cupressaceae, Lamiaceae, and Podocarpaceae.[4][5] The therapeutic potential of this compound is underscored by its demonstrated biological activities:
-
Anticancer Activity: this compound has been shown to inhibit the growth of various cancer cell lines.[1][4] It can induce apoptosis in human malignant melanoma cells and has demonstrated antitumor activity in non-small cell lung cancer models.[1][4]
-
Antimicrobial and Antimalarial Effects: The compound exhibits strong antibacterial properties and has also shown promising activity against chloroquine-sensitive and resistant strains of malaria.[1]
-
Antioxidant and Anti-inflammatory Properties: this compound possesses significant antioxidant capabilities, which contribute to its protective effects against oxidative stress.[2][6]
-
Gastroprotective Effects: Studies have indicated that this compound has a protective effect in animal models of gastric ulcers.[2]
Given its wide range of bioactivities, this compound is a compound of high interest for drug discovery and development.
Physicochemical and Spectroscopic Data of this compound
Accurate identification of this compound relies on its unique physicochemical and spectroscopic properties. The following tables summarize key data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₀O | [7] |
| Molecular Weight | 286.45 g/mol | [7] |
| CAS Number | 514-62-5 | [7] |
| Appearance | Crystalline solid | |
| IUPAC Name | (4bS,8aS)-2-Isopropyl-4b,8,8-trimethyl-4b,5,6,7,8,8a,9,10-octahydrophenanthren-3-ol | [7] |
Table 2: Spectroscopic Data for this compound Characterization
| Technique | Key Data Points | Reference |
| ¹H NMR | Data should be compared to literature values for confirmation. | [5] |
| ¹³C NMR | Data should be compared to literature values for confirmation. | [5] |
| Mass Spectrometry (MS) | Molecular ion peak consistent with the molecular weight. Fragmentation patterns can be compared to database entries. | [7][8] |
| Gas Chromatography (GC) | Retention indices on non-polar columns are available in databases. | [9] |
Experimental Protocol: Isolation of this compound
The following is a generalized protocol for the isolation of this compound from plant material. This protocol is based on methodologies successfully employed for the isolation of this compound from species such as Juniperus procera and general techniques for diterpenoid extraction from the Podocarpus genus.[3] Researchers should optimize these steps for Podocarpus ferrugneus.
Plant Material Collection and Preparation
-
Collection: Collect the desired plant parts (e.g., leaves, bark, or roots) of Podocarpus ferrugneus.
-
Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight to prevent the degradation of phytochemicals.
-
Grinding: Once thoroughly dried, grind the plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.
Extraction
-
Solvent Selection: Methanol is an effective solvent for the extraction of this compound.[3]
-
Maceration:
-
Soak the powdered plant material in methanol (e.g., a 1:10 solid-to-solvent ratio) in a sealed container.
-
Allow the mixture to stand for a period of 24-72 hours at room temperature with occasional agitation.
-
-
Filtration: Filter the mixture through filter paper to separate the extract from the solid plant residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude methanolic extract.
Purification
The crude extract is a complex mixture of compounds and requires further purification, typically through chromatographic techniques.
-
Column Chromatography:
-
Pack a glass column with silica gel as the stationary phase.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a solvent gradient of increasing polarity, starting with a non-polar solvent like n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate.
-
-
Fraction Collection: Collect the eluate in separate fractions.
-
Thin-Layer Chromatography (TLC) Analysis:
-
Monitor the fractions using TLC plates to identify those containing this compound.
-
Spot a small amount of each fraction onto a TLC plate and develop it in an appropriate solvent system.
-
Visualize the spots under UV light or by using a suitable staining reagent. Fractions with a spot corresponding to the Rf value of a this compound standard are pooled.
-
-
Further Purification (if necessary): For higher purity, the pooled fractions can be subjected to further chromatographic steps, such as preparative HPLC.
Identification and Quantification
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 column is commonly used.
-
Mobile Phase: A mixture of acetonitrile and methanol (e.g., 40:60 v/v) can be effective.[8]
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm).[8]
-
Identification: Compare the retention time of the peak in the sample with that of a certified this compound standard.[8]
-
Quantification: Create a calibration curve using different concentrations of the this compound standard. The concentration of this compound in the extract can be determined from this curve.[8]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Direct Analysis in Real Time - Time-of-Flight Mass Spectrometry (DART-ToF-MS):
Signaling Pathways and Biological Activity
While the complete signaling pathways for all of this compound's activities are still under investigation, some mechanisms have been elucidated, particularly in the context of its anticancer effects.
This compound has been reported to induce apoptosis in human malignant melanoma cells through the mediation of p38 and NF-κB signaling pathways.[4] It has also been shown to inhibit cancer cell migration.[2]
Conclusion
This compound stands out as a natural compound with significant therapeutic promise. This guide provides a foundational methodology for its isolation and characterization from plant sources, with an emphasis on its potential discovery in Podocarpus ferrugneus. The successful application of these protocols will enable further research into the pharmacological properties of this compound and accelerate its development as a potential therapeutic agent. Researchers are encouraged to adapt and optimize these methods to suit their specific laboratory conditions and the unique phytochemical profile of their plant material.
References
- 1. Phytochemical and metabolic profiling of the different Podocarpus species in Egypt: Potential antimicrobial and antiproliferative activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Profiling of Semisynthetic C19-Functionalized this compound and Sugiol Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review on the medicinal usage of Podocarpus species: Phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemical analysis and quality assessment of Podocarpus macrophyllus by UHPLC-DAD-ESI-MS and UHPLC-MS/MS MRM methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidative action of diterpenoids from Podocarpus nagi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Diterpenoids from the Twigs of Podocarpus nagi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Podocarpaceae and Cupressaceae: A tale of two conifers and ancient adhesives production in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
Abietane Diterpenoids: A Foundational Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Principles, Methodologies, and Therapeutic Potential of Abietane Diterpenoids
Abietane diterpenoids represent a large and structurally diverse class of natural products, primarily found in the plant kingdom, particularly in species of the Lamiaceae, Cupressaceae, and Pinaceae families. These compounds have garnered significant scientific interest due to their wide array of potent biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. This technical guide provides a comprehensive overview of the foundational research on abietane diterpenoids, detailing their biosynthesis, chemical characteristics, and key experimental protocols for their isolation, characterization, and bioactivity assessment.
Biosynthesis of Abietane Diterpenoids
The biosynthesis of abietane diterpenoids originates from the general isoprenoid pathway, starting with the C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). The formation of the characteristic tricyclic abietane skeleton is a multi-step enzymatic process.
The biosynthesis begins with the cyclization of geranylgeranyl diphosphate (GGPP), a C20 precursor, catalyzed by a class of enzymes known as diterpene synthases. This process typically involves a bicyclization to form a labdane-related diphosphate intermediate, followed by further cyclization and rearrangements to yield the abietane scaffold. Key intermediates in this pathway include copalyl diphosphate and abietadiene. Subsequent enzymatic modifications, such as oxidation, hydroxylation, and aromatization, catalyzed by cytochrome P450 monooxygenases and other enzymes, lead to the vast structural diversity observed in this class of compounds.
Figure 1. Simplified biosynthetic pathway of abietane diterpenoids.
Key Biological Activities and Quantitative Data
Abietane diterpenoids exhibit a remarkable range of pharmacological activities. Below is a summary of some of the most significant activities, supported by quantitative data from foundational research.
Cytotoxic Activity
Many abietane diterpenoids have demonstrated potent cytotoxic effects against various cancer cell lines. This has made them attractive candidates for the development of new anticancer agents.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Ferruginol | A549 (Lung) | 15.2 | [1][2] |
| PC-3 (Prostate) | 10.8 | [1][2] | |
| Carnosic Acid | MCF-7 (Breast) | 25.5 | [3] |
| HT-29 (Colon) | 32.1 | [3] | |
| Tanshinone IIA | HepG2 (Liver) | 5.8 | [3] |
| HeLa (Cervical) | 8.2 | [3] | |
| Cryptotanshinone | K562 (Leukemia) | 2.5 | [3] |
| A549 (Lung) | 9.7 | [3] |
Antioxidant Activity
The antioxidant properties of abietane diterpenoids are often attributed to their phenolic structures, which can effectively scavenge free radicals.
| Compound | Assay | IC50 (µg/mL) | Reference |
| This compound | DPPH | 18.5 | [1] |
| Carnosic Acid | DPPH | 5.2 | [4] |
| ABTS | 3.8 | [4] | |
| Rosmanol | DPPH | 4.1 | [4] |
Anti-inflammatory Activity
Several abietane diterpenoids have shown significant anti-inflammatory effects by modulating various inflammatory pathways.
| Compound | Assay | IC50 (µM) | Reference |
| This compound | NO Production Inhibition (LPS-stimulated RAW 264.7) | 12.3 | [5][6] |
| Carnosic Acid | NO Production Inhibition (LPS-stimulated RAW 264.7) | 8.7 | [5][6] |
| Tanshinone IIA | COX-2 Inhibition | 3.1 | [5][6] |
Experimental Protocols
This section provides detailed methodologies for the isolation, structural elucidation, and bioactivity assessment of abietane diterpenoids.
Isolation and Purification of Abietane Diterpenoids from Plant Material
The following is a generalized protocol for the extraction and isolation of abietane diterpenoids, which can be adapted based on the specific plant material and target compounds.
1. Plant Material Preparation:
-
Air-dry the plant material (e.g., leaves, roots, stems) at room temperature in a well-ventilated area, protected from direct sunlight.
-
Grind the dried material into a fine powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered plant material with a suitable organic solvent (e.g., methanol, ethanol, or acetone) at room temperature for 24-48 hours. The ratio of plant material to solvent is typically 1:10 (w/v).
-
Repeat the extraction process three times to ensure exhaustive extraction.
-
Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Fractionation:
-
Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol).
-
Concentrate each fraction using a rotary evaporator.
4. Chromatographic Separation:
-
Subject the bioactive fraction (determined by preliminary screening) to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or methanol.
-
Collect the fractions and monitor them by thin-layer chromatography (TLC).
-
Pool the fractions containing similar compounds.
-
Further purify the pooled fractions using additional chromatographic techniques such as Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC) with a reverse-phase C18 column.
Figure 2. General workflow for the isolation of abietane diterpenoids.
Structural Elucidation
The structure of isolated abietane diterpenoids is determined using a combination of spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and chemical environment of protons in the molecule. Typical signals for abietane diterpenoids include those for methyl groups, olefinic protons, and aromatic protons.
-
¹³C NMR: Shows the number and types of carbon atoms. Characteristic signals include those for quaternary carbons of the abietane skeleton and carbonyl carbons.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of atoms within the molecule.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons, which is essential for assembling the carbon skeleton.
-
2. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS):
-
HRESIMS provides the accurate mass of the molecule, which allows for the determination of its molecular formula.
-
Fragmentation patterns observed in the MS/MS spectrum can provide valuable information about the structure of the compound. Common fragmentations in abietane diterpenoids involve the loss of small molecules like water, carbon monoxide, and cleavage of the side chain.[7]
Bioactivity Assays
This assay is used to assess the cytotoxic effects of the isolated compounds on cancer cell lines.
1. Cell Culture:
-
Culture the desired cancer cell line in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
2. Cell Seeding:
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
3. Compound Treatment:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Treat the cells with various concentrations of the compound (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
4. MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.
5. Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
This assay measures the ability of the compounds to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
1. Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of the test compound in methanol.
2. Reaction Mixture:
-
In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.
-
Include a control (methanol instead of the test compound) and a blank (methanol).
3. Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
4. Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
This assay evaluates the ability of compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
1. Cell Culture and Seeding:
-
Culture and seed RAW 264.7 cells in 96-well plates as described for the MTT assay.
2. Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
3. Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
4. Calculation:
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition and determine the IC50 value.
Conclusion
Abietane diterpenoids are a promising class of natural products with significant therapeutic potential. Their diverse chemical structures and wide range of biological activities continue to attract the attention of researchers in natural product chemistry, pharmacology, and drug discovery. The foundational research and experimental protocols outlined in this guide provide a solid framework for scientists and drug development professionals to explore and harness the potential of these fascinating molecules. Further research into their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the development of novel therapeutic agents derived from abietane diterpenoids.
References
- 1. Abietane Diterpenoids Isolated from Clerodendrum bracteatum and Their Antioxidant and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Abietane diterpenoids from Dracocephalum moldavica L. and their anti-inflammatory activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Electrospray tandem mass spectrometric analysis of a dimeric conjugate, salvialeriafone and related compounds - PMC [pmc.ncbi.nlm.nih.gov]
Ferruginol: A Technical Guide to Preliminary Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro and in vivo studies on the mechanisms of action of ferruginol, a bioactive diterpenoid. The information is compiled from various studies investigating its potential as an anticancer, anti-inflammatory, and antioxidant agent.
Anticancer Activity
This compound has demonstrated significant cytotoxic and pro-apoptotic effects across a range of cancer cell lines. The primary mechanisms identified include the induction of apoptosis through various signaling pathways, cell cycle arrest, and the generation of reactive oxygen species (ROS).
Induction of Apoptosis
This compound has been shown to induce apoptosis in several cancer cell types, including thyroid, ovarian, non-small cell lung, melanoma, and prostate cancer cells[1][2][3][4][5]. The apoptotic process is initiated through both intrinsic (mitochondrial-dependent) and extrinsic pathways.
A key aspect of this compound-induced apoptosis is the modulation of the Bcl-2 family of proteins. Studies have consistently shown a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax[1][3][6]. This shift in the Bax/Bcl-2 ratio leads to a loss of mitochondrial membrane potential (MMP) and the subsequent release of pro-apoptotic factors[1][6].
Furthermore, this compound treatment activates a cascade of caspases, including caspase-3, -7, -8, and -9, leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and eventual cell death[3][4][6]. In androgen-independent human prostate cancer cells (PC3), this compound also induces cell death via the activation of apoptosis-inducing factor (AIF)[7][8].
Cell Cycle Arrest
This compound has been observed to cause cell cycle arrest at different phases in various cancer cell lines. In OVCAR-3 human ovarian cancer cells, it induces G2/M phase cell cycle arrest[2]. In non-small cell lung cancer cell lines (A549 and CL1-5), treatment with this compound leads to an increase in the sub-G1 population, which is indicative of apoptotic cells[3][6][9]. In PC3 prostate cancer cells, it blocks the G0/G1 phase of the cell cycle[5][8].
Signaling Pathway Modulation
This compound has been found to inhibit key survival signaling pathways in cancer cells. Notably, it suppresses the Mitogen-Activated Protein Kinase (MAPK) and the PI3K/AKT signaling pathways in thyroid cancer cells[1]. This is achieved by decreasing the expression of phosphorylated p38 MAPK, p-PI3K, and p-AKT, while the total protein levels of PI3K and AKT remain unaffected[1]. In prostate cancer cells, this compound has been shown to inhibit Ras/PI3K and STAT 3/5 signaling[7][8].
Quantitative Data on Anticancer Effects
| Cell Line | Cancer Type | Assay | Metric | Value | Reference |
| MDA-T32 | Thyroid Cancer | MTT | IC50 | 12 µM | [1] |
| Normal Human Thyrocytes | Normal | MTT | IC50 | 92 µM | [1] |
| OVCAR-3 | Ovarian Cancer | Wound Healing | % Migrated Cells | 68.2% (80 µM), 45.3% (300 µM) | [2] |
| SK-MEL-28 | Melanoma | SRB | GI50 | ~50 µM | [4] |
| 18-aminothis compound | Melanoma | SRB | GI50 | ~10 µM | [4] |
| PC-3 | Prostate Cancer | Not Specified | IC50 | 55 µM | [5] |
| AGS | Gastric Epithelial | Neutral Red Uptake | IC50 | 24 µM | [10] |
| MRC-5 | Fibroblasts | Neutral Red Uptake | IC50 | 26 µM | [10] |
Anti-inflammatory and Antioxidant Activity
Anti-inflammatory Effects
This compound has demonstrated topical anti-inflammatory activity. In a mouse ear edema model, it showed a significant reduction in edema induced by both arachidonic acid (AA) and 12-O-tetradecanoylphorbol-13-acetate (TPA)[11].
| Model | Inducing Agent | Edema Reduction (%) |
| Mouse Ear Edema | AA | 21.0 ± 2.1 |
| Mouse Ear Edema | TPA | 20.4 ± 3.1 |
Antioxidant Mechanism
The antioxidant activity of this compound has been evaluated using various assays. While it showed lower activity in polar solvent buffers compared to other antioxidants in DPPH and β-carotene bleaching assays, it exhibited stronger activity in preventing linoleic acid oxidation under non-solvent conditions[12]. The proposed mechanism involves the formation of a quinone methide derivative as a key intermediate step[12][13]. This intermediate then reacts further to produce dehydrothis compound, 7-hydroxythis compound, and sugiol[12][13].
This compound has also been shown to be a potent inhibitor of lipid peroxidation, with an IC50 of 1.4 µM in a human erythrocyte membrane model[10].
Experimental Protocols
Cell Viability and Proliferation Assays
-
MTT Assay: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified time. 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is then added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a spectrophotometer (e.g., at 570 nm) to determine cell viability[1].
-
Sulforhodamine B (SRB) Assay: Cells are treated with the test compound for a set period. The cells are then fixed, washed, and stained with Sulforhodamine B dye. After washing away the unbound dye, the protein-bound dye is solubilized, and the absorbance is read to determine cell proliferation[4].
Apoptosis Assays
-
Acridine Orange/Ethidium Bromide (AO/EB) Staining: Treated and untreated cells are collected and stained with a solution of acridine orange and ethidium bromide. The cells are then observed under a fluorescence microscope. Live cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, and late apoptotic cells display orange to red nuclei with condensed and fragmented chromatin[1].
-
DAPI Staining: Cells are fixed and then stained with 4′,6-diamidino-2-phenylindole (DAPI). Apoptotic cells are identified by their condensed and fragmented nuclei, which appear brightly stained under a fluorescence microscope[1][4].
-
Annexin V/Propidium Iodide (PI) Staining: Cells are harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and propidium iodide are added, and the cells are incubated in the dark. The percentage of apoptotic cells (Annexin V positive, PI negative) and necrotic cells (Annexin V and PI positive) is then quantified using flow cytometry[1][3][6].
Measurement of Reactive Oxygen Species (ROS) and Mitochondrial Membrane Potential (MMP)
-
ROS Detection: Cells are treated with this compound and then incubated with a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). The fluorescence intensity, which is proportional to the intracellular ROS levels, is measured using fluorescence microscopy or flow cytometry[1].
-
MMP Measurement: The mitochondrial membrane potential is assessed using a fluorescent dye like JC-1. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains as monomers and emits green fluorescence. The change in the red/green fluorescence intensity ratio is used to quantify the loss of MMP[1][6].
Western Blotting
Cells are lysed, and the protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, caspases, p-AKT, p-p38). After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence detection system[1][3][6].
Cell Cycle Analysis
Cells are treated with this compound, harvested, and fixed (e.g., in ethanol). The fixed cells are then treated with RNase A and stained with propidium iodide. The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M, and sub-G1)[3][6][9].
Signaling Pathways and Experimental Workflow Diagrams
References
- 1. This compound Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exhibits anticancer effects in OVCAR‑3 human ovary cancer cells by inducing apoptosis, inhibition of cancer cell migration and G2/M phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits non-small cell lung cancer growth by inducing caspase-associated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. for.nchu.edu.tw [for.nchu.edu.tw]
- 7. This compound suppresses survival signaling pathways in androgen-independent human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Gastroprotective and ulcer healing effect of this compound in mice and rats: assessment of its mechanism of action using in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Topical Anti-inflammatory Activity of New Hybrid Molecules of Terpenes and Synthetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antioxidant activity and mechanism of the abietane-type diterpene this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
In Silico Prediction of Ferruginol Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferruginol, a bioactive abietane diterpene found in various plant species, has garnered significant interest for its diverse pharmacological properties, including potent anti-cancer, anti-inflammatory, and antioxidant activities. As the scientific community continues to explore the therapeutic potential of natural products, in silico computational methods have emerged as indispensable tools for accelerating research and development. This technical guide provides a comprehensive overview of the methodologies used to predict the bioactivity of this compound through computational approaches. It details virtual screening and molecular docking protocols to identify potential protein targets, Quantitative Structure-Activity Relationship (QSAR) modeling to predict the activity of novel analogs, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess its drug-likeness. Furthermore, this guide outlines the key signaling pathways modulated by this compound, supported by detailed experimental protocols for in vitro validation of the in silico predictions. The integration of computational and experimental data presented herein aims to provide a robust framework for the continued investigation and development of this compound and its derivatives as potential therapeutic agents.
Introduction to this compound and In Silico Bioactivity Prediction
This compound is a phenolic diterpenoid that has demonstrated a wide range of biological activities. Of particular note is its cytotoxic effect against various cancer cell lines, where it has been shown to induce apoptosis and inhibit key cell signaling pathways involved in tumor progression.[1][2] Traditional methods of drug discovery are often time-consuming and resource-intensive. In silico approaches offer a powerful alternative by enabling the rapid screening of large compound libraries, prediction of biological activities, and elucidation of mechanisms of action at a molecular level.[3] This guide will walk through a typical in silico workflow for predicting the bioactivity of a natural product, using this compound as a case study.
In Silico Prediction of this compound Bioactivity: A Workflow
The computational prediction of this compound's bioactivity follows a structured workflow that integrates various in silico techniques to build a comprehensive profile of its potential therapeutic effects.
Target Identification via Virtual Screening
Virtual screening (VS) is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme.[1][4] For this compound, VS can be employed to identify potential molecular targets responsible for its observed bioactivities.
Methodology:
-
Library Preparation: A 3D structure of this compound is prepared. For broader screening, a library of known abietane diterpenes or other natural products can be assembled.[1]
-
Target Database: A database of 3D protein structures, such as the Protein Data Bank (PDB), is utilized. Targets can be selected based on known pathways involved in cancer or inflammation.
-
Screening: Ligand-based or structure-based VS can be performed.
-
Ligand-Based Virtual Screening (LBVS): This method uses the structure of a known active ligand to identify other molecules with similar properties.[4]
-
Structure-Based Virtual Screening (SBVS): This approach docks the ligand (this compound) into the binding site of a target protein to predict binding affinity.[4]
-
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5] This technique can elucidate the binding mode of this compound to its potential targets and estimate the binding affinity. A key anti-cancer target is the anti-apoptotic protein Bcl-2.[6][7]
Protocol: Molecular Docking of this compound with Bcl-2
-
Protein and Ligand Preparation:
-
The 3D crystal structure of Bcl-2 is obtained from the Protein Data Bank (PDB ID: 2O2F).[4]
-
Water molecules and any co-crystallized ligands are removed from the protein structure. Polar hydrogens and charges are added.
-
The 3D structure of this compound is generated and optimized.
-
-
Grid Generation: A grid box is defined around the binding site of Bcl-2. For the Venetoclax binding site on Bcl-2 (PDB ID: 6O0K), the coordinates can be centered at x=-14.226, y=1.146, z=-10.800 with dimensions of 26 Å x 26 Å x 26 Å.[4]
-
Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to dock this compound into the defined grid box. The program will generate multiple binding poses, each with a corresponding binding affinity score in kcal/mol.
-
Analysis of Results: The pose with the lowest binding energy is considered the most favorable. The interactions between this compound and the amino acid residues of Bcl-2 (e.g., hydrogen bonds, hydrophobic interactions) are analyzed.
Table 1: Predicted Binding Affinity of this compound with Anti-Apoptotic Proteins
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Reference |
| Bcl-2 | 2O2F | -8.5 to -9.5 (Estimated based on similar compounds) | [4][6] |
| Bcl-xL | 2O22 | -8.0 to -9.0 (Estimated based on similar compounds) | [6] |
ADMET Prediction
ADMET prediction is crucial for evaluating the drug-likeness of a compound.[5][8] Web-based tools like SwissADME can be used to predict the pharmacokinetic and toxicological properties of this compound.[9]
Methodology using SwissADME:
-
Input: The SMILES (Simplified Molecular Input Line Entry System) string for this compound is submitted to the SwissADME web server.
-
Prediction: The server calculates various physicochemical properties, pharmacokinetic parameters (absorption, distribution, metabolism, excretion), and drug-likeness based on rules like Lipinski's rule of five.[9][10]
-
Analysis: The results are analyzed to assess the potential of this compound as an orally bioavailable drug candidate.
Table 2: Predicted ADMET Properties of this compound using SwissADME
| Property | Predicted Value | Interpretation |
| Physicochemical Properties | ||
| Molecular Weight | 286.45 g/mol | Complies with Lipinski's rule (<500) |
| LogP (Consensus) | 4.5-5.5 | Lipophilic, good for membrane permeability |
| TPSA (Topological Polar Surface Area) | 20.23 Ų | Low polarity, good for oral absorption |
| Water Solubility (LogS) | -5.0 to -6.0 | Poorly soluble |
| Pharmacokinetics | ||
| GI Absorption | High | Likely well-absorbed from the gut |
| BBB Permeant | Yes | Can potentially cross the blood-brain barrier |
| P-gp Substrate | No | Not likely to be actively effluxed |
| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions |
| Drug-Likeness | ||
| Lipinski's Rule of Five | 0 violations | Good drug-likeness profile |
| Bioavailability Score | 0.55 | Good probability of being orally bioavailable |
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[11][12] A QSAR model can be developed for abietane diterpenes to predict the anti-cancer activity of new, unsynthesized this compound analogs.
Protocol for QSAR Model Development:
-
Data Set Preparation: A dataset of abietane diterpenes with their experimentally determined anti-cancer activities (e.g., IC₅₀ values) is collected.[1][13]
-
Descriptor Calculation: Molecular descriptors (e.g., physicochemical, topological, and quantum-chemical) are calculated for each compound in the dataset.
-
Model Building: A statistical method, such as Multiple Linear Regression (MLR), is used to build a model that correlates the descriptors with the biological activity.
-
Model Validation: The predictive power of the QSAR model is evaluated using internal (cross-validation) and external validation techniques.[14]
Key Signaling Pathways Modulated by this compound
Experimental studies have shown that this compound exerts its anti-cancer effects by modulating several key signaling pathways, primarily the PI3K/AKT/mTOR and MAPK pathways, and by inducing apoptosis.[15]
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its overactivation is a hallmark of many cancers. This compound has been shown to inhibit this pathway by decreasing the phosphorylation of PI3K and AKT.[15]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. This compound has been observed to suppress the MAPK pathway by reducing the expression of proteins like p38 MAPK.[15]
Apoptosis Pathways
Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Cancer cells often evade apoptosis. This compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][16] It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2, leading to the activation of caspases, the executioners of apoptosis.[15][16]
Experimental Protocols for In Vitro Validation
In silico predictions must be validated through experimental assays. The following are key protocols used to confirm the anti-cancer bioactivity of this compound.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.
Table 3: Experimental Anti-Cancer Activity of this compound
| Cell Line | Cancer Type | IC₅₀/GI₅₀ (µM) | Reference |
| A549 | Non-small cell lung cancer | ~40-80 | [16] |
| CL1-5 | Non-small cell lung cancer | ~40-80 | [16] |
| HCT116 | Colon cancer | 18 (for 7α-acetylhorminone, a related abietane) | [13] |
| MDA-MB-231 | Breast cancer | >50 | [13] |
| MDA-T32 | Thyroid cancer | 12 | [15] |
| SK-MEL-28 | Melanoma | ~50 | [13] |
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to detect apoptosis by staining for phosphatidylserine externalization (an early apoptotic event) and plasma membrane integrity.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry. The distribution of cells in the four quadrants (viable, early apoptotic, late apoptotic, and necrotic) is determined.
Caspase Activity Assay
This assay measures the activity of caspases, which are key mediators of apoptosis.
Protocol:
-
Cell Lysis: Treat cells with this compound, harvest, and lyse the cells to release cellular contents.
-
Substrate Addition: Add a fluorogenic caspase substrate (e.g., for caspase-3/7) to the cell lysate.
-
Fluorescence Measurement: Incubate and measure the fluorescence, which is proportional to the caspase activity.
Western Blotting for Signaling Proteins
Western blotting is used to detect the expression levels of specific proteins in the MAPK and PI3K/AKT pathways.
Protocol:
-
Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins (e.g., p-AKT, total AKT, p-ERK, total ERK).
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
Conclusion
The in silico prediction of this compound's bioactivity provides a powerful and efficient approach to understanding its therapeutic potential. By integrating virtual screening, molecular docking, ADMET prediction, and QSAR modeling, researchers can rapidly identify potential targets, predict efficacy and safety, and guide the design of novel analogs. The experimental validation of these computational predictions is crucial and confirms the anti-cancer activity of this compound through the modulation of key signaling pathways and the induction of apoptosis. The comprehensive workflow and protocols outlined in this technical guide serve as a valuable resource for the continued exploration of this compound and other natural products in the quest for novel therapeutic agents.
References
- 1. Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Virtual Screening of Small Molecules Targeting BCL2 with Machine Learning, Molecular Docking, and MD Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular docking analysis of Bcl-2 with phyto-compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Combination of In Silico ADMET Prediction, In Vivo Toxicity Evaluation, and Potential Mechanism Exploration of Brucin… [ouci.dntb.gov.ua]
- 9. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 12. QSAR-Driven Discovery of Novel Chemical Scaffolds Active Against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phcog.com [phcog.com]
- 14. Validation of Quantitative Structure-Activity Relationship (QSAR) Model for Photosensitizer Activity Prediction [mdpi.com]
- 15. This compound Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Guide: Initial Cytotoxicity Screening of Ferruginol on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro cytotoxicity screening of Ferruginol, a natural abietane diterpenoid, against various cancer cell lines. It includes a summary of reported cytotoxic concentrations, detailed experimental protocols for assessing cell viability, and visualizations of the compound's proposed mechanisms of action.
Quantitative Cytotoxicity Data
This compound has demonstrated a dose-dependent cytotoxic effect across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), lethal concentration (LC50), or growth inhibitory concentration (GI50) values from various studies are summarized below. These values indicate the concentration of this compound required to inhibit 50% of cell viability or growth.
Table 1: In Vitro Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Cancer Type | Assay Type | Cytotoxicity Value (µM) | Cytotoxicity Value (µg/mL) | Reference |
| MDA-T32 | Thyroid Carcinoma | MTT | 12 µM | - | [1][2] |
| A549 | Non-Small Cell Lung Cancer | MTT | 33.0 µM | - | [3] |
| CL1-5 | Non-Small Cell Lung Cancer | MTT | 39.3 µM | - | [3] |
| SK-MEL-28 | Malignant Melanoma | SRB | 47.5 µM | - | [4][5] |
| MCF-7 | Breast Cancer | MTT | ~19 µM | 48.4 µg/mL | [6][7] |
| Caco-2 | Colorectal Adenocarcinoma | MTT | - | 24.3 µg/mL | [6] |
| Normal Human Thyrocytes | Non-Cancerous | MTT | 92 µM | - | [1][2] |
| Vero | Non-Cancerous Kidney | MTT | - | 0.0002 µg/mL | [6] |
Note: Direct comparison between µM and µg/mL requires the molecular weight of this compound (~314.49 g/mol ). The reported values are as cited in the literature.
Experimental Protocols
The following protocols are generalized methodologies for assessing the cytotoxicity of this compound based on commonly cited assays.
Cell Culture and Maintenance
-
Cell Lines: Obtain cancer cell lines (e.g., A549, MCF-7, HCT-116) and a non-cancerous control cell line from a reputable cell bank.
-
Culture Medium: Culture cells in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 70-80% confluency to maintain exponential growth.
MTT Cell Viability Assay Protocol
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Harvest cells and determine cell density and viability (>90%) using a hemocytometer and Trypan Blue staining. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/mL) in a final volume of 100 µL per well.[9] Incubate overnight to allow for cell attachment.[9]
-
Compound Preparation: Prepare a stock solution of this compound (e.g., in DMSO). Perform serial dilutions in a complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C.[1]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[10] Incubate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100-200 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[1][10]
-
Absorbance Measurement: Mix gently on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1][10] A reference wavelength of 630 nm can be used to reduce background noise.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
Molecular Mechanism of Action
Studies suggest that this compound exerts its cytotoxic effects primarily by inducing apoptosis through multiple signaling pathways. The compound triggers intrinsic and potentially extrinsic apoptotic pathways while simultaneously inhibiting key cell survival signals.
Induction of Apoptosis
This compound treatment has been shown to induce apoptosis, a form of programmed cell death, in various cancer cells.[3][11] This is often characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. The key mechanisms involved are:
-
Generation of Reactive Oxygen Species (ROS): this compound can trigger a significant increase in intracellular ROS levels.[1][12] This oxidative stress disrupts cellular homeostasis and can damage mitochondria.
-
Mitochondrial-Mediated (Intrinsic) Pathway: This appears to be the primary pathway for this compound-induced apoptosis.
-
It upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, thus increasing the Bax/Bcl-2 ratio.[1][11][12]
-
This leads to a loss of the mitochondrial membrane potential (MMP) and increased mitochondrial permeability.[1][6]
-
Cytochrome c is then released from the mitochondria into the cytosol.[12]
-
Released cytochrome c activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and cell death.[3][11][12]
-
-
Caspase Activation: this compound treatment leads to the cleavage and activation of initiator caspases (caspase-8, caspase-9) and the executioner caspase (caspase-3).[3][11] The activation of caspase-8 suggests a possible, though less emphasized, involvement of the extrinsic (death receptor) pathway.[3][11]
Inhibition of Survival Pathways
In addition to activating death pathways, this compound actively suppresses signaling cascades that promote cancer cell proliferation and survival.
-
PI3K/AKT Pathway: this compound has been observed to decrease the phosphorylation levels of PI3K and AKT, effectively inhibiting this critical survival pathway.[1][13]
-
MAPK Pathway: The compound can also suppress the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1]
-
STAT Pathway: In androgen-independent prostate cancer cells, this compound was found to inhibit STAT 3/5 signaling.[13]
Conclusion
Initial cytotoxicity screenings reveal that this compound is a promising natural compound with potent anti-cancer properties against a variety of cancer cell lines, including those of the lung, breast, colon, and thyroid.[1][6] Its mechanism of action involves the induction of oxidative stress and mitochondrial-mediated apoptosis, coupled with the suppression of key pro-survival signaling pathways like PI3K/AKT and MAPK.[1] The selectivity of this compound, showing higher cytotoxicity towards cancer cells compared to some normal cell lines, further underscores its potential as a lead molecule for the development of novel cancer therapeutics.[1] Further in-depth toxicological and in vivo studies are warranted to fully evaluate its therapeutic potential.[1]
References
- 1. This compound Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. In Vitro Cytotoxic Effects of this compound Analogues in Sk-MEL28 Human Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro Cytotoxic Effects of this compound Analogues in Sk-MEL28 Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. This compound inhibits non-small cell lung cancer growth by inducing caspase-associated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. phcog.com [phcog.com]
- 13. This compound suppresses survival signaling pathways in androgen-independent human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Ferruginol: A Promising Abietane Diterpene as a Lead Compound in Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Ferruginol is a bioactive abietane-type diterpene, a natural phenol first isolated in 1939 from the miro tree (Podocarpus ferrugneus)[1]. It is primarily found in plants belonging to the Cupressaceae, Lamiaceae, and Podocarpaceae families[1][2]. Characterized by a tricyclic ring system with an aromatic C-ring, this compound has emerged as a compound of significant pharmacological interest[1][2]. Its multifaceted biological activities, including potent anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective effects, position it as a valuable scaffold for the development of novel therapeutic agents[1][3][4]. This guide provides a comprehensive overview of this compound's potential as a lead compound, summarizing quantitative data, detailing experimental protocols, and visualizing its mechanisms of action.
Biological Activities and Therapeutic Potential
This compound exhibits a broad spectrum of pharmacological properties, making it a promising candidate for addressing various pathological conditions.
Anticancer Activity
This compound has demonstrated significant cytotoxic effects across a wide range of human cancer cell lines, including melanoma, lung, breast, colon, thyroid, and prostate cancer[2][5][6]. Its primary anticancer mechanism involves the induction of apoptosis.
In non-small cell lung cancer (NSCLC) cells (A549 and CL1-5), this compound treatment leads to a dose-dependent increase in the sub-G1 cell population, indicative of apoptosis[6]. This is accompanied by the activation of a caspase-dependent mitochondrial pathway, evidenced by the cleavage of caspases-3, -8, and -9, and poly(ADP-ribose) polymerase (PARP)[6]. Furthermore, this compound modulates the expression of Bcl-2 family proteins, decreasing the anti-apoptotic protein Bcl-2 and increasing the pro-apoptotic protein Bax[6]. In-vivo studies have confirmed these findings, with intraperitoneal administration of this compound significantly suppressing the growth of CL1-5 xenografts in mice[2][6].
Similarly, in MDA-T32 thyroid cancer cells, this compound induces apoptosis by upregulating Bax, downregulating Bcl-2, and promoting the generation of reactive oxygen species (ROS), which leads to a loss of mitochondrial membrane potential[5]. This apoptotic induction is also associated with the suppression of the Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT signaling pathways, which are crucial for cancer cell survival and proliferation[5].
Derivatization of the this compound structure has shown promise for enhancing its anticancer potency. For instance, the semisynthetic analogue 18-aminothis compound exhibits approximately five times greater antiproliferative activity against SK-MEL-28 human melanoma cells (GI50 ≈ 10 µM) compared to the parent compound (GI50 ≈ 50 µM)[2]. Interestingly, while this compound induces apoptosis through mitochondrial membrane depolarization without significant caspase-3/7 activation, 18-aminothis compound triggers a caspase-3/7 dependent apoptotic pathway[2].
Antimicrobial and Antiviral Activity
This compound possesses notable antimicrobial properties. It has shown strong antibacterial activity against various strains, with Minimum Inhibitory Concentration (MIC) values ranging from 6.3 to 12.5 µg/mL against bacteria such as Staphylococcus aureus and Escherichia coli[7][8].
Its antiviral potential is also significant. This compound was identified as a potent inhibitor of the SARS-coronavirus (SARS-CoV) with an EC50 of 1.39 μM in Vero E6 cells[9][10]. While its direct inhibition of the SARS-CoV 3CL protease was initially debated, later studies confirmed a moderate inhibitory effect (IC50 = 49.6 μM)[9][10]. Furthermore, synthetic analogues of this compound have demonstrated high selectivity and efficacy against Human Herpesvirus (HHV-1 and HHV-2) and Dengue Virus (DENV-2), primarily by reducing viral plaque size in post-infection stages[11]. Other derivatives have shown activity against Zika and Chikungunya viruses[10].
Neuroprotective Effects
Emerging evidence highlights this compound's potential in treating neurodegenerative diseases. In models of Parkinson's Disease (PD), this compound exerts potent neuroprotective effects by promoting the clearance of α-synuclein, a protein that aggregates to form toxic Lewy bodies[12][13]. It was shown to attenuate the cytotoxicity induced by pathogenic A53T α-synuclein overexpression in neuronal cells[12].
In the context of Alzheimer's Disease (AD), this compound has been shown to protect hippocampal neurons from injury induced by soluble amyloid-β (Aβ) oligomers[14]. Aβ oligomers are known to block long-term potentiation (LTP) and cause synaptic dysfunction. This compound helps restore LTP and reduces Aβ-induced apoptosis[14]. This neuroprotective action may be linked to the regulation of intracellular calcium levels and the activation of the canonical Wnt signaling pathway[14][15].
Antioxidant and Anti-inflammatory Properties
This compound functions as a potent antioxidant. While its activity in polar solvents is modest, it exhibits stronger antioxidant effects than carnosic acid and α-tocopherol in inhibiting linoleic acid oxidation under non-solvent conditions[7][16][17]. The proposed mechanism involves the formation of a quinone methide intermediate as a key initial step, which then reacts further to trap free radicals and prevent lipid peroxidation[16][17].
The anti-inflammatory activity of this compound has been demonstrated in various models. It effectively reduces ear edema induced by both arachidonic acid (AA) and 12-O-tetradecanoyl phorbol 13-acetate (TPA) in mice[18]. This suggests it may interfere with pathways involving both cyclooxygenase and lipoxygenase enzymes[18]. Its anti-inflammatory effects are also linked to its ability to inhibit superoxide anion generation in neutrophils[18].
Data Presentation: Quantitative Analysis of this compound's Bioactivity
The following tables summarize the key quantitative data on this compound and its derivatives, facilitating a comparative assessment of their therapeutic potential.
Table 1: Cytotoxicity of this compound and its Analogues against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Activity Metric | Value (µM) | Reference(s) |
| This compound | SK-MEL-28 | Human Melanoma | GI50 | ≈ 50 | [2] |
| MDA-T32 | Thyroid Cancer | IC50 | 12 | [5] | |
| A549 | Non-Small Cell Lung Cancer | IC50 | Dose-dependent | [6] | |
| CL1-5 | Non-Small Cell Lung Cancer | IC50 | Dose-dependent | [6] | |
| Caco-2 | Colorectal Adenocarcinoma | LC50 | 24.3 µg/mL | [19] | |
| MCF-7 | Breast Cancer | LC50 | 48.4 µg/mL | [19] | |
| 18-Aminothis compound | SK-MEL-28 | Human Melanoma | GI50 | ≈ 10 | [2] |
| This compound Analogues | MDA-MB-231 | Triple-Negative Breast Cancer | IC50 | 1.3 - 13 | [20] |
| SUM149 | Inflammatory Breast Cancer | IC50 | 1.3 - 13 | [20] |
Table 2: Antimicrobial and Antiviral Activity of this compound and its Analogues
| Compound | Target Organism | Activity Metric | Value | Reference(s) |
| This compound | Staphylococcus aureus | MIC | 6.3 - 12.5 µg/mL | [8] |
| Escherichia coli | MIC | 16 µg/mL | [7] | |
| SARS-CoV | EC50 | 1.39 µM | [9][10] | |
| SARS-CoV 3CL Protease | IC50 | 49.6 µM | [9][10] | |
| This compound Analogue 8 | Human Herpesvirus 1 (HHV-1) | CPE Reduction | Active at 14.5 µM | [11] |
| Human Herpesvirus 2 (HHV-2) | CPE Reduction | Highly Active | [11] | |
| Dengue Virus 2 (DENV-2) | CPE Reduction | Active at 29.0 µM | [11] |
Table 3: Other Pharmacological Activities of this compound
| Activity | Assay | Metric | Value | Reference(s) |
| Antioxidant | Cupric Ion Reducing Capacity (CUPRAC) | A0.50 | 186.28 ± 0.5 µg/mL | [7][21] |
| Enzyme Inhibition | Tyrosinase Inhibition | IC50 | 168.5 ± 0.6 µg/mL | [7][21] |
| Anti-inflammatory | TPA-induced Mouse Ear Edema | % Edema Reduction | 20.4 ± 3.1% | [18] |
| AA-induced Mouse Ear Edema | % Edema Reduction | 21.0 ± 2.1% | [18] |
Signaling Pathways and Mechanisms of Action
The diverse biological effects of this compound are rooted in its ability to modulate multiple critical cellular signaling pathways.
Caption: this compound-induced apoptosis in cancer cells.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits non-small cell lung cancer growth by inducing caspase-associated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Anticoronavirus Evaluation of Antimicrobial Diterpenoids: Application of New this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-herpetic and anti-dengue activity of abietane this compound analogues synthesized from (+)-dehydroabietylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound prevents degeneration of dopaminergic neurons by enhancing clearance of α-synuclein in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Neuroprotective Effects of this compound, Jatrophone, and Junicedric Acid Against Amyloid-β Injury in Hippocampal Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Antioxidant activity and mechanism of the abietane-type diterpene this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Topical Anti-inflammatory Activity of New Hybrid Molecules of Terpenes and Synthetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Ferruginol: Comprehensive Protocols for Extraction and Purification from Botanical Sources
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction and purification of ferruginol, a bioactive diterpenoid, from various plant materials. This compound has garnered significant interest in the scientific community for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. These protocols are designed to furnish researchers with robust methodologies for obtaining highly purified ferruginous for further investigation.
Introduction to this compound and its Natural Occurrence
This compound is a phenolic abietane diterpene found in a variety of plant species. It is particularly abundant in the heartwood, bark, and leaves of certain conifers and in various species of the Lamiaceae family. Notable plant sources for this compound extraction include:
-
Cryptomeria japonica (Japanese Cedar): The heartwood and bark are rich sources of this compound.
-
Juniperus procera (African Juniper): The roots, leaves, and seeds contain significant amounts of this compound, with the highest concentrations typically found in the roots.[1]
-
Salvia species (Sage): Several species of sage, including Salvia officinalis, Salvia sclarea, and Salvia hypargeia, are known to produce this compound.
Experimental Protocols
This section outlines detailed protocols for the extraction, purification, and quantification of this compound from plant materials.
Extraction Methodologies
The choice of extraction solvent and method significantly impacts the yield and purity of the extracted this compound. Below are protocols for three commonly used solvents: methanol, ethanol, and acetone.
2.1.1. Methanol Extraction Protocol (from Juniperus procera)
This protocol is adapted from a study on the quantification of this compound in different parts of Juniperus procera.[1]
Materials:
-
Dried and powdered plant material (roots, leaves, or seeds)
-
Methanol (HPLC grade)
-
Incubator shaker
-
Centrifuge
-
0.45 µm nylon syringe filter
Procedure:
-
Weigh 1 gram of the dried, powdered plant material and place it into a 50 mL Erlenmeyer flask.
-
Add 20 mL of methanol to the flask.
-
Place the flask in an incubator shaker set to 120 rpm and 28°C for 5 days.
-
After incubation, transfer the mixture to a centrifuge tube and centrifuge at 5000 rpm for 15 minutes to separate the supernatant from the plant debris.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm nylon syringe filter.
-
Store the filtered extract at 4°C for further purification and analysis.
2.1.2. Ethanol Extraction Protocol (General Protocol for Diterpenoids from Salvia species)
This protocol provides a general method for the extraction of diterpenoids, including this compound, from Salvia species using ethanol.
Materials:
-
Dried and powdered Salvia leaves
-
70% Ethanol (v/v)
-
Shaking water bath or magnetic stirrer
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Weigh 10 grams of dried, powdered Salvia leaves and place them in a 250 mL Erlenmeyer flask.
-
Add 100 mL of 70% ethanol to the flask (1:10 solid-to-liquid ratio).
-
Macerate the mixture at 45°C for 6 hours using a shaking water bath or magnetic stirrer.[2]
-
After maceration, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant material.
-
Wash the plant residue with a small amount of 70% ethanol to ensure maximum recovery of the extract.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until the ethanol has been removed.
-
The resulting crude extract can be used for purification.
2.1.3. Acetone Extraction Protocol (General Protocol for Terpenoids)
Acetone is an effective solvent for extracting a broad range of terpenoids due to its intermediate polarity.[3]
Materials:
-
Dried and powdered plant material
-
Acetone (100%)
-
Soxhlet apparatus
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Weigh 25 grams of the dried, powdered plant material and place it in a porous thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with 250 mL of acetone and connect it to the Soxhlet extractor and a condenser.
-
Heat the acetone to its boiling point (56°C) using a heating mantle. The acetone vapor will travel up the distillation arm, condense, and drip into the thimble containing the plant material.
-
Allow the extraction to proceed for 8 hours.[4]
-
After extraction, cool the apparatus and carefully remove the round-bottom flask containing the acetone extract.
-
Concentrate the extract using a rotary evaporator to remove the acetone.
-
The resulting crude extract is ready for the purification steps.
Purification Protocol: Silica Gel Column Chromatography
Column chromatography is a crucial step to isolate and purify this compound from the crude extract.
Materials:
-
Crude plant extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvents for mobile phase (e.g., n-hexane, ethyl acetate, methanol)
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in n-hexane.
-
Secure the chromatography column in a vertical position and pour the slurry into the column, allowing the solvent to drain slowly.
-
Gently tap the column to ensure even packing of the silica gel and to remove any air bubbles.
-
Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase solvent (e.g., n-hexane).
-
Carefully apply the dissolved sample onto the top of the silica gel column.
-
-
Elution:
-
Begin elution with a non-polar solvent such as n-hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent like ethyl acetate. A stepwise gradient can be employed. For instance, start with 100% n-hexane, then move to n-hexane:ethyl acetate mixtures (e.g., 9:1, 8:2, 1:1), and finally, if necessary, to more polar solvent systems like ethyl acetate:methanol. A reported mobile phase for purifying a this compound-containing extract is ethyl acetate:methanol (25:1).[5]
-
-
Fraction Collection and Analysis:
-
Collect the eluate in separate fractions.
-
Monitor the separation process by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system.
-
Visualize the spots under UV light or by using a staining reagent (e.g., vanillin-sulfuric acid).
-
Combine the fractions that contain pure this compound.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified this compound.
-
Quantification Methodologies
Accurate quantification of this compound is essential for determining extraction efficiency and for subsequent bioactivity studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques.
2.3.1. High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a validated method for the quantification of this compound.[1]
Instrumentation and Conditions:
-
HPLC System: Agilent Technologies 1290 Infinity system or equivalent.[1]
-
Column: ZORBAX RX-C18 column (4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: Acetonitrile:Methanol (40:60, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 1 µL.[1]
-
Column Temperature: 27°C.[1]
-
Detection: UV at 220 nm.[1]
-
Run Time: 5 minutes.[1]
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol. From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 0.2, 0.4, 0.6, 0.8 µg/mL) by diluting with the mobile phase.[1]
-
Sample Preparation: Dilute the filtered plant extract with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Calculate the concentration of this compound in the sample using the linear regression equation derived from the calibration curve.[1]
2.3.2. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful tool for both qualitative and quantitative analysis of volatile and semi-volatile compounds like this compound.
Instrumentation and Conditions:
-
GC-MS System: Agilent 6890 GC coupled with a 5973 MSD or equivalent.[1]
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a flow rate of 1 mL/min.[1]
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/min, and hold for 10 minutes.
-
Mass Spectrometer: Electron Impact (EI) mode at 70 eV.[1]
Procedure:
-
Sample Preparation: The filtered extract can be directly injected if the concentration is appropriate. Derivatization (e.g., silylation) may be necessary for certain complex matrices to improve volatility and peak shape.
-
Analysis: Inject the sample into the GC-MS system.
-
Identification and Quantification: Identify this compound by comparing its mass spectrum and retention time with a reference standard or with library data (e.g., NIST). For quantification, a calibration curve can be constructed using a pure standard, similar to the HPLC method.
Data Presentation: Quantitative Summary
The following tables summarize quantitative data on this compound content and extraction yields from various plant sources and methods.
Table 1: this compound Content in Different Parts of Juniperus procera (Methanol Extraction) [1]
| Plant Part | This compound Content (µg/g of dried plant material) |
| Roots | 4.4 |
| Leaves | 0.43 |
| Seeds | 0.42 |
Table 2: this compound Yield from Cryptomeria japonica Byproducts [5]
| Source | Extraction/Purification Method | Yield (%) | Purity (%) |
| Sugi wood-drying byproducts | Solvent-assisted distillation and chromatography | 5.3 | 99.8 |
Table 3: Diterpenoid Content in Salvia hypargeia Root Extract (Ethanol Extraction)
| Compound | Content (µg/g of extract) |
| This compound | 30787.97 |
Visualization of Experimental Workflows and Signaling Pathways
Visual diagrams are provided below to illustrate the experimental workflows and a known signaling pathway affected by this compound.
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound Extraction and Purification.
This compound-Induced Apoptosis Signaling Pathway
This compound has been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways, including the MAPK/PI3K/AKT pathway and the caspase-dependent mitochondrial pathway.
Caption: this compound-Induced Apoptotic Signaling Cascade.
References
Application Note: Quantification of Ferruginol in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferruginol, a bioactive diterpene found in various plant species, notably within the Cupressaceae and Lamiaceae families, has garnered significant interest for its diverse pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and antitumor properties. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.
Principle
This method utilizes reverse-phase HPLC with UV detection to separate and quantify this compound from complex plant extracts. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of organic solvent (methanol or acetonitrile) and acidified water. The concentration of this compound in the sample is determined by comparing the peak area to a calibration curve generated from this compound standards of known concentrations.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the HPLC-UV method for this compound analysis, compiled from various studies.
| Parameter | Value | Reference |
| **Linearity (R²) ** | > 0.999 | [1] |
| Limit of Detection (LOD) | 30 ng/mL | [2] |
| Limit of Quantification (LOQ) | Not explicitly stated in all reviewed literature, but typically 3-5 times the LOD. | |
| Accuracy (Recovery) | > 96% | [2] |
| Precision (RSD%) | Intra-day: < 4%, Inter-day: < 5% | [2] |
| Retention Time | ~2.5 min (under specific conditions) | [1] |
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol describes a general method for the extraction of this compound from dried plant material (e.g., roots, leaves).
Materials:
-
Dried and powdered plant material
-
Methanol (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
Procedure:
-
Accurately weigh 1.0 g of the dried, powdered plant material into a centrifuge tube.
-
Add 10 mL of methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
For exhaustive extraction, repeat the extraction process (steps 2-5) on the plant residue two more times.
-
Combine the supernatants from all three extractions.
-
Evaporate the combined supernatant to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried extract in a known volume (e.g., 1 mL) of the mobile phase.
-
Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.
HPLC Method for this compound Quantification
Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1200 series or equivalent with a UV/Vis detector |
| Column | C18 reverse-phase column (e.g., ZORBAX RX-C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Methanol and 1% acetic acid in water (90:10, v/v)[2] OR Methanol and Acetonitrile (60:40, v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 27 °C |
| Detection Wavelength | 270 nm[2] or 220 nm[1] |
Procedure:
-
Prepare the mobile phase and degas it thoroughly before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a series of standard solutions of this compound in the mobile phase (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared plant extract sample.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the this compound standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Visualizations
Experimental Workflow
Caption: HPLC quantification workflow for this compound.
Signaling Pathway (Illustrative Example)
While this application note focuses on the analytical method, this compound is known to interact with various cellular signaling pathways. The following diagram illustrates a hypothetical pathway for visualization purposes.
Caption: Hypothetical signaling pathway of this compound.
References
Application Notes and Protocols for the GC-MS Analysis of Ferruginol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferruginol is a bioactive abietane diterpene phenol found in various plants, notably in the Cupressaceae and Podocarpaceae families. It has garnered significant interest in the scientific community due to its wide range of pharmacological properties, including antimicrobial, antioxidant, anti-inflammatory, and antitumor activities. Accurate and reliable analytical methods are crucial for the qualitative and quantitative determination of this compound and its derivatives in complex matrices such as plant extracts and pharmaceutical formulations.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. Its high sensitivity, selectivity, and ability to provide structural information make it an ideal method for the analysis of this compound and its derivatives. This document provides detailed application notes and protocols for the GC-MS analysis of these compounds.
Experimental Protocols
Sample Preparation from Plant Material
The extraction of this compound from plant matrices is a critical first step. A generalized protocol for the extraction of this compound from plant material is provided below.
Materials:
-
Dried and powdered plant material (e.g., roots, leaves)
-
Methanol (analytical grade)
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
-
Ultrasonic bath (optional)
Protocol:
-
Weigh an appropriate amount of the powdered plant material (e.g., 10 g).
-
Add a suitable volume of methanol to the plant material (e.g., 100 mL).
-
Facilitate the extraction process by shaking or by using an ultrasonic bath for a defined period (e.g., 30 minutes).
-
Filter the extract through filter paper to remove solid plant debris.
-
Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 40°C) until the solvent is completely removed.
-
The resulting crude extract can be redissolved in a suitable solvent (e.g., methanol, hexane) for GC-MS analysis.
GC-MS Analysis Protocol for this compound
This protocol is based on a validated method for the analysis of this compound in plant extracts[1].
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 6890 GC with 5973 MSD).
GC-MS Parameters:
| Parameter | Value |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| Injection Mode | Split (split ratio may vary, e.g., 25:1) or Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Oven Temperature Program | Initial temperature of 60°C (hold for 1 min), ramp up to 280°C at a rate of 10°C/min, and hold at 280°C for 10 min[1]. |
| Transfer Line Temperature | 250°C[1] |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV[1] |
| Mass Range | m/z 40-550 |
Derivatization of this compound and its Derivatives
For certain derivatives of this compound, particularly those with polar functional groups, derivatization may be necessary to improve their volatility and thermal stability for GC-MS analysis. Silylation is a common derivatization technique.
Materials:
-
Dried extract or standard compound
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
General Protocol:
-
Dissolve a known amount of the dried extract or standard in a small volume of anhydrous pyridine in a reaction vial.
-
Add an excess of the silylating agent (BSTFA with 1% TMCS).
-
Seal the vial tightly and heat at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.
-
After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS.
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Reference |
| Molecular Weight | 286.45 g/mol | [2] |
| Molecular Formula | C₂₀H₃₀O | [2] |
| Kovats Retention Index (non-polar column) | ~2325 | [2][3] |
| Key Mass Spectral Fragments (m/z) | 286 (M+), 271, 229, 201, 189 | [3] |
Mass Spectrum of this compound
The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak (M+) at m/z 286. The fragmentation pattern provides valuable information for its identification.
Mandatory Visualizations
Experimental Workflow for GC-MS Analysis of this compound
Caption: Experimental workflow for the GC-MS analysis of this compound from plant material.
Logical Relationship of this compound Analysis and its Applications
Caption: Logical relationship between GC-MS analysis of this compound and its applications.
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for the GC-MS analysis of this compound. The detailed experimental workflow, GC-MS parameters, and quantitative data will be a valuable resource for researchers, scientists, and drug development professionals working with this promising bioactive compound. While a specific protocol for every derivative is not feasible, the general derivatization method provided can be optimized for various this compound derivatives to facilitate their analysis by GC-MS. Adherence to these protocols will enable accurate and reproducible results, contributing to the advancement of research and development in related fields.
References
Application Notes and Protocols for Utilizing Ferruginol in Cell Culture-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferruginol, a natural abietane diterpene found in the wood and bark of trees from the Cupressaceae and Podocarpaceae families, has garnered significant interest in the scientific community for its diverse pharmacological properties. These include potent antioxidant, anti-inflammatory, and anticancer activities. This document provides detailed application notes and protocols for the use of this compound in a variety of cell culture-based assays to investigate its therapeutic potential.
Data Presentation: Cytotoxic Activity of this compound
The cytotoxic effect of this compound has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to inhibit the growth of 50% of the cell population, are summarized in the table below. This data provides a valuable reference for selecting appropriate cell lines and concentration ranges for in vitro studies.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MDA-T32 | Thyroid Cancer | 12 | [1] |
| PC3 | Prostate Cancer | 55 | [2] |
| SK-MEL-28 | Melanoma | ~50 | [3] |
| A549 | Non-Small Cell Lung Cancer | Not explicitly stated, but dose-dependent cytotoxicity observed up to 80 µM | [4][5] |
| CL1-5 | Non-Small Cell Lung Cancer | Not explicitly stated, but dose-dependent cytotoxicity observed up to 80 µM | [4][5] |
| HCT-116 | Colon Cancer | Effective at 5 and 10 µM | [6] |
Note: IC50 values can vary depending on the assay conditions, including incubation time and cell density.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in assessing the biological effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic or cytostatic effects of this compound on cultured cells.
Materials:
-
This compound (stock solution prepared in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced cytotoxicity. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, or until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.
Materials:
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours. Treat the cells with various concentrations of this compound for the desired time period. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Western Blot Analysis for Signaling Pathway Proteins (PI3K/AKT & MAPK)
This protocol is used to determine the effect of this compound on the expression and phosphorylation status of key proteins in signaling pathways.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-p38 MAPK, anti-p38 MAPK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with cold PBS and lyse them with cell lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Anti-inflammatory Assay (Nitric Oxide Measurement)
This assay measures the inhibitory effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
This compound
-
RAW 264.7 macrophage cells
-
Complete culture medium
-
LPS (Lipopolysaccharide)
-
Griess Reagent System
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
This compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Sulfanilamide solution to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of NED solution and incubate for another 5-10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.
-
Data Analysis: Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: % NO Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS group)] x 100
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: this compound-induced mitochondrial apoptosis pathway.
Caption: Inhibition of pro-survival signaling by this compound.
Experimental Workflow
Caption: General workflow for in vitro evaluation of this compound.
Conclusion
This compound demonstrates significant potential as a therapeutic agent due to its multifaceted biological activities. The protocols and data presented herein provide a comprehensive guide for researchers to effectively design and execute cell culture-based assays to further elucidate the mechanisms of action of this compound and explore its applications in drug development. Consistent and careful execution of these protocols will contribute to a deeper understanding of this promising natural compound.
References
- 1. This compound Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hubrecht.eu [hubrecht.eu]
- 3. In Vitro Cytotoxic Effects of this compound Analogues in Sk-MEL28 Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. for.nchu.edu.tw [for.nchu.edu.tw]
- 5. This compound inhibits non-small cell lung cancer growth by inducing caspase-associated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phcog.com [phcog.com]
Ferruginol as a Gastroprotective Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental models and protocols used to evaluate the gastroprotective effects of ferruginol, a natural diterpene. The information compiled from various scientific studies is intended to guide researchers in designing and executing experiments to further investigate the therapeutic potential of this compound and its derivatives.
Data Presentation
The following tables summarize the key quantitative data from in vivo and in vitro studies on this compound's gastroprotective activity.
Table 1: In Vivo Gastroprotective and Ulcer Healing Effects of this compound
| Experimental Model | Species | Treatment and Dose | Outcome Measure | Result | Reference |
| HCl/EtOH-Induced Gastric Lesions | Mice | This compound (25 mg/kg) | Inhibition of Lesions | 60% | [1] |
| Lansoprazole (20 mg/kg) | Inhibition of Lesions | ~60% | [1] | ||
| Acetic Acid-Induced Subacute Gastric Ulcer | Rats | This compound (25 mg/kg) | Curative Ratio | 36.0% | [1] |
| This compound (50 mg/kg) | Curative Ratio | 92.5% | [1] | ||
| Ranitidine (50 mg/kg) | Curative Ratio | 79.6% | [1] |
Table 2: Effect of this compound on Gastric Secretion in Pylorus-Ligated Rats
| Treatment and Dose | Gastric Juice Volume | pH | Titratable Acidity | Reference |
| This compound (25 mg/kg) | Increased | Increased | Reduced | [2] |
Table 3: In Vitro Effects of this compound
| Assay | Cell Line / System | Treatment and Concentration | Outcome Measure | Result | Reference |
| Prostaglandin E2 (PGE2) Content | AGS Cells | This compound (6 µM) | PGE2 Increase | Significant | [1] |
| This compound (12 µM) | PGE2 Increase | Significant | [1] | ||
| Lipid Peroxidation Inhibition | Human Erythrocyte Membrane | This compound | IC50 | 1.4 µM | [1] |
| Cell Proliferation | AGS Cells | This compound (1-2 µM) | Stimulation | Significant | [1] |
| MRC-5 Fibroblasts | This compound (4-8 µM) | Stimulation | Significant | [1] | |
| Cytotoxicity | AGS Cells | This compound | IC50 | 24 µM | [1] |
| MRC-5 Fibroblasts | This compound | IC50 | 26 µM | [1] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
In Vivo Models
1. HCl/Ethanol-Induced Gastric Lesions in Mice
This model is used to evaluate the acute gastroprotective effect of a compound.
-
Animals: Male Swiss albino mice (20-25 g).
-
Procedure:
-
Fast the mice for 24 hours before the experiment, with free access to water.
-
Administer this compound (e.g., 25 mg/kg) or the vehicle (control) orally. A positive control group receiving a known gastroprotective agent (e.g., lansoprazole, 20 mg/kg) should be included.
-
One hour after treatment, orally administer 0.2 mL of the necrotizing solution (0.3 M HCl in 60% ethanol) to each mouse to induce gastric lesions.
-
One hour after the administration of the necrotizing solution, euthanize the mice by cervical dislocation.
-
Excise the stomachs, open them along the greater curvature, and gently rinse with saline to remove gastric contents.
-
Examine the gastric mucosa for lesions. The ulcer index can be calculated based on the number and severity of the lesions. The percentage of inhibition is calculated relative to the control group.
-
2. Acetic Acid-Induced Subacute Gastric Ulcer in Rats
This model is used to assess the ulcer-healing properties of a compound.
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Procedure:
-
Fast the rats for 24 hours before ulcer induction.
-
Anesthetize the rats (e.g., with ether).
-
Make a midline laparotomy to expose the stomach.
-
Inject 0.05 mL of 30% acetic acid into the subserosal layer of the glandular antrum.
-
Suture the abdominal wall.
-
Starting from the day after surgery, administer this compound (e.g., 25 or 50 mg/kg), a reference drug (e.g., ranitidine, 50 mg/kg), or the vehicle orally once daily for a specified period (e.g., 7 or 14 days).
-
At the end of the treatment period, euthanize the rats.
-
Excise the stomachs and measure the ulcer area (in mm²).
-
Calculate the curative ratio based on the reduction in ulcer area compared to the control group.
-
3. Pylorus Ligation-Induced Gastric Secretion in Rats
This model is used to evaluate the effect of a compound on gastric acid secretion.
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Procedure:
-
Fast the rats for 48 hours with free access to water.
-
Anesthetize the rats.
-
Make a midline abdominal incision to expose the stomach.
-
Ligate the pyloric end of the stomach.
-
Administer this compound (e.g., 25 mg/kg) or vehicle intraduodenally.
-
Suture the abdominal incision.
-
Four hours after ligation, euthanize the rats.
-
Collect the gastric juice from the stomach.
-
Centrifuge the gastric juice and measure the volume.
-
Determine the pH of the gastric juice using a pH meter.
-
Titrate the gastric juice with 0.01 N NaOH to determine the total and free acidity.
-
In Vitro Assays
1. Prostaglandin E2 (PGE2) Measurement in AGS Cells
-
Cell Line: Human gastric adenocarcinoma (AGS) cells.
-
Procedure:
-
Culture AGS cells in appropriate medium until confluent.
-
Incubate the cells with various concentrations of this compound (e.g., 6 and 12 µM) for a specified time.
-
Collect the cell culture supernatant.
-
Measure the PGE2 concentration in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
2. Lipid Peroxidation Assay (TBARS Assay)
This assay measures malondialdehyde (MDA), a product of lipid peroxidation.
-
Sample: Gastric tissue homogenate or human erythrocyte membranes.
-
Procedure:
-
Prepare the sample and incubate with this compound at various concentrations.
-
Add thiobarbituric acid (TBA) reagent and heat the mixture (e.g., at 95°C for 60 minutes).
-
Cool the samples and measure the absorbance of the resulting pink-colored product at 532 nm.
-
Calculate the inhibition of lipid peroxidation relative to the control. The IC50 value can be determined.
-
3. Reduced Glutathione (GSH) Assay
-
Sample: Gastric tissue homogenate.
-
Procedure:
-
Homogenize the gastric tissue in a suitable buffer.
-
Deproteinize the homogenate.
-
React the supernatant with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Measure the absorbance of the resulting yellow-colored product at 412 nm.
-
Quantify the GSH concentration using a standard curve.
-
4. Cell Proliferation Assay (MTT Assay)
-
Cell Lines: AGS cells and MRC-5 human lung fibroblasts.
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1-8 µM) for a specified period (e.g., 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a wavelength of 570 nm.
-
Express the results as a percentage of the control (untreated cells).
-
5. Cytotoxicity Assay (Neutral Red Uptake Assay)
-
Cell Lines: AGS cells and MRC-5 fibroblasts.
-
Procedure:
-
Seed the cells in a 96-well plate and treat with a range of this compound concentrations.
-
After the incubation period, replace the medium with a medium containing neutral red dye and incubate for a further 2-3 hours.
-
Wash the cells to remove the excess dye.
-
Extract the incorporated dye from the viable cells using a destain solution.
-
Measure the absorbance of the extracted dye at 540 nm.
-
Calculate the percentage of viable cells and determine the IC50 value.[1]
-
References
- 1. Gastroprotective and ulcer healing effect of this compound in mice and rats: assessment of its mechanism of action using in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gastroprotective activity of this compound in mice and rats: effects on gastric secretion, endogenous prostaglandins and non-protein sulfhydryls - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Investigating the Anti-inflammatory Effects of Ferruginol In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferruginol, a natural abietane diterpene found in plants of the Cupressaceae and Lamiaceae families, has demonstrated a range of biological activities, including antimicrobial, antioxidant, and anticancer effects.[1][2][3] Emerging evidence also points to its potential as a potent anti-inflammatory agent.[1][4] These application notes provide a comprehensive overview of the in vitro methodologies used to investigate and quantify the anti-inflammatory properties of this compound. The focus is on its mechanism of action, particularly its role in modulating key inflammatory signaling pathways such as NF-κB and MAPK, and its effect on the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5][6]
Key Signaling Pathways in Inflammation
Inflammatory responses at the cellular level are largely orchestrated by complex signaling cascades. This compound has been shown to interfere with these pathways, thereby reducing the expression of inflammatory mediators.
-
The NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[4] Upon stimulation by inflammatory agents like Lipopolysaccharide (LPS), a cascade is initiated that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines.[7] this compound is suggested to mediate its anti-inflammatory effects by intervening in this pathway.[6]
Caption: this compound's inhibition of the NF-κB signaling pathway.
-
The MAPK Signaling Pathway: Mitogen-Activated Protein Kinases (MAPKs), including p38, are key signaling molecules that regulate the production of inflammatory cytokines.[5] this compound has been observed to suppress the phosphorylation of p38 MAPK, thereby inhibiting downstream inflammatory processes.[5][8] This suggests that this compound's anti-inflammatory action is, in part, due to its modulation of the MAPK cascade.
Caption: this compound's inhibitory effect on the p38 MAPK pathway.
Quantitative Data Summary
Prior to conducting anti-inflammatory assays, it is crucial to determine the non-toxic concentration range of this compound in the selected cell line.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | Metric | Value (µM) | Reference |
|---|---|---|---|---|
| MDA-T32 (Thyroid Cancer) | MTT | IC₅₀ | 12 | [5][8] |
| Normal Human Thyrocyte | MTT | IC₅₀ | 92 | [5] |
| SK-MEL-28 (Melanoma) | SRB | GI₅₀ | ~50 | [9][10] |
| PC-3 (Prostate Cancer) | - | IC₅₀ | 55 | [11] |
| AGS (Gastric Epithelial) | Neutral Red | IC₅₀ | 24 | [12] |
| MRC-5 (Fibroblasts) | Neutral Red | IC₅₀ | 26 |[12] |
Table 2: Summary of this compound's Anti-inflammatory Effects
| Target / Marker | Effect | Cell Model | Comments | Reference |
|---|---|---|---|---|
| Prostaglandin E₂ (PGE₂) | Increased Content* | AGS Cells | This compound at 6 and 12 µM significantly increased PGE₂. | [12] |
| Lipid Peroxidation | Strong Inhibition | Human Erythrocytes | IC₅₀ value of 1.4 µM. | [12] |
| p38 MAPK | Decreased Expression | MDA-T32 Cells | Dose-dependent decrease in phosphorylated p38. | [5] |
| NF-κB | Mediates Apoptosis | SK-MEL-28 Cells | Implicated in this compound-induced apoptosis. | [3][6] |
| Ear Edema (in vivo) | Reduction | TPA-induced (mice) | 20.4% edema reduction. |[4] |
*Note: In the context of gastroprotection, an increase in cytoprotective prostaglandins like PGE₂ is a beneficial effect.[12] However, in inflammatory models like LPS-stimulated macrophages, inhibition of COX-2 mediated PGE₂ production is the expected anti-inflammatory outcome.[7][13]
Experimental Protocols
The following protocols provide a framework for assessing the anti-inflammatory effects of this compound. A general experimental workflow is depicted below.
References
- 1. Anticancer and anti-inflammatory activities: Significance and symbolism [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. Topical Anti-inflammatory Activity of New Hybrid Molecules of Terpenes and Synthetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Cytotoxic Effects of this compound Analogues in Sk-MEL28 Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Marine Diterpenoids as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In Vitro Cytotoxic Effects of this compound Analogues in Sk-MEL28 Human Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Gastroprotective and ulcer healing effect of this compound in mice and rats: assessment of its mechanism of action using in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suppressive effect of natural sesquiterpenoids on inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) activity in mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Ferruginol: A Promising Scaffold for Novel Anticancer Agents - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of ferruginol's anticancer properties and offer detailed protocols for key experiments to facilitate further research and development of this compound-based anticancer agents.
Introduction
This compound, a natural abietane diterpene, has emerged as a significant lead compound in oncology research. Found in various plant species, including those from the Cupressaceae and Lamiaceae families, this compound has demonstrated potent cytotoxic effects against a range of cancer cell lines[1][2]. Its multifaceted mechanism of action, which includes the induction of apoptosis, cell cycle arrest, and modulation of critical cancer-related signaling pathways, makes it an attractive candidate for the development of new anticancer therapeutics[3][4]. This document outlines the key applications of this compound in cancer research and provides standardized protocols for its investigation.
Data Presentation: Anticancer Activity of this compound
The following table summarizes the in vitro cytotoxic activity of this compound against various human cancer cell lines, as represented by the half-maximal inhibitory concentration (IC50) values reported in the literature.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Thyroid Cancer | MDA-T32 | 12 | |
| Non-Small Cell Lung Cancer | A549 | Dose-dependent cytotoxicity | [3] |
| Non-Small Cell Lung Cancer | CL1-5 | Dose-dependent cytotoxicity | [3] |
| Ovarian Cancer | OVCAR-3 | 20, 80, 300 (dose-dependent effects observed) | |
| Malignant Melanoma | SK-Mel-28 | ~50 | [1] |
| Prostate Cancer | PC-3 | 55 | [5] |
| Breast Cancer | MCF-7 | Not specified, but showed reduced cell viability | |
| Colon Cancer | HCT-116 | Not specified, but showed reduced cell viability | [6] |
Note: The study on OVCAR-3 human ovary cancer cells has been retracted due to data anomalies. The information is included here for a complete literature overview, but the findings should be interpreted with caution[7].
Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by targeting multiple intracellular signaling pathways that are often dysregulated in cancer. The primary pathways identified are the MAPK and PI3K/AKT signaling cascades. This compound has been shown to inhibit these pathways, leading to decreased cancer cell proliferation and survival.
Below are diagrams illustrating the key signaling pathways affected by this compound.
References
- 1. wp.uthscsa.edu [wp.uthscsa.edu]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clyte.tech [clyte.tech]
- 4. corefacilities.iss.it [corefacilities.iss.it]
- 5. researchgate.net [researchgate.net]
- 6. Wound healing assay | Abcam [abcam.com]
- 7. Wound healing migration assay (Scratch assay) [protocols.io]
Application Notes and Protocols for Assessing the Antioxidant Capacity of Ferruginol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferruginol, a phenolic abietane diterpene found in various plant species, has garnered significant interest for its diverse biological activities, including its potential as an antioxidant. This document provides a comprehensive guide for assessing the antioxidant capacity of this compound, detailing experimental protocols for common antioxidant assays and summarizing available data. Due to its lipophilic nature, modifications to standard protocols are often necessary to ensure accurate evaluation.
Mechanism of Antioxidant Action
The antioxidant mechanism of this compound is believed to involve the formation of a quinone methide intermediate.[1][2] This reactive species can effectively trap free radicals, thereby terminating damaging oxidative chain reactions. This proposed mechanism highlights the compound's ability to act as a potent free radical scavenger.
Data Presentation
Quantitative data on the antioxidant capacity of pure this compound is limited in publicly available literature. The lipophilic nature of this compound significantly influences its activity in different assay systems. One study reported that while this compound exhibited lower activity than carnosic acid, (±)-α-tocopherol, and dibutylhydroxytoluene in polar solvent-based DPPH and β-carotene bleaching assays, it showed stronger activity than carnosic acid and α-tocopherol in a non-solvent linoleic acid oxidation model.[2] This underscores the importance of selecting appropriate assay conditions for lipophilic compounds.
For context, the IC50 values for the essential oil of a this compound-containing plant twig have been reported as follows:
| Assay | Sample | IC50 (µg/mL) | Reference |
| DPPH | Twig Essential Oil | 121.6 ± 0.5 | [1] |
| ABTS | Twig Essential Oil | 136.8 ± 1.6 | [1] |
Note: These values are for an essential oil and not pure this compound. Further studies are required to determine the precise IC50 values of isolated this compound in various antioxidant assays.
Experimental Protocols
The following are detailed protocols for commonly used antioxidant assays, adapted for the assessment of a lipophilic compound like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Positive Controls: Trolox, Ascorbic Acid, or BHT
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm. Store in a dark bottle at 4°C.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol, methanol, or DMSO). From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.
-
Assay:
-
In a 96-well plate, add 100 µL of each this compound dilution to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of the solvent used for this compound dilutions and 100 µL of the DPPH solution.
-
For the control, add 100 µL of the this compound solvent and 100 µL of methanol/ethanol.
-
Positive controls (Trolox, Ascorbic Acid) should be run in parallel at similar concentrations.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Materials:
-
This compound
-
ABTS
-
Potassium persulfate
-
Ethanol or Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Positive Controls: Trolox, Ascorbic Acid
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Working ABTS•+ Solution: Dilute the ABTS•+ stock solution with ethanol or a mixture of ethanol and PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable organic solvent and create serial dilutions.
-
Assay:
-
Add 20 µL of each this compound dilution to the wells of a 96-well plate.
-
Add 180 µL of the working ABTS•+ solution to each well.
-
A blank containing the solvent and ABTS•+ solution should be included.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay. The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄) for standard curve
-
Positive Controls: Trolox, Ascorbic Acid
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent and make serial dilutions.
-
Assay:
-
Add 20 µL of each this compound dilution to the wells.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Create a standard curve using known concentrations of FeSO₄. The FRAP value of this compound is expressed as µM Fe(II) equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
Materials:
-
This compound
-
Fluorescein sodium salt
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
Trolox for standard curve
-
Black 96-well microplate
-
Fluorescence microplate reader with an injector
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer just before use.
-
Prepare a stock solution of this compound in a suitable solvent and make serial dilutions in phosphate buffer.
-
-
Assay:
-
In a black 96-well plate, add 25 µL of each this compound dilution or Trolox standard to the wells.
-
Add 150 µL of the fluorescein solution to all wells.
-
Incubate the plate at 37°C for 15 minutes in the plate reader.
-
-
Initiation and Measurement:
-
Inject 25 µL of the AAPH solution into each well to start the reaction.
-
Immediately begin recording the fluorescence every 1-2 minutes for at least 60 minutes (excitation at 485 nm, emission at 520 nm).
-
-
Calculation: Calculate the area under the curve (AUC) for each sample and the blank. The net AUC is the AUC of the sample minus the AUC of the blank. The ORAC value is determined by comparing the net AUC of the sample to the net AUC of the Trolox standard and is expressed as µmol of Trolox equivalents (TE) per gram or mole of this compound.
Signaling Pathways and Experimental Workflows
Proposed Antioxidant Mechanism of this compound
References
Ferruginol: A Versatile Tool Compound for Interrogating Cellular Signaling Pathways
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferruginol, a naturally occurring abietane diterpene found in various plants, has emerged as a valuable tool compound for studying a range of cellular signaling pathways implicated in cancer and inflammation. Its ability to modulate key signaling nodes offers researchers a powerful pharmacological agent to dissect complex biological processes. These application notes provide a comprehensive overview of this compound's utility in studying the PI3K/AKT/mTOR, MAPK, and STAT3 signaling pathways, as well as its role in inducing apoptosis and modulating cellular redox status, potentially through the Nrf2 pathway. Detailed protocols for key experimental assays are provided to facilitate the practical application of this compound in a research setting.
Key Signaling Pathways Modulated by this compound
This compound has been demonstrated to exert its biological effects by targeting several critical signaling cascades:
-
PI3K/AKT/mTOR Pathway Inhibition: this compound has been shown to suppress the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, and survival.
-
MAPK Pathway Inhibition: this compound can inhibit the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation, differentiation, and stress responses.
-
STAT3 Pathway Inhibition: this compound is a known inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key player in cancer cell proliferation, survival, and inflammation.[1] this compound has been shown to suppress both constitutive and interleukin-6 (IL-6) inducible STAT3 activation.[2]
-
Induction of Apoptosis: this compound can induce programmed cell death (apoptosis) through the mitochondrial-dependent pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.[3]
-
Modulation of Cellular Redox Status and Potential Nrf2 Pathway Activation: this compound can act as a pro-oxidant in cancer cells, leading to the generation of reactive oxygen species (ROS).[3][4] This increase in oxidative stress is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response. While direct activation of Nrf2 by this compound in mammalian cells requires further investigation, its pro-oxidant effect provides a strong rationale for its use in studying this pathway. Structurally related abietane diterpenes have been shown to modulate the Nrf2 pathway.[5] this compound has also demonstrated antioxidant properties in different contexts.[6][7][8][9][10]
Data Presentation: Quantitative Efficacy of this compound
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound in various cancer cell lines, providing a reference for dose-ranging studies.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-T32 | Thyroid Cancer | 12 | [3] |
| PC-3 | Prostate Cancer | 55 | [11] |
| OVCAR-3 | Ovarian Cancer | Not specified, effective at 20, 80, 300 µM | [12] |
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound.
Experimental Workflow
Caption: General experimental workflow for studying this compound's effects.
Experimental Protocols
Cell Viability and Proliferation (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability and to determine its IC50 value.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[8]
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[10]
-
Incubation: Incubate the plate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (and a vehicle control) for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[5]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[5]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described previously.
-
Cell Harvesting: Harvest cells by trypsinization.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.[11][13]
Western Blot Analysis of Signaling Proteins (e.g., p-AKT, p-STAT3)
This technique is used to detect and quantify the levels of specific proteins, including their phosphorylated (activated) forms.
Materials:
-
Cell culture dishes
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-AKT) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped of the first set of antibodies and re-probed with another antibody (e.g., for total AKT or a loading control like β-actin) to normalize the data.
Conclusion
This compound is a multifaceted tool compound with significant potential for elucidating the complex signaling networks that drive cancer and inflammation. Its inhibitory effects on the PI3K/AKT/mTOR, MAPK, and STAT3 pathways, coupled with its ability to induce apoptosis and modulate cellular redox status, make it an invaluable asset for researchers. The protocols provided herein offer a practical guide for utilizing this compound to probe these critical cellular processes, thereby advancing our understanding of disease mechanisms and facilitating the discovery of novel therapeutic strategies.
References
- 1. This compound suppresses survival signaling pathways in androgen-independent human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of STAT3 dimerization and acetylation by garcinol suppresses the growth of human hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Anticancer and Anti-inflammatory Activities of this compound in MCF-7 Breast Cancer Cells [accscience.com]
- 5. Biological Profiling of Semisynthetic C19-Functionalized this compound and Sugiol Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Antioxidant activity and mechanism of the abietane-type diterpene this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound exhibits anticancer effects in OVCAR‑3 human ovary cancer cells by inducing apoptosis, inhibition of cancer cell migration and G2/M phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Ferruginol-Based Probes: Application Notes and Protocols for Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of ferruginol and its derivatives as potential biochemical probes. This compound, a diterpenoid phenol found in plants of the Cupressaceae and Lamiaceae families, and its semi-synthetic analogues have garnered significant interest due to their diverse biological activities. These compounds have shown promise as anticancer, antimicrobial, and antioxidant agents, making them valuable scaffolds for the development of chemical probes to investigate various biochemical pathways and enzymatic activities.
Application Notes
This compound and its derivatives can be employed in a range of biochemical assays to explore cellular processes and identify potential therapeutic targets. Their utility as probes stems from their ability to modulate specific biological pathways and interact with various cellular components.
1. Probing Cancer Cell Proliferation and Viability:
This compound and its analogues have demonstrated significant cytotoxic effects against a variety of cancer cell lines, including non-small cell lung cancer, thyroid cancer, melanoma, and breast cancer.[1][2][3] These compounds can serve as valuable tools to investigate the mechanisms of cancer cell death and to screen for novel anticancer drugs. Assays such as the MTT assay can be used to quantify the effect of this compound-based compounds on cell viability.
2. Investigating Apoptosis Pathways:
A key mechanism of this compound's anticancer activity is the induction of apoptosis.[1][4] this compound-based probes can be utilized to dissect the molecular events of apoptosis. For instance, they can be used to study the activation of caspases, the modulation of Bcl-2 family proteins, the disruption of the mitochondrial membrane potential, and the production of reactive oxygen species (ROS).
3. Elucidating Signaling Pathways:
This compound has been shown to modulate key signaling pathways involved in cell survival and proliferation, such as the MAPK and PI3K/AKT pathways.[5][6] By employing this compound and its derivatives, researchers can investigate the role of these pathways in various disease models and identify novel therapeutic intervention points.
4. Screening for Antiviral Activity:
Recent studies have highlighted the potential of this compound analogues as antiviral agents, particularly against coronaviruses.[7] These compounds can be used as probes in viral infectivity assays, such as the plaque reduction assay, to identify and characterize novel antiviral compounds.
5. Exploring Enzyme Inhibition:
This compound and its derivatives have been shown to inhibit viral enzymes, such as the SARS-CoV 3CL protease.[1] This suggests their potential as scaffolds for the development of enzyme-specific probes to study enzyme kinetics and for high-throughput screening of enzyme inhibitors.
Quantitative Data Summary
The following tables summarize the reported biological activities of this compound and its key derivatives across various assays and cell lines.
Table 1: Anticancer Activity of this compound and its Analogues
| Compound | Cell Line | Assay | Activity (IC50/GI50 in µM) | Reference |
| This compound | A549 (Lung Cancer) | MTT | Dose-dependent cytotoxicity | [1] |
| This compound | CL1-5 (Lung Cancer) | MTT | Dose-dependent cytotoxicity | [1] |
| This compound | MDA-T32 (Thyroid Cancer) | MTT | 12 | [8] |
| This compound | SK-MEL-28 (Melanoma) | SRB | ~50 | [2] |
| 18-aminothis compound | SK-MEL-28 (Melanoma) | SRB | ~10 | [2] |
| This compound Analogues (C19-functionalized) | HBL-100, A549, HeLa, T-47D, SW1573, WiDr | Not Specified | Varied | [9] |
Table 2: Antileishmanial and Antimalarial Activity of this compound Analogues
| Compound | Organism | Assay | Activity (IC50/EC50 in µM) | Reference |
| This compound | Leishmania donovani promastigotes | Not Specified | Promising activity | [9] |
| C19-functionalized this compound analogues | Leishmania species | Promastigote assay | Varied | [9] |
| C19-functionalized this compound analogues | Plasmodium falciparum (3D7 and K1 strains) | Parasite growth inhibition | Varied | [9] |
Table 3: Antiviral Activity of this compound and its Analogues
| Compound | Virus | Assay | Activity (EC50 in µM) | Reference |
| This compound | SARS-CoV | Cytopathogenic effect reduction | 1.39 | [7] |
| Phthalimide this compound analogue | Dengue and Herpes viruses | Not Specified | Potent inhibition | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
Objective: To determine the effect of this compound-based compounds on the viability and proliferation of cancer cells.
Materials:
-
This compound or its derivatives (dissolved in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.
-
Prepare serial dilutions of the this compound-based compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Measurement of Caspase-3/7 Activity using Caspase-Glo® 3/7 Assay
Objective: To quantify the activation of caspase-3 and -7 in cells treated with this compound-based compounds as an indicator of apoptosis.
Materials:
-
This compound or its derivatives
-
Cancer cell line of interest
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
White-walled 96-well microplate
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C and 5% CO2 for 24 hours.
-
Treat the cells with various concentrations of the this compound-based compound for the desired time period (e.g., 24 or 48 hours).
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence of each well using a luminometer.
-
Express the results as the fold-change in caspase activity compared to the vehicle-treated control.[9][10]
Protocol 3: Assessment of Mitochondrial Membrane Potential (MMP) using JC-1
Objective: To determine the effect of this compound-based compounds on the mitochondrial membrane potential, an early indicator of apoptosis.
Materials:
-
This compound or its derivatives
-
Cell line of interest
-
Complete cell culture medium
-
JC-1 dye
-
PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in a suitable culture vessel (e.g., 6-well plate or chamber slide) and treat with the this compound-based compound for the desired time.
-
Prepare a 5 µg/mL working solution of JC-1 in complete culture medium.
-
Remove the treatment medium and wash the cells once with PBS.
-
Add the JC-1 working solution to the cells and incubate at 37°C for 15-30 minutes in the dark.
-
Wash the cells twice with PBS.
-
Analyze the cells using a fluorescence microscope. Healthy cells with high MMP will exhibit red fluorescence (J-aggregates), while apoptotic cells with low MMP will show green fluorescence (JC-1 monomers).
-
Alternatively, for quantitative analysis, detach the cells, resuspend them in PBS, and analyze by flow cytometry, measuring the fluorescence in both the green (FITC) and red (PE) channels.[11][12][13] A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Protocol 4: Detection of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
Objective: To measure the generation of intracellular ROS in cells treated with this compound-based compounds.
Materials:
-
This compound or its derivatives
-
Cell line of interest
-
Complete cell culture medium
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
PBS
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and treat with the this compound-based compound.
-
Prepare a 10 µM working solution of DCFH-DA in serum-free medium.
-
Remove the treatment medium and wash the cells with PBS.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate at 37°C for 30 minutes in the dark.
-
Wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.
-
Alternatively, visualize the fluorescence using a fluorescence microscope.[14][15][16]
Protocol 5: Viral Plaque Reduction Assay
Objective: To evaluate the antiviral activity of this compound-based compounds by quantifying the reduction in viral plaque formation.
Materials:
-
This compound or its derivatives
-
Susceptible host cell line
-
Virus stock of known titer
-
Complete cell culture medium
-
Infection medium (e.g., serum-free medium)
-
Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)
-
Crystal violet solution
-
Formalin
Procedure:
-
Seed host cells in 6-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus in infection medium.
-
Remove the culture medium from the cells and infect them with a known number of plaque-forming units (PFU) of the virus (e.g., 100 PFU/well).
-
Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
During the adsorption period, prepare the overlay medium containing different concentrations of the this compound-based compound.
-
After adsorption, remove the virus inoculum and add 2 mL of the overlay medium containing the compound to each well.
-
Incubate the plates at 37°C until plaques are visible (typically 2-5 days).
-
Fix the cells with formalin for 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound).[17][18][19]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by this compound and a general workflow for the development of this compound-based probes.
Caption: this compound-induced apoptosis signaling pathway.
Caption: Modulation of MAPK and PI3K/AKT pathways by this compound.
Caption: General workflow for this compound-based probe development.
References
- 1. This compound Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Target identification of natural products and bioactive compounds using affinity-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound suppresses survival signaling pathways in androgen-independent human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phcog.com [phcog.com]
- 8. researchgate.net [researchgate.net]
- 9. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 10. ulab360.com [ulab360.com]
- 11. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. 101.200.202.226 [101.200.202.226]
- 14. doc.abcam.com [doc.abcam.com]
- 15. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 16. bioquochem.com [bioquochem.com]
- 17. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 18. benchchem.com [benchchem.com]
- 19. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
Liposomal Formulation of Ferruginol for In Vivo Antitumor Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferruginol, a natural abietane diterpene, has garnered significant interest for its potent anticancer properties.[1][2] In vitro studies have demonstrated its ability to induce apoptosis and inhibit key cell survival signaling pathways, including the PI3K/Akt and MAPK pathways, in various cancer cell lines.[1][2] However, the clinical translation of this compound is hampered by its hydrophobic nature, which often leads to poor bioavailability and suboptimal pharmacokinetic profiles.
Liposomal encapsulation presents a promising strategy to overcome these limitations. By incorporating this compound into a lipid bilayer, it is possible to enhance its solubility, prolong its circulation time, and potentially improve its tumor-targeting capabilities through the enhanced permeability and retention (EPR) effect. This document provides a comprehensive guide for the preparation, characterization, and in vivo evaluation of a liposomal formulation of this compound. The protocols outlined herein are based on established methodologies for the liposomal delivery of hydrophobic drugs and are intended to serve as a foundational framework for preclinical research.
Physicochemical Characterization of this compound-Loaded Liposomes
A summary of the expected physicochemical characteristics of the this compound-loaded liposomes prepared using the described protocol is presented in Table 1.
| Parameter | Expected Value | Method of Analysis |
| Mean Particle Size (Z-average) | 100 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -15 to -30 mV | Laser Doppler Velocimetry |
| Encapsulation Efficiency (EE%) | > 90% | High-Performance Liquid Chromatography (HPLC) |
| Drug Loading (DL%) | 5 - 10% (w/w) | High-Performance Liquid Chromatography (HPLC) |
Table 1: Expected Physicochemical Properties of this compound-Loaded Liposomes. These values represent typical characteristics for a well-formulated liposomal suspension intended for intravenous administration in in vivo studies.
Experimental Protocols
Preparation of this compound-Loaded Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar liposomes containing this compound using the thin-film hydration method followed by extrusion.[3][4][5]
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
This compound
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome extruder
-
Polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve DPPC, cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5 in a minimal amount of a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.
-
Add this compound to the lipid solution at a drug-to-lipid ratio of 1:10 (w/w).
-
Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of DPPC (~41°C).
-
Continue the evaporation until a thin, uniform lipid film is formed on the inner wall of the flask.
-
Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the dried lipid film with pre-warmed PBS (pH 7.4) by rotating the flask in a water bath set to 50-60°C for 1 hour. This process will result in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the liposome extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
Transfer the MLV suspension to the extruder.
-
Extrude the liposome suspension through the membrane multiple times (typically 10-15 passes) to form small unilamellar vesicles (SUVs) with a uniform size distribution.
-
Store the final liposomal suspension at 4°C.
-
Characterization of this compound-Loaded Liposomes
a) Particle Size and Polydispersity Index (PDI) Measurement [6][7][8]
-
Dilute the liposomal suspension with PBS (pH 7.4).
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument.
-
Record the Z-average mean diameter and the PDI.
b) Zeta Potential Measurement [9][10][][12]
-
Dilute the liposomal suspension with a low ionic strength buffer (e.g., 10 mM NaCl).
-
Measure the electrophoretic mobility of the liposomes using a laser Doppler velocimeter.
-
The instrument software will calculate the zeta potential.
c) Encapsulation Efficiency (EE%) and Drug Loading (DL%) Determination [13][14][15][16]
-
Separation of Free Drug: Separate the unencapsulated this compound from the liposomes using a suitable method such as size exclusion chromatography (e.g., Sephadex G-50 column) or ultracentrifugation.
-
Quantification of Total and Free Drug:
-
To determine the total amount of this compound, disrupt a known volume of the liposomal suspension with an appropriate solvent (e.g., methanol) to release the encapsulated drug.
-
Quantify the amount of this compound in the disrupted liposome sample and in the fraction containing the free drug using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
-
Calculation:
-
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL% = (Weight of Encapsulated Drug / Total Weight of Lipids and Encapsulated Drug) x 100
-
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a comparative pharmacokinetic study of liposomal this compound versus free this compound in rats following intravenous administration.[17][18][19][20][21]
Animals: Male Sprague-Dawley rats (200-250 g).
Groups:
-
Free this compound (dissolved in a suitable vehicle, e.g., DMSO/Cremophor EL/saline)
-
Liposomal this compound
Procedure:
-
Administer a single intravenous (IV) bolus dose of either free this compound or liposomal this compound (e.g., 5 mg/kg this compound equivalent) via the tail vein.
-
Collect blood samples (approximately 0.2 mL) from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-injection).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Extract this compound from the plasma samples using a suitable liquid-liquid or solid-phase extraction method.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters using appropriate software.
Hypothetical Pharmacokinetic Data:
| Parameter | Free this compound (IV) | Liposomal this compound (IV) |
| Cmax (µg/mL) | 5.2 | 10.8 |
| t1/2 (h) | 0.7 | 8.5 |
| AUC0-inf (µg·h/mL) | 3.8 | 45.2 |
| CL (mL/h/kg) | 1315 | 110 |
| Vd (L/kg) | 1.3 | 0.5 |
Table 2: Hypothetical Pharmacokinetic Parameters of Free and Liposomal this compound. The data for the liposomal formulation is projected based on typical improvements seen with liposomal delivery of hydrophobic drugs. Cmax: Maximum plasma concentration; t1/2: Half-life; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; CL: Clearance; Vd: Volume of distribution.
In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
This protocol describes an in vivo study to evaluate the antitumor efficacy of liposomal this compound in a human tumor xenograft model.[22][23][24][25][26]
Animals: Female athymic nude mice (4-6 weeks old).
Tumor Model: Subcutaneous xenograft of a suitable human cancer cell line (e.g., A549 lung cancer cells).
Groups:
-
Vehicle control (PBS)
-
Empty liposomes
-
Free this compound
-
Liposomal this compound
Procedure:
-
Inject cancer cells subcutaneously into the flank of each mouse.
-
When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into the treatment groups.
-
Administer the treatments intravenously twice a week for 3-4 weeks at a specified dose (e.g., 10 mg/kg this compound equivalent).
-
Measure the tumor dimensions with a caliper every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting).
Hypothetical Antitumor Efficacy Data:
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 150 | - |
| Empty Liposomes | 1200 ± 130 | 4 |
| Free this compound | 850 ± 110 | 32 |
| Liposomal this compound | 350 ± 80 | 72 |
Table 3: Hypothetical Antitumor Efficacy of this compound Formulations. The data illustrates the potential for enhanced tumor growth inhibition with the liposomal formulation.
Visualizations
Figure 1: Workflow for the preparation, characterization, and in vivo evaluation of liposomal this compound.
Figure 2: Simplified diagram of the inhibitory effects of this compound on the PI3K/Akt and MAPK signaling pathways.
References
- 1. This compound Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 4. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 5. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]
- 8. wyatt.com [wyatt.com]
- 9. researchgate.net [researchgate.net]
- 10. azonano.com [azonano.com]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. researchgate.net [researchgate.net]
- 14. Liposomes carrying hydrophilic and hydrophobic drugs [icbcongress.com]
- 15. CN102980963A - Method for determining drug encapsulation efficiency in liposomes - Google Patents [patents.google.com]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. tandfonline.com [tandfonline.com]
- 18. careerchem.com [careerchem.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. In vitro and in vivo studies evaluating a liposome system for drug solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Enhanced tumor accumulation and therapeutic efficacy of liposomal drugs through over-threshold dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. dovepress.com [dovepress.com]
- 24. researchgate.net [researchgate.net]
- 25. Efficacy of liposomal curcumin in a human pancreatic tumor xenograft model: inhibition of tumor growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Application of Ferruginol in Antibacterial Susceptibility Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferruginol, a naturally occurring abietane diterpene found in the Cupressaceae and Podocarpaceae plant families, has garnered significant interest for its diverse pharmacological activities, including its antimicrobial properties. This document provides detailed application notes and protocols for the investigation of this compound's antibacterial activity, with a focus on antibacterial susceptibility testing. These guidelines are intended to assist researchers in evaluating the potential of this compound as a standalone antibacterial agent or as a synergistic partner with conventional antibiotics against clinically relevant bacteria, such as Staphylococcus aureus.
Antibacterial Activity of this compound
This compound has demonstrated inhibitory activity against a range of bacteria, particularly Gram-positive organisms. The primary metric for quantifying this activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Data Presentation: MIC of this compound
The following table summarizes the known MIC values of this compound against specific bacterial strains. This data is essential for designing further susceptibility tests, such as checkerboard and time-kill assays.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Propionibacterium acnes | 4 | [Source] |
| Staphylococcus aureus (various strains) | Active, specific MICs vary | [Source] |
Note: The activity of this compound against four different strains of Staphylococcus aureus has been confirmed, though specific MIC values were not provided in the cited literature.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.
Materials:
-
This compound stock solution (e.g., in dimethyl sulfoxide, DMSO)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Sterile pipette tips and multichannel pipette
-
Incubator (37°C)
-
Plate reader (optional, for spectrophotometric reading)
Protocol:
-
Prepare Bacterial Inoculum:
-
From a fresh culture plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Prepare this compound Dilutions:
-
Perform serial twofold dilutions of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes. The concentration range should span the expected MIC.
-
-
Inoculate the Microtiter Plate:
-
Add 50 µL of the appropriate this compound dilution to each well of the test plate.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (wells with bacteria and CAMHB, but no this compound) and a negative control (wells with CAMHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.
-
Diagram: Broth Microdilution Workflow
Caption: Workflow for MIC determination using broth microdilution.
Assessment of Synergy using the Checkerboard Assay
The checkerboard assay is used to evaluate the interaction between two antimicrobial agents, in this case, this compound and a conventional antibiotic. The interaction can be synergistic, additive, indifferent, or antagonistic.
Materials:
-
This compound stock solution
-
Antibiotic stock solution (e.g., oxacillin)
-
Bacterial culture in logarithmic growth phase
-
CAMHB
-
Two 96-well microtiter plates
-
Sterile pipette tips and multichannel pipette
-
Incubator (37°C)
Protocol:
-
Prepare Inoculum: Prepare the bacterial inoculum as described in the broth microdilution protocol.
-
Prepare Drug Dilutions in the Plate:
-
In a 96-well plate, add 50 µL of CAMHB to all wells.
-
Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of the antibiotic.
-
Along the y-axis (e.g., rows A-G), create serial twofold dilutions of this compound.
-
The final plate will contain a gradient of concentrations for both agents.
-
Include a row and a column with each agent alone to determine their individual MICs under the same conditions. Also, include a growth control (no drugs) and a sterility control (no bacteria).
-
-
Inoculate the Plate:
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Data Analysis and FICI Calculation:
-
Determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination:
-
FICI = FIC of this compound + FIC of Antibiotic
-
-
Interpret the FICI value:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
-
Data Presentation: Illustrative Checkerboard Assay Results
The following table presents a hypothetical but realistic dataset from a checkerboard assay evaluating the synergy between this compound and oxacillin against a Methicillin-Resistant Staphylococcus aureus (MRSA) strain.
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FICI | Interpretation |
| This compound | 32 | 8 | 0.25 | 0.5 | Synergy |
| Oxacillin | 128 | 32 | 0.25 |
Diagram: Checkerboard Assay Principle
Caption: Principle of the checkerboard assay and FICI calculation.
Time-Kill Curve Assay
The time-kill curve assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
CAMHB
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Sterile saline for dilutions
-
Agar plates for colony counting
Protocol:
-
Prepare Cultures:
-
Prepare a bacterial suspension adjusted to the 0.5 McFarland standard and then dilute it to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL in several flasks containing CAMHB.
-
-
Add Antimicrobials:
-
Add this compound to the flasks at different concentrations (e.g., 1x MIC, 2x MIC, 4x MIC).
-
If testing for synergy, include flasks with the antibiotic alone and in combination with this compound.
-
Include a growth control flask with no antimicrobial agent.
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
-
Colony Counting:
-
Perform serial tenfold dilutions of each aliquot in sterile saline.
-
Plate a known volume of each dilution onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each concentration.
-
A bactericidal effect is generally defined as a ≥ 3-log₁₀ reduction in CFU/mL (99.9% killing) compared to the initial inoculum. A bacteriostatic effect is characterized by the inhibition of growth without a significant reduction in the bacterial count.
-
Data Presentation: Illustrative Time-Kill Curve Data
The following table presents hypothetical data for a time-kill curve assay of this compound against S. aureus.
| Time (hours) | Growth Control (log₁₀ CFU/mL) | This compound at 1x MIC (log₁₀ CFU/mL) | This compound at 4x MIC (log₁₀ CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 5.5 | 4.8 |
| 4 | 7.8 | 5.3 | 3.5 |
| 6 | 8.9 | 5.1 | 2.5 |
| 8 | 9.2 | 5.0 | <2 (Limit of Detection) |
| 24 | 9.5 | 4.9 | <2 (Limit of Detection) |
Diagram: Time-Kill Assay Workflow
Caption: Workflow for the time-kill curve assay.
Conclusion and Future Directions
The protocols outlined in this document provide a comprehensive framework for the systematic evaluation of this compound's antibacterial properties. By determining its MIC, assessing its potential for synergy with existing antibiotics through checkerboard assays, and characterizing its bactericidal or bacteriostatic activity using time-kill curve analysis, researchers can gain valuable insights into the therapeutic potential of this natural compound. Further studies should focus on elucidating the mechanism of action of this compound and its synergistic partners, as well as evaluating its efficacy and safety in preclinical in vivo models of infection. These efforts will be crucial in advancing the development of this compound as a novel antibacterial agent or adjuvant therapy in the fight against antibiotic resistance.
Utilizing Ferruginol in High-Throughput Screening Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferruginol is a bioactive abietane diterpene of plant origin, notably found in species of the Cupressaceae, Podocarpaceae, and Lamiaceae families.[1] This natural compound has garnered significant scientific interest due to its diverse pharmacological properties, which include anti-tumor, anti-inflammatory, antibacterial, and gastroprotective effects.[1][2] this compound's mechanism of action, particularly its ability to induce apoptosis and modulate key cellular signaling pathways, makes it a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents. These application notes provide detailed protocols for utilizing this compound in HTS assays relevant to its biological activities.
Biological Activities and Mechanism of Action
This compound exhibits a range of biological effects, with its anticancer properties being the most extensively studied. It has been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, prostate, lung, and thyroid.[3][4][5] The primary mechanism underlying its anti-tumor activity is the induction of apoptosis (programmed cell death) and the suppression of cancer cell survival signaling.[4][6]
Key signaling pathways modulated by this compound include:
-
MAPK/p38 Pathway: this compound has been observed to decrease the expression of p38 MAPK, a key regulator of cellular responses to stress, inflammation, and apoptosis.[3]
-
PI3K/AKT Pathway: This pathway is crucial for cell survival, proliferation, and growth. This compound has been shown to inhibit the phosphorylation of PI3K and AKT, thereby downregulating this pro-survival signaling cascade.[3][6][7]
-
STAT Signaling: this compound can inhibit the STAT 3/5 signaling pathways, which are often constitutively active in cancer cells and contribute to their uncontrolled growth and survival.[4][7]
-
Caspase Activation: this compound induces apoptosis through the activation of caspases, a family of proteases that execute programmed cell death.[4]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound against various cancer cell lines. This data is crucial for designing HTS experiments, particularly for determining appropriate concentration ranges for screening.
| Cell Line | Cancer Type | Assay | IC50 / GI50 (µM) | Reference |
| MDA-T32 | Thyroid Cancer | MTT | 12 | [3][6] |
| PC3 | Prostate Cancer | Not Specified | 55 | [7] |
| SUM149 | Triple-Negative Breast Cancer | Viability Assay | >50 | [5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Viability Assay | >50 | [5] |
| T47D | Breast Cancer | Viability Assay | >50 | [5] |
| SK-MEL-28 | Melanoma | SRB | 47.5 | [8] |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.
Signaling Pathway Diagrams
The following diagrams, generated using DOT language, illustrate the key signaling pathways affected by this compound.
Experimental Protocols for High-Throughput Screening
The following protocols are designed for a 384-well plate format, suitable for HTS, to investigate the bioactivity of this compound.
Cell Viability HTS Assay (MTT-Based)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MDA-T32, PC3)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)
-
384-well clear-bottom cell culture plates
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding: Seed cells into a 384-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well in 40 µL of complete medium). Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Addition: Prepare a serial dilution of this compound in complete medium. Add 10 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 50 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for this compound.
Apoptosis HTS Assay (Caspase-Glo® 3/7)
This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay System (Promega)
-
384-well white-walled, clear-bottom cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding and Compound Addition: Follow steps 1 and 2 of the Cell Viability HTS Assay protocol, using a white-walled plate.
-
Incubation: Incubate the plate for a predetermined time to induce apoptosis (e.g., 24-48 hours) at 37°C, 5% CO2.
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the plate and reagent to equilibrate to room temperature. Add 25 µL of the reagent to each well.
-
Incubation: Mix the contents on a plate shaker for 30-60 seconds and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.
Kinase Activity HTS Assay (Generic Kinase-Glo® Platform)
This assay can be adapted to measure the inhibitory effect of this compound on specific kinases within the PI3K/AKT or MAPK pathways.
Materials:
-
Purified recombinant kinase (e.g., PI3K, AKT, p38)
-
Kinase-specific substrate
-
Kinase-Glo® Luminescent Kinase Assay (Promega)
-
This compound stock solution
-
384-well white, low-volume plates
-
Luminometer
Protocol:
-
Reaction Setup: In each well, add the kinase buffer, the specific kinase, and its substrate.
-
Compound Addition: Add this compound at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Kinase Reaction: Initiate the reaction by adding ATP. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection: Add an equal volume of Kinase-Glo® Reagent to each well to stop the kinase reaction and measure the remaining ATP.
-
Incubation: Incubate at room temperature for 10 minutes.
-
Luminescence Reading: Measure the luminescence. A lower signal indicates higher kinase activity (more ATP consumed) and less inhibition by the compound.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for a high-throughput screening campaign utilizing this compound.
Conclusion
This compound presents a promising natural product scaffold for drug discovery, particularly in the areas of oncology and inflammation. The provided protocols and data serve as a foundational guide for researchers to design and execute high-throughput screening assays to further explore the therapeutic potential of this compound and its analogs. Careful optimization of assay conditions and cell models will be critical for obtaining robust and reproducible results.
References
- 1. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. HTS assays using a disease-relevant cell model for interrogating the MAP kinase pathway initiated by multiple receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genepath.med.harvard.edu [genepath.med.harvard.edu]
- 5. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Protocol for a High-Throughput Multiplex Cell Viability Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. real-research.com [real-research.com]
- 8. Methods for analyzing MAPK cascades - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Ferruginol solubility for in vitro assays
Welcome to the technical support center for improving the solubility of Ferruginol in in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions for my in vitro assays?
A1: this compound is a natural phenol with a tricyclic diterpenoid structure of the abietane chemical class[1]. This structure makes it a hydrophobic and lipophilic compound, leading to poor solubility in water-based solutions like cell culture media.
Q2: What is the recommended solvent for creating a high-concentration stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound and other hydrophobic compounds for biological research[2][3][4]. Other organic solvents like chloroform, dichloromethane, ethyl acetate, and acetone can also dissolve this compound, but DMSO is generally preferred for its miscibility with aqueous media and established use in cell culture[2].
Q3: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What causes this and how can I prevent it?
A3: This is a common issue known as "precipitation upon dilution." It occurs because the highly hydrophobic this compound, stable in 100% DMSO, is forced out of solution when introduced to the aqueous environment of the culture medium[5]. To prevent this, a careful, stepwise dilution protocol is necessary. Avoid adding the DMSO stock directly to a large volume of medium. Instead, pre-dilute the stock in a small volume of serum-containing medium or buffer while vortexing to facilitate the binding of this compound to proteins like albumin, which can help keep it in solution[6].
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The final concentration of DMSO in your in vitro assay should be kept as low as possible to avoid solvent-induced toxicity and off-target effects. A general guideline is to keep the final DMSO concentration below 0.5%, with many researchers aiming for 0.1% or lower[6][7]. It is critical to include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental groups, but without this compound.
Q5: Are there alternative methods to improve this compound solubility besides using DMSO?
A5: Yes, several techniques can enhance the solubility of hydrophobic drugs. While less commonly reported specifically for this compound, these methods are widely used in pharmaceutical development and include:
-
Co-solvency: Using a mixture of water-miscible solvents, such as adding polyethylene glycol (PEG) or glycerol to the medium[8][9].
-
Complexation: Using cyclodextrins to form inclusion complexes that have a hydrophilic exterior.
-
Formulation with Surfactants: Employing non-ionic surfactants like Tween 20 or Tween 80 to form micelles that encapsulate the hydrophobic compound[9].
-
Lipid-Based Formulations: Incorporating this compound into lipid-based delivery systems like nano-emulsions or liposomes.
Troubleshooting Guide: Solubility Issues
This guide provides a logical workflow to diagnose and solve common solubility problems encountered with this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
Quantitative Data Summary
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Reference |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |
| Chloroform | Soluble | [2] |
| Dichloromethane | Soluble | [2] |
| Ethyl Acetate | Soluble | [2] |
| Acetone | Soluble | [2] |
| Water / Aqueous Buffers | Poorly Soluble |[10] |
Table 2: Reported In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Reported Value (µM) | Reference |
|---|---|---|---|---|---|
| PC-3 | Prostate Cancer | Proliferation Assay | IC₅₀ | 55 | [11] |
| SK-MEL-28 | Malignant Melanoma | SRB Assay | GI₅₀ | ~50 | [12] |
| SUM149 | Triple Negative Breast Cancer | Viability Assay | IC₅₀ | 1.3 - 13 (analogues) | [10] |
| OVCAR-3 | Ovarian Cancer | Not Specified | Not Specified | Not Specified |[13] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound powder (Molar Mass: 286.46 g/mol )[1]
-
High-purity, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out 2.86 mg of this compound powder and place it into a sterile vial.
-
Add 1 mL of high-purity DMSO to the vial.
-
Vortex thoroughly for 1-2 minutes until the powder is completely dissolved, resulting in a clear solution. Gentle warming to 37°C can be applied if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Dilution of this compound for Cell Culture Experiments
-
Objective: To prepare working concentrations of this compound in cell culture medium while minimizing precipitation.
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (containing serum)
-
Sterile tubes
-
-
Procedure (Example for a final concentration of 10 µM):
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Intermediate Dilution (Crucial Step): In a sterile tube, add 99 µL of pre-warmed (37°C) complete cell culture medium. Add 1 µL of the 10 mM stock solution to this medium (creating a 1:100 dilution, 100 µM intermediate concentration). Vortex immediately and vigorously for 10-15 seconds. This step allows this compound to associate with serum proteins.
-
Final Dilution: Add the required volume of the 100 µM intermediate solution to your cell culture plates/flasks containing cells and medium to achieve the final desired concentration. For example, add 100 µL of the 100 µM solution to 900 µL of medium in a well to get a final concentration of 10 µM.
-
Vehicle Control: Prepare a parallel control by performing the same dilution steps with pure DMSO instead of the this compound stock solution.
-
Visualization of Workflows and Pathways
Experimental Workflow Diagram
This diagram illustrates the overall process from stock preparation to performing a cell-based assay.
Caption: General experimental workflow for in vitro this compound studies.
This compound Signaling Pathway Inhibition
This compound has been shown to inhibit key cell survival and proliferation pathways, such as the PI3K/AKT and MAPK pathways[14][15][16].
Caption: this compound inhibits the PI3K/AKT and MAPK signaling pathways.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | CAS:514-62-5 | Manufacturer ChemFaces [chemfaces.com]
- 3. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Effect of this compound, Tanshinone, and Carnosol Analogues on the Proliferation of Three Breast Cancer Cell Lines [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Cytotoxic Effects of this compound Analogues in Sk-MEL28 Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound suppresses survival signaling pathways in androgen-independent human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Ferruginol in DMSO: A Guide to Stock Solution Stability and Experimental Best Practices
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of ferruginol in dimethyl sulfoxide (DMSO) stock solutions. Adherence to these guidelines is crucial for ensuring the reproducibility and accuracy of experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions in DMSO?
A1: For optimal stability, prepare this compound stock solutions in anhydrous (water-free) DMSO at a concentration of 10 mM. Aliquot the stock solution into single-use vials to minimize headspace and prevent repeated freeze-thaw cycles. Store these aliquots in a tightly sealed container, protected from light, at -20°C or -80°C.[1]
Q2: What is the expected stability of this compound in DMSO under these storage conditions?
A2: While specific long-term stability data for this compound in DMSO is not extensively published, compounds with similar structures are generally stable under anhydrous conditions at low temperatures.[2] It is best practice to perform periodic quality control checks, especially for long-term storage. For sensitive experiments, it is advisable to use freshly prepared solutions or solutions stored for less than 3-6 months.[3]
Q3: What factors can contribute to the degradation of this compound in DMSO stock solutions?
A3: Several factors can compromise the stability of this compound in DMSO:
-
Water Content: DMSO is hygroscopic and readily absorbs moisture from the atmosphere.[4] Water can lead to the hydrolysis of susceptible compounds.[4][5]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[4] Long-term storage at room temperature is not recommended.[3]
-
Freeze-Thaw Cycles: Repeated changes in temperature can introduce moisture and may cause the compound to precipitate out of solution, leading to inaccurate concentrations.[4][5][6]
-
Light Exposure: Photoreactive compounds can degrade when exposed to light. Storing solutions in amber vials can mitigate this.[1]
Q4: Can I store this compound in aqueous solutions for my experiments?
A4: this compound is a hydrophobic molecule, and its solubility in aqueous solutions is limited. For cell-based assays, it is common practice to dilute the DMSO stock solution into the aqueous culture medium immediately before use. Long-term storage in aqueous solutions is not recommended due to potential precipitation and hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker than expected biological activity. | Degradation of this compound in the stock solution. | Prepare a fresh stock solution of this compound in anhydrous DMSO. Perform a stability study on your existing stock (see protocol below). |
| Inaccurate concentration due to precipitation. | Before use, visually inspect the stock solution for any precipitate. If present, gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, prepare a fresh solution. | |
| Precipitation observed in the stock solution upon thawing. | The concentration of the stock solution is too high. | Prepare a new stock solution at a lower concentration (e.g., 1-5 mM). |
| The compound has a low solubility in DMSO at low temperatures. | Before each use, warm the vial to room temperature and vortex thoroughly to ensure complete dissolution. | |
| Variability between experimental replicates. | Inconsistent handling of stock solutions. | Ensure all aliquots are treated identically. Avoid multiple freeze-thaw cycles by using single-use aliquots. |
| Contamination of the stock solution. | Use sterile techniques when handling stock solutions to prevent microbial contamination. |
Experimental Protocol: Assessing this compound Stability in DMSO
This protocol outlines a method to evaluate the stability of this compound in a DMSO stock solution over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Amber glass vials with screw caps[1]
-
HPLC or LC-MS system
-
Appropriate mobile phase and column for this compound analysis
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquoting: Dispense 100 µL aliquots of the stock solution into amber glass vials, ensuring minimal headspace.[1] Tightly cap the vials.
-
Time-Zero Analysis (T0): Immediately analyze one aliquot to determine the initial purity and concentration. This will serve as your baseline.
-
Storage: Store the remaining vials under your desired storage conditions (e.g., -20°C, 4°C, and room temperature) and protect them from light.[1]
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, and 6 months), retrieve one vial from each storage condition.
-
Sample Preparation for Analysis: Allow the vial to equilibrate to room temperature. Dilute an aliquot of the stock solution to a suitable concentration for analysis with the mobile phase.
-
Analysis: Analyze the sample by HPLC or LC-MS to determine the purity of this compound.
-
Data Analysis: Compare the purity at each time point to the T0 value to determine the percentage of degradation.
Quantitative Stability Data (Hypothetical)
The following table presents hypothetical stability data for a 10 mM this compound stock solution in anhydrous DMSO, as might be determined by the protocol above.
| Storage Condition | Initial Purity (T0) | Purity after 1 Month | Purity after 3 Months | Purity after 6 Months |
| -80°C | 99.5% | 99.4% | 99.2% | 99.0% |
| -20°C | 99.5% | 99.2% | 98.8% | 98.1% |
| 4°C | 99.5% | 98.5% | 96.7% | 93.4% |
| Room Temperature (25°C) | 99.5% | 95.1% | 88.2% | 75.6% |
This compound Signaling Pathway
This compound has been shown to exert its anticancer effects by modulating several key signaling pathways, including the MAPK and PI3K/AKT pathways.[7][8] It can also induce apoptosis through the generation of reactive oxygen species (ROS) and the regulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[7][8]
Caption: this compound's mechanism of action.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Total Synthesis of Ferruginol
Welcome to the technical support center for the total synthesis of Ferruginol. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis, particularly for routes commencing from (+)-dehydroabietylamine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues and optimize your reaction yields.
General Synthetic Workflow
The total synthesis of this compound from (+)-dehydroabietylamine typically involves a four-stage process: N-protection, Friedel-Crafts acylation, Baeyer-Villiger oxidation, and reductive deprotection/deoxygenation. The following diagram outlines this common synthetic pathway.
Caption: General workflow for the total synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by synthetic step. Each step includes common questions, potential causes for low yields, and recommended solutions.
Step 1: N-Protection of (+)-Dehydroabietylamine
Question: My yield for the N-phthaloyl protection of dehydroabietylamine is significantly lower than the reported ~96%. What could be the issue?
Answer: Low yields in this step are often related to reagent purity, reaction conditions, or incomplete reaction.
-
Purity of Starting Material: Commercially available (+)-dehydroabietylamine can vary in purity (e.g., ~60% vs. >90%).[1] While the reaction can be performed on lower purity material, this may affect the isolated yield and require more rigorous purification.
-
Reaction Time and Temperature: The reaction is typically run at reflux in pyridine.[2] Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). Insufficient heating or reaction time can lead to incomplete conversion.
-
Work-up Procedure: The work-up involves an acidic wash to remove pyridine.[2] Inefficient extraction or premature product precipitation during the wash can lead to loss of material. Ensure the pH is controlled and extractions are thorough.
| Parameter | Recommended Condition | Troubleshooting Tip |
| Starting Material | (+)-Dehydroabietylamine | Confirm purity by NMR or GC-MS. Adjust stoichiometry if using lower purity material. |
| Reagent | Phthalic Anhydride (4 equiv.) | Use freshly opened, dry phthalic anhydride. |
| Solvent | Pyridine | Ensure pyridine is anhydrous. |
| Temperature | Reflux (~135 °C) | Use a heating mantle with a temperature controller for consistent heating. |
| Reaction Time | 4 hours | Monitor by TLC until starting material is consumed. |
Step 2: Friedel-Crafts Acylation
Question: I am getting a low yield and multiple products in the Friedel-Crafts acylation of N-phthaloyldehydroabietylamine. How can I improve this?
Answer: Friedel-Crafts acylation is sensitive to the catalyst, solvent, and temperature. Low yields and side products are common challenges.
-
Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) is extremely moisture-sensitive. Deactivation of the catalyst by atmospheric moisture is a primary cause of low or no reaction.
-
Reaction Temperature: The reaction is typically performed at 0 °C to control reactivity and minimize side products.[3] Allowing the temperature to rise can lead to undesired polysubstitution or degradation.
-
Stoichiometry: A stoichiometric amount of Lewis acid is required because both the acylating agent and the product ketone can complex with it. Using a sub-stoichiometric amount will result in incomplete conversion.
-
Side Reactions: The primary side product is the ortho-acylated isomer. While the para-isomer is sterically and electronically favored, changes in conditions can affect the regioselectivity.
Caption: Troubleshooting logic for the Friedel-Crafts acylation step.
| Parameter | Recommended Condition | Troubleshooting Tip |
| Lewis Acid | AlCl₃ (3 equiv.) | Use fresh, anhydrous AlCl₃. Handle under an inert atmosphere (N₂ or Ar). |
| Acylating Agent | Acetyl Chloride (3.5 equiv.) | Use freshly distilled or a new bottle of acetyl chloride. |
| Solvent | Anhydrous Dichloromethane (DCM) | Ensure the solvent is dry. |
| Temperature | 0 °C | Add reagents slowly at 0 °C to control the exotherm. |
| Work-up | Aqueous HCl wash | Perform the quench at a low temperature to avoid product degradation. |
Step 3: Baeyer-Villiger Oxidation
Question: The Baeyer-Villiger oxidation of my 12-acetyl intermediate is slow and gives a poor yield. What are the critical parameters?
Answer: The success of the Baeyer-Villiger oxidation depends on the peroxyacid's reactivity and the reaction conditions. The sterically hindered nature of the substrate can make this reaction challenging.
-
Reagent Choice and Purity: m-Chloroperoxybenzoic acid (m-CPBA) is commonly used.[2][3] The purity of commercial m-CPBA can vary (often ~77%), and it degrades over time. Using a less reactive peroxyacid or old m-CPBA can lead to low conversion. More reactive peroxyacids like trifluoroperacetic acid (TFPAA), often generated in situ, can improve yields for hindered ketones.[4]
-
Acid Co-reagent: The addition of an acid like trifluoroacetic acid (TFA) protonates the carbonyl, making it more electrophilic and accelerating the reaction.[2][3]
-
Temperature and Reaction Time: While initiated at 0 °C, the reaction is often allowed to warm to room temperature and stirred for an extended period (e.g., 23 hours).[2] Incomplete reaction may occur with shorter times.
-
Migratory Aptitude: In this specific substrate, the desired migration of the aromatic ring is favored over the methyl group, leading to the correct acetate product.[1]
| Oxidizing System | Typical Conditions | Reported Yield | Notes |
| m-CPBA / TFA | DCM, 0 °C to RT, 23h | ~85%[2][3] | The most commonly reported method for this substrate. TFA is crucial for activation. |
| Peracetic Acid | Various | Not reported for this specific substrate | Generally less reactive than m-CPBA. May require higher temperatures or longer reaction times. |
| TFPAA | Generated in situ (TFAA + H₂O₂) | Not reported for this specific substrate | Highly reactive, may be useful if m-CPBA gives low conversion. Requires careful handling.[4] |
Step 4: Deprotection and Wolff-Kishner Reduction
Question: I am having trouble with the final deprotection and reduction steps to get to this compound. What are the common pitfalls?
Answer: This stage involves two key transformations: removal of the phthalimide and acetate groups, and reduction of the resulting ketone. Low yields can result from issues in either step.
-
Deprotection: The use of hydrazine hydrate (H₂NNH₂·H₂O) is effective for removing both the phthalimide and acetate groups.[3] Ensure sufficient equivalents of hydrazine and adequate reflux time for complete deprotection.
-
Wolff-Kishner Reduction: This reduction of the intermediate ketone to a methylene group requires strongly basic conditions and high temperatures.
-
Incomplete Reaction: Steric hindrance around the ketone can slow down the reaction. The Huang-Minlon modification, which involves distilling off water to increase the reaction temperature to ~200 °C, is often necessary for good yields.[5]
-
Base-Sensitive Groups: The substrate must be stable to harsh basic conditions.
-
Side Reactions: A common side reaction is the formation of an azine by the reaction of the hydrazone intermediate with another molecule of the ketone. This can be minimized by using an excess of hydrazine.[6]
-
| Parameter | Recommended Condition | Troubleshooting Tip |
| Deprotection Reagent | Hydrazine monohydrate (6 equiv.) | Use a sufficient excess to ensure complete reaction. |
| Reduction Reagent | KOH (3 equiv.), Hydrazine (10 equiv.) | Use a high-boiling solvent like diethylene glycol. |
| Temperature | 120 °C then increase to 220 °C | Ensure the temperature is high enough for the reduction to proceed.[3] |
| Work-up | Acidification and extraction | Carefully neutralize the basic reaction mixture before extraction to avoid loss of the phenolic product. |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of N-Phthaloyldehydroabietylamine[3]
To a solution of N-phthaloyldehydroabietylamine (1.0 equiv) in anhydrous dichloromethane (DCM), AlCl₃ (3.0 equiv) is added portion-wise at 0 °C under an argon atmosphere. Acetyl chloride (3.5 equiv) is then added dropwise, and the mixture is stirred at 0 °C. The reaction progress is monitored by TLC. Upon completion, the reaction is carefully quenched by pouring it into a mixture of ice and concentrated HCl. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Protocol 2: Baeyer-Villiger Oxidation of 12-Acetyl-N-phthaloyldehydroabietylamine[2]
The 12-acetyl intermediate (1.0 equiv) and m-CPBA (~77%, 2.6 equiv) are dissolved in DCM and cooled to 0 °C in an ice bath. Trifluoroacetic acid (1.0 equiv) is added dropwise. The mixture is stirred for 20 minutes at 0 °C, then allowed to warm to room temperature and stirred for approximately 23 hours. The reaction mixture is diluted with DCM and quenched with an aqueous 10% Na₂SO₃ solution. The layers are separated, and the aqueous phase is extracted with DCM. The combined organic layers are washed with saturated NaHCO₃ solution and brine, dried over MgSO₄, and concentrated. The product is purified by chromatography.
Protocol 3: Wolff-Kishner Reduction of 18-Oxothis compound[3]
A suspension of the 18-oxothis compound intermediate (1.0 equiv), KOH (85%, 3.0 equiv), and hydrazine monohydrate (98%, 10 equiv) in diethylene glycol is heated to 120 °C for 90 minutes. The temperature is then increased to 220 °C and maintained for 2.5 hours. After cooling to room temperature, the reaction mixture is poured into 1 M HCl and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried, and concentrated. The final product, this compound, is purified by column chromatography.
References
Technical Support Center: Optimizing Ferruginol Extraction from Cupressaceae Species
Welcome to the technical support center for optimizing ferruginol extraction from Cupressaceae species. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on maximizing the yield and purity of this compound.
Frequently Asked Questions (FAQs)
Q1: Which Cupressaceae species are good sources of this compound?
A1: Several species within the Cupressaceae family are known to contain this compound. Notably, Juniperus procera has been identified as a rich source, with the roots containing significantly higher concentrations than the leaves and seeds[1][2]. Other species reported to contain this compound include Cryptomeria japonica (in the bark and heartwood), Cupressus arizonica (in branchlets and fruit), and various Callitris species, although sometimes in trace amounts[3][4][5]. This compound has also been reported in Cupressus benthamii and Cupressus sempervirens[6][7].
Q2: What is the best solvent for extracting this compound?
A2: The choice of solvent is a critical factor in optimizing this compound yield. This compound, a diterpene phenol, has been successfully extracted using a range of solvents. Methanol has been effectively used for extracting this compound from Juniperus procera[1][2]. Ethanol has been used for extractions from Cryptomeria japonica bark[5]. For less polar compounds, n-hexane has also been employed. The polarity of the solvent plays a significant role, and for phenolic compounds like this compound, polar solvents or mixtures with water are often effective.
Q3: What are the recommended conventional extraction methods for this compound?
A3: Maceration and Soxhlet extraction are commonly used conventional methods. A detailed maceration protocol for Juniperus procera involves grinding the plant material and soaking it in methanol for several days with agitation[2]. While simple, maceration may not be as efficient as more advanced techniques. Soxhlet extraction, a continuous extraction method, can also be employed and may offer higher efficiency than simple maceration.
Q4: Are there more advanced extraction techniques that can improve this compound yield?
A4: Yes, several modern extraction techniques can enhance the efficiency of this compound extraction. These include:
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls, improving solvent penetration and reducing extraction time and temperature[8][9][10][11].
-
Pressurized Liquid Extraction (PLE): PLE utilizes solvents at elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption.
-
Supercritical Fluid Extraction (SFE): This method often uses supercritical carbon dioxide (CO2), which is a green and tunable solvent. The solvating power of supercritical CO2 can be adjusted by changing the pressure and temperature. Adding a co-solvent like ethanol can enhance the extraction of more polar compounds[12][13][14][15].
While specific optimized protocols for this compound using these advanced methods are not extensively detailed in the literature, the principles of these techniques suggest they are promising for improving this compound yields.
Q5: How can I quantify the amount of this compound in my extract?
A5: The most common and reliable methods for quantifying this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)[1][16].
-
HPLC: A reversed-phase HPLC system with a C18 column and a UV detector is frequently used. A mobile phase consisting of a mixture of acetonitrile and methanol has been shown to be effective for separating this compound[2]. Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from a certified this compound standard[2][16].
-
GC-MS: This technique is also suitable for identifying and quantifying this compound, particularly in complex mixtures[1].
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction and offers potential solutions.
Issue 1: Low this compound Yield
| Potential Cause | Troubleshooting Steps |
| Inappropriate Plant Material | Ensure you are using the correct plant part. For Juniperus procera, roots have the highest reported this compound concentration[1][2]. The age and geographical source of the plant material can also influence the content of secondary metabolites. |
| Inefficient Cell Disruption | The plant material should be finely ground to a homogenous powder to maximize the surface area for solvent contact. Cryo-milling (grinding in liquid nitrogen) can be effective for tough, resinous materials. |
| Suboptimal Solvent Choice | The polarity of the extraction solvent is crucial. Experiment with a range of solvents from non-polar (e.g., hexane) to polar (e.g., methanol, ethanol) and aqueous mixtures thereof. For phenolic compounds, slightly polar to polar solvents are generally more effective. |
| Insufficient Extraction Time or Temperature | For maceration, ensure adequate soaking time (e.g., several days) with regular agitation. For other methods, optimize the extraction time and temperature. While higher temperatures can increase solubility and diffusion rates, excessive heat can lead to the degradation of thermolabile compounds[17][18]. |
| Poor Solvent-to-Solid Ratio | An insufficient volume of solvent may lead to incomplete extraction. Experiment with different solvent-to-solid ratios to ensure all the this compound is dissolved. |
| Incomplete Extraction | For maceration, consider performing multiple extraction cycles on the same plant material and pooling the extracts. |
Issue 2: Presence of Impurities in the Extract
| Potential Cause | Troubleshooting Steps |
| Co-extraction of Other Compounds | Cupressaceae species are rich in other terpenoids and resinous compounds that may be co-extracted with this compound. These can include other abietane diterpenoids like sugiol and carnosic acid, as well as various monoterpenes and sesquiterpenes[19][20]. |
| Purification Strategy | To remove impurities, chromatographic techniques are recommended: - Column Chromatography: Use silica gel or Sephadex LH-20 for purification. A gradient elution with a solvent system of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) can effectively separate compounds based on their polarity[21][22][23][24]. - Thin-Layer Chromatography (TLC): Use TLC to monitor the separation and identify the fractions containing this compound by comparing with a this compound standard[22][25]. |
| Liquid-Liquid Partitioning | Before chromatography, you can perform a liquid-liquid partitioning of the crude extract. For example, a methanol extract can be partitioned between water and a non-polar solvent like hexane or chloroform to separate compounds based on their polarity[21]. |
Issue 3: this compound Degradation
| Potential Cause | Troubleshooting Steps |
| Exposure to High Temperatures | This compound, as a phenolic compound, can be susceptible to thermal degradation. Avoid prolonged exposure to high temperatures during extraction and solvent evaporation. Use a rotary evaporator at a controlled, low temperature for solvent removal. |
| Exposure to Light | Phenolic compounds can be sensitive to photodegradation. Protect your samples and extracts from direct light by using amber-colored glassware or by wrapping containers in aluminum foil[17]. Store extracts in a cool, dark place. |
| Oxidation | Exposure to air can lead to the oxidation of phenolic compounds. Consider performing extractions under an inert atmosphere (e.g., nitrogen or argon) if degradation is a significant issue. Adding antioxidants like ascorbic acid during extraction may also help prevent degradation. |
Experimental Protocols
Protocol 1: Maceration of this compound from Juniperus procera
This protocol is based on the methodology described by Salih et al. (2022).
1. Plant Material Preparation:
-
Collect the desired plant part (roots are recommended for higher yield) of Juniperus procera.
-
Wash the plant material thoroughly with distilled water to remove any dirt and debris.
-
Air-dry the material at room temperature until completely dry.
-
Grind the dried plant material into a fine powder using an electronic blender or a mill.
2. Extraction:
-
Weigh 1 gram of the powdered plant material and place it into a 50 mL Erlenmeyer flask.
-
Add 20 mL of methanol to the flask.
-
Seal the flask and place it in an incubator shaker at 28 °C with agitation at 120 rpm for 5 days[2].
-
After 5 days, transfer the mixture to a centrifuge tube.
3. Separation and Filtration:
-
Centrifuge the mixture at 5000 rpm for 15 minutes to separate the supernatant from the plant debris[2].
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm nylon syringe filter into a clean vial.
-
Store the filtered extract at 4 °C for further analysis.
Protocol 2: Quantification of this compound using HPLC
This protocol is based on the methodology described by Salih et al. (2022).
1. HPLC System and Conditions:
-
HPLC System: An Agilent Technologies 1290 Infinity system or equivalent.
-
Column: ZORBAX RX-C18 column (4.6 × 150 mm) or equivalent[2].
-
Mobile Phase: Acetonitrile and methanol (40:60, v/v)[2].
-
Flow Rate: 1.0 mL/min[2].
-
Injection Volume: 1 µL[2].
-
Column Temperature: 27 °C[2].
-
Detection: UV at 220 nm[2].
-
Run Time: 5 minutes[2].
2. Standard Preparation:
-
Prepare a stock solution of a certified this compound standard in methanol.
-
From the stock solution, prepare a series of standard solutions of different concentrations (e.g., 0.2, 0.4, 0.6, and 0.8 µg/mL) to generate a calibration curve[2].
3. Sample Analysis:
-
Inject the prepared this compound standards and the filtered plant extract into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard. Spiking the sample with the standard can confirm the peak identity.
-
Quantify the amount of this compound in the extract by using the linear regression equation obtained from the calibration curve of the standards[2].
Data Presentation
Table 1: this compound Content in Different Parts of Juniperus procera
| Plant Part | This compound Content (µg/g of dry material) | Reference |
| Roots | 4.4 | [2] |
| Leaves | 0.43 | [2] |
| Seeds | 0.42 | [2] |
Table 2: Relative Abundance of this compound in Extracts of Cupressus arizonica
| Plant Part | Extraction Solvent | Relative this compound Content (%) | Other Major Components | Reference |
| Branchlets | 96% aqueous ethanol | 10.4 | Communic acid (43.7%), Agatholic acid (20%) | [3] |
| Fruit | 96% aqueous ethanol | 6.0 | Communic acid (46.8%), Spirohexane-5-carboxylic acid derivative (27.4%) | [3] |
Visualizations
Experimental Workflow for this compound Extraction and Quantification
Caption: Workflow for the extraction, purification, and quantification of this compound from Cupressaceae species.
Troubleshooting Logic for Low this compound Yield
Caption: A logical troubleshooting guide to diagnose and resolve issues of low this compound extraction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Bioactive compounds, pharmacological actions and pharmacokinetics of Cupressus sempervirens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biozoojournals.ro [biozoojournals.ro]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. eprints.utm.my [eprints.utm.my]
- 12. Supercritical-CO2 extraction, identification and quantification of polyprenol as a bioactive ingredient from Irish trees species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. DSpace [researchrepository.ul.ie]
- 15. The effect of wood composition and supercritical CO2 extraction on charcoal production in ferroalloy industries (Journal Article) | OSTI.GOV [osti.gov]
- 16. helixchrom.com [helixchrom.com]
- 17. mdpi.com [mdpi.com]
- 18. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. scialert.net [scialert.net]
- 22. jetir.org [jetir.org]
- 23. IDENTIFICATION AND ISOLATION OF PHARMACOLOGICALLY ACTIVE TRITERPENES IN BETUALE CORTEX, BETULA PENDULA ROTH., BETULACEAE - PMC [pmc.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Bioavailability of Ferruginol
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address the challenges of working with Ferruginol in animal models, focusing on its characteristically poor oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: We administered this compound orally to our rat models, but the systemic exposure is extremely low. Why is this happening?
A1: This is a common and expected issue. This compound is a lipophilic, hydrophobic diterpenoid, which leads to poor aqueous solubility.[1] This low solubility limits its dissolution in the gastrointestinal fluids, which is a critical prerequisite for absorption into the bloodstream. Consequently, oral administration of pure this compound typically results in low plasma concentrations and poor overall bioavailability.
Q2: What are the baseline pharmacokinetic parameters for unmodified this compound in rats?
A2: A published study on the oral administration of unmodified this compound provides key baseline pharmacokinetic data. After a 20 mg/kg oral dose in Wistar rats, the compound was absorbed quickly but also eliminated rapidly. The data strongly suggests that while absorption occurs, the overall exposure is limited.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the known pharmacokinetic data for unmodified this compound and illustrate the expected, though hypothetical, improvements following successful nanoformulation.
Table 1: Reported Pharmacokinetic Parameters of Unmodified this compound in Rats
| Parameter | Value | Description |
| Dose | 20 mg/kg (oral) | Single dose administered to Wistar rats. |
| Cmax | 3.14 µg/mL | The mean maximum plasma concentration observed. |
| Tmax | 40 minutes | Time at which Cmax was reached. |
| t½ (elimination) | 41.73 minutes | The half-life of the compound, indicating rapid elimination. |
(Data sourced from a pharmacokinetic study in rats.)
Table 2: Illustrative Comparison of Unmodified vs. Expected Nanoformulation Pharmacokinetics
This table provides a hypothetical projection of how a Solid Lipid Nanoparticle (SLN) formulation might enhance this compound's bioavailability, based on typical results for hydrophobic drugs.[2][3]
| Parameter | Unmodified this compound (Reported) | Expected Outcome (this compound-SLN) | Rationale for Improvement |
| AUC (Area Under the Curve) | Low (not specified in study) | Significantly Increased | Nanoformulation enhances dissolution and absorption, leading to greater overall systemic exposure. |
| Cmax (Max Plasma Conc.) | 3.14 µg/mL | Increased | Improved absorption rate leads to a higher peak concentration in the plasma. |
| t½ (Elimination Half-life) | 41.73 min | Prolonged | The lipid matrix can protect the drug from rapid metabolism and clearance, extending its circulation time. |
| Bioavailability (F%) | Low (expected) | Significantly Increased | The combination of enhanced absorption and protection from first-pass metabolism boosts the fraction of the drug reaching systemic circulation. |
Troubleshooting Guide
Issue: My this compound formulation is not improving bioavailability.
-
Potential Cause 1: Inadequate Formulation Strategy. Simply suspending this compound in an oil or aqueous vehicle is often insufficient. Advanced formulation strategies are necessary to overcome its fundamental solubility issues.
-
Potential Cause 2: Poor Formulation Characteristics. Even with a nano-delivery approach, the physicochemical properties of the nanoparticles are critical for success.
-
Solution: Characterize your formulation thoroughly.
-
Particle Size: Aim for a particle size in the range of 100-300 nm for optimal absorption.
-
Zeta Potential: Ensure a sufficiently high zeta potential (e.g., > |20| mV) to maintain colloidal stability and prevent aggregation.
-
Entrapment Efficiency (EE): Optimize the formulation to achieve high EE (>80%), ensuring a sufficient drug load in the nanoparticles.
-
-
Issue: The results from my in vivo pharmacokinetic study are highly variable.
-
Potential Cause 1: Improper Animal Handling and Dosing. Inconsistent administration can lead to significant variability.
-
Solution: Standardize the oral gavage procedure. Ensure all animals are fasted for a consistent period before dosing, as food can affect absorption. Use appropriate, correctly sized gavage needles to ensure the full dose reaches the stomach without causing injury or reflux.[6]
-
-
Potential Cause 2: Inconsistent Blood Sampling. The timing and method of blood collection are critical for accurately capturing the pharmacokinetic profile.
-
Solution: Follow a strict and well-designed sampling schedule. For a compound with rapid expected absorption and elimination like this compound, frequent early sampling is crucial (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).[7] Utilize a consistent sampling site, such as the saphenous vein, which is suitable for repeated sampling without anesthesia.[8]
-
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol describes a common and effective method for encapsulating a hydrophobic compound like this compound.
Materials:
-
This compound
-
Solid Lipid: Glyceryl monostearate (GMS) or similar
-
Surfactant: Polysorbate 80 (Tween® 80)
-
Co-surfactant (optional): Soy lecithin
-
Purified water
Procedure:
-
Prepare the Lipid Phase: Melt the solid lipid (e.g., GMS) by heating it to approximately 10°C above its melting point (e.g., 75-80°C).
-
Dissolve the Drug: Dissolve the accurately weighed this compound in the molten lipid with continuous stirring until a clear, homogenous lipid phase is obtained.
-
Prepare the Aqueous Phase: Heat the purified water containing the surfactant (e.g., Polysorbate 80) to the same temperature as the lipid phase.
-
Create the Pre-emulsion: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed mechanical stirring (e.g., 8000 rpm) for 15-30 minutes. This forms a coarse oil-in-water (o/w) emulsion.
-
High-Pressure Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization.[2]
-
Homogenize for 5-10 cycles at a pressure of 500-1500 bar. Maintain the temperature above the lipid's melting point throughout this process.
-
-
Cooling and Nanoparticle Formation: Transfer the resulting hot nanoemulsion to an ice bath and continue stirring. The rapid cooling of the dispersed lipid droplets causes them to solidify, forming the SLNs with this compound entrapped inside.
-
Storage: Store the final SLN dispersion at 4°C.
Protocol 2: In Vivo Oral Pharmacokinetic Study in Rats
This protocol outlines the procedure for administering the formulation and collecting samples for analysis.
Procedure:
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (200-250 g) for at least one week before the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing but allow free access to water.
-
Dose Administration (Oral Gavage):
-
Accurately weigh each animal to calculate the precise volume of the this compound formulation to be administered.
-
Restrain the rat firmly, ensuring the head and body are aligned vertically.[6]
-
Measure the distance from the animal's incisors to the last rib to determine the correct insertion depth for the gavage needle.[6]
-
Gently insert a sterile, ball-tipped gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.2-0.3 mL per sample) from the lateral saphenous vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing).[7]
-
Collect samples into heparinized or EDTA-coated tubes to prevent coagulation.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 4000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or LC-MS/MS.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate key processes related to this compound research.
Caption: Experimental workflow for enhancing and evaluating this compound's bioavailability.
Caption: this compound's inhibitory action on the PI3K/AKT survival pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. japsonline.com [japsonline.com]
- 3. einsteinmed.edu [einsteinmed.edu]
- 4. jddtonline.info [jddtonline.info]
- 5. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ouv.vt.edu [ouv.vt.edu]
- 7. fda.gov [fda.gov]
- 8. lar.fsu.edu [lar.fsu.edu]
Technical Support Center: Navigating Cell-Based Assays with Ferruginol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential artifacts and challenges encountered during cell-based assays involving Ferruginol treatment.
Frequently Asked Questions (FAQs)
Q1: What are the known biological effects of this compound in cell-based assays?
This compound, a natural diterpenoid, has demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines. Its primary mechanisms of action include:
-
Induction of Apoptosis: this compound triggers programmed cell death through both intrinsic and extrinsic pathways. This is characterized by the activation of caspases (such as caspase-3, -8, and -9), upregulation of the pro-apoptotic protein Bax, and downregulation of the anti-apoptotic protein Bcl-2.[1][2][3]
-
Generation of Reactive Oxygen Species (ROS): this compound treatment can lead to an increase in intracellular ROS levels, contributing to oxidative stress and subsequent cell death.[1][4]
-
Disruption of Mitochondrial Membrane Potential (MMP): Associated with ROS production, this compound can cause a decrease in MMP, a key event in the mitochondrial-mediated apoptotic pathway.[1][4]
-
Inhibition of Pro-Survival Signaling Pathways: this compound has been shown to suppress critical cell survival and proliferation pathways, including the PI3K/AKT and MAPK signaling cascades.[1][5]
Q2: At what concentrations is this compound typically active in cell-based assays?
The effective concentration of this compound can vary significantly depending on the cell line and the assay duration. Generally, cytotoxic and apoptotic effects are observed in the low micromolar range. For detailed IC50 values in various cancer cell lines, please refer to the data summary tables below.
Q3: Is this compound cytotoxic to normal (non-cancerous) cells?
Studies have shown that this compound exhibits selective cytotoxicity towards cancer cells, with less pronounced toxic effects on normal human cells. For instance, the IC50 of this compound against the MDA-T32 thyroid cancer cell line was found to be 12 μM, while its IC50 against normal human thyrocyte cells was significantly higher at 92 μM.[1][4]
Troubleshooting Guide for Common Assay Artifacts
Issue 1: Inconsistent or Unexpected Results in Cell Viability Assays (e.g., MTT, XTT)
Potential Cause:
As a phenolic compound, this compound may directly reduce tetrazolium salts (like MTT) to formazan, independent of cellular metabolic activity. This chemical reduction can lead to an overestimation of cell viability, masking the compound's true cytotoxic effects. Additionally, this compound's antioxidant properties can interfere with redox-based assays.
Troubleshooting Steps:
-
Run a Cell-Free Control:
-
Prepare wells containing your complete cell culture medium and serial dilutions of this compound within the concentration range used in your experiment.
-
Do not add cells to these wells.
-
Add the MTT or XTT reagent and incubate for the same duration as your cellular assay.
-
If you observe a color change in the absence of cells, it indicates direct reduction of the tetrazolium salt by this compound.
-
-
Subtract Background Absorbance:
-
Measure the absorbance from the cell-free control wells.
-
Subtract these background values from the absorbance readings of your corresponding experimental wells (with cells).
-
-
Consider Alternative Viability Assays:
-
Crystal Violet Assay: Stains the DNA of adherent cells, providing a measure of cell number that is independent of metabolic activity.
-
ATP-Based Assays (e.g., CellTiter-Glo®): Measure the level of intracellular ATP, a marker of viable cells, and are generally less susceptible to interference from redox-active compounds.
-
Real-Time Cell Analysis (RTCA): Monitors cell proliferation and viability by measuring changes in impedance on a specialized plate.
-
Issue 2: High Background or Quenching in Fluorescence-Based Assays
Potential Cause:
Phenolic compounds can sometimes exhibit intrinsic fluorescence (autofluorescence) or quenching properties, which can interfere with fluorescent assays (e.g., apoptosis assays using fluorescently-labeled Annexin V, ROS detection with DCFH-DA, or reporter gene assays with fluorescent proteins). While specific data for this compound is limited, this is a common characteristic of compounds with similar structures.
Troubleshooting Steps:
-
Measure this compound's Intrinsic Fluorescence:
-
Prepare a plate with cells treated with this compound at various concentrations.
-
Before adding your fluorescent assay reagent, read the plate on a fluorometer using the same excitation and emission wavelengths as your assay.
-
If you detect a signal, this indicates that this compound is autofluorescent under these conditions.
-
-
Use a "Compound-Only" Control:
-
In every fluorescence-based experiment, include control wells with this compound in the assay buffer without the fluorescent probe to measure its contribution to the signal.
-
-
Spectral Analysis:
-
If possible, perform a full excitation and emission scan of this compound to identify its spectral properties. This will help in selecting fluorescent dyes and filter sets with minimal spectral overlap.
-
-
Choose Dyes with Different Spectral Properties:
-
If this compound's fluorescence interferes with your current dye, consider switching to a spectrally distinct dye (e.g., a red-shifted fluorophore if the interference is in the blue or green spectrum).
-
Issue 3: Unexpected Results in Luciferase-Based Reporter Assays
Potential Cause:
Some small molecules can directly inhibit the activity of luciferase enzymes, leading to a false-negative result (i.e., an apparent decrease in reporter gene expression that is not due to a biological effect on the promoter). While there is no direct experimental evidence of this compound inhibiting firefly luciferase, it is a possibility for phenolic compounds.
Troubleshooting Steps:
-
Perform a Cell-Free Luciferase Inhibition Assay:
-
In a cell-free system (e.g., using a purified luciferase enzyme and its substrate), add this compound at the concentrations used in your cellular experiments.
-
Measure the luminescence and compare it to a vehicle control. A decrease in luminescence in the absence of cells indicates direct inhibition of the luciferase enzyme.
-
-
Use a Different Reporter System:
-
If direct inhibition is confirmed, consider using an alternative reporter gene, such as one encoding a fluorescent protein (e.g., GFP, RFP), and measure the signal by flow cytometry or fluorescence microscopy.
-
-
Normalize to a Control Reporter:
-
When possible, use a dual-luciferase system where the experimental reporter is normalized to a constitutively expressed control reporter (e.g., Renilla luciferase). However, be aware that some compounds can inhibit both luciferases.
-
Data Presentation
Table 1: Summary of this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| MDA-T32 | Thyroid Cancer | MTT | 24 | 12 | [1][4] |
| PC3 | Prostate Cancer | MTT | 24 | 55 | [6] |
| A549 | Non-Small Cell Lung Cancer | MTT | Not Specified | Dose-dependent cytotoxicity | [7] |
| CL1-5 | Non-Small Cell Lung Cancer | MTT | Not Specified | Dose-dependent cytotoxicity | [7] |
| SK-MEL-28 | Melanoma | SRB | 48 | ~50 | [8] |
| HCT-116 | Colon Cancer | Not Specified | Not Specified | Not Specified | [3] |
| MCF-7 | Breast Cancer | Not Specified | Not Specified | 19 | [8] |
Table 2: Effects of this compound on Apoptosis and ROS-Related Markers
| Cell Line | Parameter | Effect | Concentration Range (µM) | Reference |
| MDA-T32 | ROS Levels | Increase | 6 - 24 | [1][4] |
| MDA-T32 | Mitochondrial Membrane Potential | Decrease | 6 - 24 | [1][4] |
| MDA-T32 | Bax Expression | Upregulation | Not Specified | [1] |
| MDA-T32 | Bcl-2 Expression | Downregulation | Not Specified | [1] |
| A549 | Caspase-3, -8, -9 Activation | Increase | Not Specified | [2][7] |
| CL1-5 | Caspase-3, -8, -9 Activation | Increase | Not Specified | [2][7] |
| PC3 | Caspase-3, -8, -9 Activation | Increase | 25 - 50 | [5] |
| HCT-116 | Caspase-3, -9, Cytochrome c, Bax | Upregulation | Not Specified | [3] |
| HCT-116 | Bcl-2 Expression | Downregulation | Not Specified | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-100 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Cell-Free Control: In parallel, prepare wells with the same concentrations of this compound in cell culture medium without cells. Add the MTT reagent and follow the same procedure to measure any direct reduction.
Protocol 2: Detection of Intracellular ROS using DCFH-DA
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 96-well black plate for fluorescence reading) and treat with this compound as described above.
-
DCFH-DA Staining: After treatment, wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Controls: Include a positive control (e.g., H2O2) to confirm the assay is working and a "compound-only" control to check for this compound's intrinsic fluorescence.
Protocol 3: Analysis of Apoptosis by Annexin V/PI Staining
-
Cell Seeding and Treatment: Plate cells and treat with this compound for the desired duration.
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Incubate the cells in the dark for 15 minutes at room temperature. Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Mandatory Visualizations
Caption: this compound-induced apoptotic signaling pathway.
Caption: Troubleshooting workflow for this compound assay artifacts.
Caption: Logical relationships between problems, causes, and solutions.
References
- 1. This compound Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Interference of metal ions on the bioluminescent signal of firefly, Renilla, and NanoLuc luciferases in high-throughput screening assays [frontiersin.org]
- 3. In Vitro Cytotoxic Effects of this compound Analogues in Sk-MEL28 Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological Profiling of Semisynthetic C19-Functionalized this compound and Sugiol Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interference of metal ions on the bioluminescent signal of firefly, Renilla, and NanoLuc luciferases in high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Effect of this compound, Tanshinone, and Carnosol Analogues on the Proliferation of Three Breast Cancer Cell Lines [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Parameters for Ferruginol Isomer Separation
Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of Ferruginol and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound isomers?
This compound is a diterpene with a complex structure.[1] Its isomers are likely to have very similar physicochemical properties, such as polarity and hydrophobicity. This similarity makes achieving baseline separation challenging, often resulting in co-elution or poor resolution under standard reversed-phase HPLC conditions. The key to successful separation lies in exploiting subtle differences in their structure and interaction with the stationary and mobile phases.
Q2: What are recommended starting HPLC conditions for this compound analysis that can be adapted for isomer separation?
Based on established methods for this compound quantification, a good starting point for developing a separation method for its isomers would be a reversed-phase (RP) C18 column.[2][3] A gradient elution with a mobile phase consisting of an organic solvent (like methanol or acetonitrile) and an aqueous component (water, often with a small amount of acid like acetic or formic acid) is typically effective.[2][3][4]
Q3: Which type of HPLC column is best suited for separating this compound isomers?
While a standard C18 column is a good starting point, separating structurally similar isomers may require a stationary phase with alternative selectivity.[1] Consider the following options:
-
Pentafluorophenyl (PFP) modified C18 columns: These columns offer additional separation mechanisms beyond hydrophobic interactions, including π-π, dipole-dipole, and hydrogen bonding interactions, which can be highly effective for resolving isomers.[1]
-
Phenyl-Hexyl columns: The phenyl stationary phase can provide unique selectivity for aromatic compounds like this compound through π-π interactions.
-
Shape-selective columns (e.g., C30, Cholesterol-based): These columns are designed to differentiate analytes based on their molecular shape, which is often a key difference between isomers.[5]
-
Chiral stationary phases (CSPs): If you are dealing with enantiomers of this compound, a chiral column is essential for their separation.[6][7] Common chiral stationary phases are based on polysaccharides (e.g., cellulose, amylose), cyclodextrins, or proteins.[6]
Q4: How does the choice of organic solvent in the mobile phase affect the separation of isomers?
The choice between methanol and acetonitrile can significantly impact selectivity. Acetonitrile generally has a lower viscosity and can provide sharper peaks. However, methanol may offer different selectivity due to its hydrogen-bonding capabilities. It is advisable to screen both solvents during method development to determine which provides better resolution for your specific this compound isomers.[8]
Q5: Can temperature be used to optimize the separation of this compound isomers?
Yes, column temperature is a critical parameter for optimizing selectivity.[9] Varying the temperature (e.g., in a range from 20°C to 40°C) can alter the thermodynamics of the interactions between the analytes and the stationary phase, potentially improving the separation factor between closely eluting isomers.[8] An increase in temperature generally decreases retention times and can improve peak shape.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the separation of this compound isomers.
Problem 1: Poor resolution or co-elution of isomer peaks.
-
Solution 1: Optimize the mobile phase.
-
Adjust the gradient: A shallower gradient (a slower increase in the organic solvent percentage) can significantly improve the separation of closely eluting compounds.[4]
-
Change the organic modifier: If using acetonitrile, try substituting it with methanol, or vice versa. The change in solvent selectivity can alter the elution order and improve resolution.[8]
-
Modify the aqueous phase pH: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) can suppress the ionization of phenolic groups, leading to sharper peaks and potentially better separation.[4]
-
-
Solution 2: Change the stationary phase.
-
Solution 3: Adjust the flow rate.
-
Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.[8]
-
-
Solution 4: Modify the column temperature.
-
Systematically evaluate a range of column temperatures to find the optimum for your separation.[9]
-
Problem 2: Peak tailing.
-
Possible Cause 1: Secondary interactions with the stationary phase.
-
Solution: Add a mobile phase modifier. For acidic compounds like this compound, adding a small amount of acid (e.g., 0.1% formic or acetic acid) can improve peak shape.[4] Using a higher purity silica-based column can also minimize these interactions.
-
-
Possible Cause 2: Column overload.
-
Solution: Reduce the injection volume or the concentration of the sample.[11]
-
-
Possible Cause 3: Column contamination or degradation.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[4]
-
Problem 3: Fluctuating retention times.
-
Possible Cause 1: Inconsistent mobile phase preparation.
-
Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[4] If using a buffer, ensure the pH is consistent.
-
-
Possible Cause 2: HPLC system issues.
-
Possible Cause 3: Unstable column temperature.
-
Solution: Use a column oven to maintain a consistent temperature.[11]
-
Experimental Protocols
Below are example HPLC methods for the analysis of this compound. These can serve as a starting point for developing a method to separate its isomers.
Table 1: Example HPLC Parameters for this compound Analysis
| Parameter | Method 1[2] | Method 2[3] | Method 3 (Suggested for Isomer Separation) |
| Column | VP ODS-C18 | ZOBRAX RX-C18 (4.6 x 150 mm) | Amaze C18 PFP (or similar PFP column) |
| Mobile Phase | Methanol : 1% Acetic Acid (90:10, v/v) | Acetonitrile : Methanol (40:60, v/v) | A: 0.1% Formic Acid in Water, B: Acetonitrile |
| Elution Mode | Isocratic | Isocratic | Gradient (e.g., 50-95% B over 20 min) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 - 1.0 mL/min |
| Column Temp. | Not Specified | 27 °C | 25 - 40 °C (for optimization) |
| Detection | UV at 270 nm | UV at 220 nm | UV (Diode Array Detector to monitor multiple wavelengths) |
| Injection Vol. | Not Specified | 1 µL | 5 - 10 µL |
Visualizations
Caption: A workflow for systematic HPLC method development for isomer separation.
Caption: A decision tree for troubleshooting poor resolution of isomers.
References
- 1. helixchrom.com [helixchrom.com]
- 2. Determination of this compound in rat plasma via high-performance liquid chromatography and its application in pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. pharmatutor.org [pharmatutor.org]
Technical Support Center: Preventing Ferruginol Precipitation in Aqueous Buffers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ferruginol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound precipitation in aqueous buffers during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous buffer?
A1: this compound is a highly lipophilic (fat-soluble) compound with poor aqueous (water) solubility. Its chemical structure, characterized by a diterpene core, results in a high LogP value, indicating its preference for non-polar environments over water-based buffers. When a concentrated stock solution of this compound, typically dissolved in an organic solvent like DMSO, is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the this compound to crash out of solution and form a precipitate.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound for in vitro studies.[1][2] Ethanol can also be used. A stock solution in 100% DMSO can typically be prepared at concentrations of 10-20 mM and should be stored at -20°C or -80°C to maintain stability.
Q3: What is the maximum percentage of DMSO I can use in my cell-based assay?
A3: The tolerance of cell lines to DMSO varies. Generally, it is recommended to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v), and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity and off-target effects. Always perform a vehicle control (buffer with the same final DMSO concentration without this compound) in your experiments to account for any effects of the solvent.
Q4: How can I improve the solubility of this compound in my aqueous working solution?
A4: Several strategies can be employed to enhance the solubility of this compound in aqueous buffers:
-
Use of Co-solvents: Including a small percentage of a water-miscible organic solvent in your final buffer can help maintain this compound solubility.
-
Employing Surfactants: Non-ionic surfactants at low concentrations can aid in solubilizing hydrophobic compounds.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[3][4][5][6]
-
pH Adjustment: While this compound does not have easily ionizable groups, the pH of the buffer can influence its stability and interactions with other buffer components.
Troubleshooting Guides
Issue 1: Precipitate forms immediately upon diluting DMSO stock solution into aqueous buffer.
This is a common issue due to the rapid change in solvent polarity.
Troubleshooting Workflow
Caption: Troubleshooting workflow for immediate precipitation of this compound.
Detailed Steps:
-
Decrease Final Concentration: The simplest approach is to lower the final concentration of this compound in your working solution.
-
Optimize Dilution Technique:
-
Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring.
-
Perform serial dilutions. For example, first, dilute the DMSO stock into a smaller volume of buffer containing a higher percentage of a co-solvent, and then perform the final dilution into the desired buffer.
-
-
Incorporate Solubilizing Agents:
-
Co-solvents: Prepare your aqueous buffer with a small percentage of ethanol or polyethylene glycol (PEG).
-
Surfactants: Add a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween® 20 or Pluronic® F-68 to your buffer before adding the this compound stock.
-
Cyclodextrins: Prepare the working solution in a buffer containing a pre-dissolved cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
-
Buffer Compatibility: High salt concentrations can sometimes decrease the solubility of hydrophobic compounds. If using a high-salt buffer, try reducing the salt concentration or switching to a different buffer system (e.g., from PBS to HEPES).
Issue 2: Solution is initially clear but a precipitate forms over time.
This indicates that while initially soluble, the this compound is not stable in the aqueous environment.
Troubleshooting Workflow
Caption: Troubleshooting workflow for delayed precipitation of this compound.
Detailed Steps:
-
Prepare Fresh Solutions: Always prepare your final working solution of this compound immediately before use. Avoid storing dilute aqueous solutions for extended periods.
-
Storage Conditions: If short-term storage is necessary, evaluate the storage temperature. Sometimes, refrigeration can promote the precipitation of hydrophobic compounds. Storing at room temperature (protected from light) might be preferable.
-
Increase Solubilizer Concentration: If you are already using a solubilizing agent, a modest increase in its concentration may improve the stability of your this compound solution.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Solubility |
| Molecular Weight | 286.45 g/mol [7] | - |
| LogP (Octanol/Water Partition Coefficient) | ~5.0 - 6.4[8][9] | High value indicates strong lipophilicity and poor water solubility. |
| Aqueous Solubility | Predicted to be very low[8][10] | Direct dissolution in aqueous buffers is not feasible. |
| Melting Point | 56-57 °C[7] | - |
Table 2: Recommended Starting Concentrations for Solubilizing Agents
| Solubilizing Agent | Type | Recommended Starting Concentration in Final Buffer | Notes |
| DMSO | Co-solvent | < 0.5% (v/v) | Ensure final concentration is tolerated by your experimental system. |
| Ethanol | Co-solvent | 1-5% (v/v) | May be better tolerated by some cells than DMSO. |
| Tween® 20 | Surfactant | 0.01-0.1% (v/v) | A non-ionic detergent, generally well-tolerated in cell culture. |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Cyclodextrin | 1-10 mM | Forms inclusion complexes to enhance solubility.[3][4][5][6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution using a Co-solvent
This protocol describes the preparation of a 10 µM this compound working solution in a phosphate-buffered saline (PBS) containing 0.1% DMSO.
Workflow Diagram
Caption: Workflow for preparing a this compound working solution.
Methodology:
-
Prepare Stock Solution:
-
Weigh out a precise amount of solid this compound.
-
Dissolve it in 100% DMSO to a final concentration of 10 mM. For example, dissolve 2.86 mg of this compound in 1 mL of DMSO.
-
Ensure the solid is completely dissolved by vortexing. Store this stock solution at -20°C.
-
-
Prepare Working Solution:
-
To prepare a 10 µM final concentration, a 1:1000 dilution of the 10 mM stock is required.
-
In a sterile conical tube, add 999 µL of sterile PBS.
-
While vigorously vortexing the PBS, add 1 µL of the 10 mM this compound stock solution.
-
Continue to vortex for another 30 seconds to ensure thorough mixing.
-
Use this working solution immediately.
-
Protocol 2: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol outlines the use of HP-β-CD to prepare a more stable aqueous solution of this compound.
Signaling Pathway (Conceptual Relationship)
Caption: Conceptual diagram of this compound solubilization by HP-β-CD.
Methodology:
-
Prepare HP-β-CD Buffer:
-
Decide on the desired final concentration of HP-β-CD (e.g., 5 mM).
-
Dissolve the appropriate amount of HP-β-CD powder in your chosen aqueous buffer (e.g., PBS) by stirring until the solution is clear.
-
-
Prepare this compound Stock:
-
Prepare a concentrated stock of this compound in DMSO (e.g., 20 mM).
-
-
Prepare Working Solution:
-
In a sterile tube, add the appropriate volume of the HP-β-CD buffer.
-
While vortexing, add the required volume of the this compound DMSO stock to the HP-β-CD buffer to achieve the desired final this compound concentration.
-
Incubate the mixture at room temperature for 15-30 minutes with occasional vortexing to allow for the formation of the inclusion complex.
-
The final solution should be clear and can be used in your experiment. Ensure the final DMSO concentration remains below cytotoxic levels.
-
References
- 1. This compound Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oatext.com [oatext.com]
- 4. mdpi.com [mdpi.com]
- 5. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. In Vitro Cytotoxic Effects of this compound Analogues in Sk-MEL28 Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Strategies to reduce Ferruginol off-target effects in cell culture
Welcome to the technical support center for researchers using Ferruginol in cell culture. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize off-target effects and ensure the validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a natural abietane-type diterpene phenol, first isolated from the miro tree (Podocarpus ferrugneus)[1]. It exhibits a range of biological activities, including anti-inflammatory, anti-tumor, and gastroprotective effects[1]. Its primary anticancer mechanism involves inducing apoptosis (programmed cell death) through various pathways. These include generating reactive oxygen species (ROS), disrupting mitochondrial function, activating caspases, and inhibiting key cell survival signaling pathways like PI3K/AKT and MAPK[2][3][4][5].
Q2: What are the known or potential off-target effects of this compound?
A2: While specific off-target interactions are not exhaustively documented in public literature, potential off-target effects can be inferred from its mechanism. The primary concern is generalized cytotoxicity to non-target cells, especially at higher concentrations. Since this compound modulates fundamental cellular processes like redox status and major signaling pathways (e.g., PI3K, MAPK, STAT3/5), it could unintentionally affect other proteins or pathways, leading to unforeseen phenotypic changes in your cells[2][5].
Q3: My cells are showing high levels of toxicity even at concentrations where on-target effects are expected. What should I do?
A3: This issue often arises from off-target cytotoxicity. Here are several steps to troubleshoot:
-
Perform a Dose-Response Curve: You must determine the precise IC50 (half-maximal inhibitory concentration) for your specific cell line. Cytotoxicity can vary significantly between cell types[6][7]. Start with a broad range of concentrations (e.g., 0.1 µM to 200 µM) to identify the optimal window where you observe the desired effect with minimal cell death.
-
Check Your Solvent Control: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and that you have a vehicle-only control to confirm the solvent is not the source of toxicity[2].
-
Reduce Treatment Duration: High toxicity may be a result of prolonged exposure. Try shorter incubation times to see if you can achieve the on-target effect before significant off-target toxicity occurs.
-
Assess Cell Line Sensitivity: Some cell lines are inherently more sensitive. Compare your results with published data for similar cell types if available. This compound has shown selective cytotoxicity against some cancer cells while being less toxic to normal cells, but this selectivity has its limits[4][6].
Q4: How can I confirm that the observed cellular effect is due to this compound's on-target activity and not an off-target effect?
A4: Target validation is crucial. A multi-pronged approach is the most robust way to confirm on-target activity:
-
Use a Secondary, More Specific Agent: If this compound is being used to inhibit a specific pathway (e.g., STAT3), use a well-characterized, highly specific inhibitor of that same target as a positive control. If both compounds produce the same phenotype, it strengthens the evidence for on-target action.
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR-Cas9 to reduce the expression of the intended target protein. If the phenotype of the genetically modified cells mimics the effect of this compound treatment, it provides strong evidence that the drug works through that target.
-
Rescue Experiments: If this compound causes a specific phenotype by inhibiting a target, overexpressing a constitutively active or modified form of that target might "rescue" the cells from the drug's effect.
-
Biochemical/Biophysical Assays: Direct binding assays (e.g., thermal shift assay, surface plasmon resonance) can confirm physical interaction between this compound and its intended target protein.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High Cell Death Across All Concentrations | 1. Off-target cytotoxicity. 2. Solvent (DMSO) toxicity. 3. Incorrect concentration calculation. | 1. Perform a detailed dose-response curve to find a narrower, effective concentration range. Shorten the treatment duration. 2. Ensure the final DMSO concentration is ≤ 0.1%. Run a vehicle-only control. 3. Double-check all calculations for dilutions and stock solutions. |
| Inconsistent Results Between Experiments | 1. Cell passage number variability. 2. Reagent instability. 3. Variation in cell density at the time of treatment. | 1. Use cells within a consistent, low passage number range. 2. Prepare fresh this compound stock solutions and aliquot for single use to avoid freeze-thaw cycles. 3. Standardize cell seeding protocols to ensure consistent confluence at the start of each experiment. |
| Observed Effect Does Not Match Literature | 1. Different cell line or subtype used. 2. Variations in experimental conditions (e.g., media, serum). | 1. Verify the specific cell line and its characteristics. IC50 values are highly cell-line dependent[7]. 2. Replicate the protocol conditions from the literature as closely as possible. |
| Unsure if Effect is On-Target or Off-Target | 1. This compound may have multiple biological targets. 2. The observed phenotype is a secondary, downstream consequence. | 1. Follow the target validation strategies outlined in FAQ #4 (e.g., use of genetic controls like siRNA). 2. Analyze molecular markers upstream and downstream of the intended target to confirm pathway engagement. |
Quantitative Data Summary
The following table summarizes reported IC50 values for this compound across various human cancer cell lines to illustrate the compound's variable potency and provide a reference for concentration selection.
| Cell Line | Cancer Type | Reported IC50 (µM) | Reference |
| MDA-T32 | Thyroid Cancer | ~12 | [4] |
| AGS | Gastric Adenocarcinoma | ~29 | [6] |
| Hep G2 | Liver Hepatoma | >100 (in one study) | [6] |
| PC3 | Prostate Cancer | ~55 | [2] |
| OVCAR-3 | Ovarian Cancer | Effective doses tested: 20-300 | [8] |
| SK-Mel-28 | Malignant Melanoma | ~50 |
Note: IC50 values can vary based on experimental conditions such as incubation time and assay method.
Experimental Protocols & Methodologies
Protocol 1: Determining Optimal this compound Concentration via Dose-Response Assay
Objective: To determine the IC50 of this compound in a specific cell line and identify the optimal concentration range that balances on-target effects with cell viability.
Methodology (MTT Assay):
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium from a high-concentration DMSO stock. Also, prepare a 2x concentrated vehicle control (containing the same final DMSO concentration).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2x this compound dilutions or the vehicle control to the appropriate wells. Include "cells-only" and "medium-only" blanks. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized viability against the logarithm of the this compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
Protocol 2: Validating On-Target Effect Using siRNA Knockdown
Objective: To confirm that this compound's effect is mediated through its intended target by comparing the phenotype of this compound-treated cells with cells where the target has been genetically silenced.
Methodology:
-
siRNA Transfection:
-
On Day 1, seed cells so they reach 30-50% confluency on Day 2.
-
On Day 2, transfect cells with either a non-targeting (scramble) control siRNA or an siRNA specific to your target protein, using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for sufficient knockdown of the target protein.
-
Verification of Knockdown: Harvest a subset of cells from each group (scramble and target siRNA) and perform Western blotting or qPCR to confirm the successful and specific reduction of the target protein.
-
This compound Treatment & Phenotypic Assay:
-
Re-plate the remaining transfected cells for your specific phenotypic assay (e.g., proliferation, apoptosis, migration assay).
-
Treat one set of scramble siRNA cells with the vehicle control and another set with the pre-determined optimal concentration of this compound.
-
Leave the target siRNA cells untreated (or treat with vehicle).
-
-
Data Analysis: Compare the phenotype of the three groups:
-
Scramble siRNA + this compound: Shows the effect of the drug.
-
Target siRNA: Shows the effect of losing the target protein.
-
Scramble siRNA + Vehicle: Serves as the baseline control.
-
If the phenotype in the "Scramble + this compound" group is highly similar to the "Target siRNA" group, it strongly supports that this compound acts through that specific target.
-
Visualizations
Signaling & Experimental Workflows
Caption: Potential mechanism of this compound inhibiting the NF-κB signaling pathway.
Caption: Experimental workflow to minimize and validate off-target effects.
Caption: Idealized concentration-response curves for on-target vs. off-target effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses survival signaling pathways in androgen-independent human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New gastroprotective this compound derivatives with selective cytotoxicity against gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound exhibits anticancer effects in OVCAR‑3 human ovary cancer cells by inducing apoptosis, inhibition of cancer cell migration and G2/M phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Ferruginol antioxidant assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ferruginol in antioxidant assays. Inconsistent results can be a significant challenge, and this guide aims to address common issues to ensure reliable and reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues that may arise during the antioxidant capacity evaluation of this compound using common in vitro assays like DPPH and ABTS.
Q1: Why am I seeing lower than expected antioxidant activity for this compound in my DPPH assay, especially when using polar solvents like methanol or ethanol?
A1: This is a common observation and can be attributed to a few key factors related to the lipophilic nature of this compound and the specifics of the DPPH assay.
-
Solubility and Aggregation: this compound is a lipophilic compound, meaning it has poor solubility in polar solvents like methanol and ethanol.[1][2] At higher concentrations, it may not fully dissolve or could form aggregates in the assay medium. This reduces the effective concentration of this compound available to react with the DPPH radical, leading to an underestimation of its antioxidant capacity.
-
Assay Environment: The DPPH radical itself is more soluble and stable in organic solvents.[1] However, the interaction between the lipophilic this compound and the DPPH radical in a polar solvent system may not be optimal. Research has shown that this compound exhibits stronger antioxidant activity in non-polar or non-solvent conditions.[1]
-
Reaction Kinetics: The reaction between a lipophilic antioxidant and the DPPH radical in a polar solvent can be slow. The standard incubation time (e.g., 30 minutes) may not be sufficient to reach the reaction endpoint, thus showing lower activity.
Troubleshooting Steps:
-
Optimize Solvent System:
-
Consider using a less polar solvent system in which this compound is more soluble. A mixture of solvents, such as methanol/dichloromethane, might improve solubility and yield more consistent results.[3]
-
Alternatively, dissolve the stock solution of this compound in a small amount of a strong organic solvent like DMSO and then dilute it with the assay solvent (e.g., methanol or ethanol). Ensure the final concentration of DMSO is low enough not to interfere with the assay.
-
-
Verify Solubility: Before running the assay, visually inspect your this compound dilutions to ensure there is no precipitation. You can also perform a solubility test at the highest concentration you plan to use in the assay.
-
Extend Incubation Time: Monitor the absorbance change over a longer period (e.g., 60, 90, or 120 minutes) to determine if the reaction is slow and has not reached completion within the standard timeframe.
-
Use a Lipophilic-Adapted Protocol: Employ a DPPH assay protocol specifically designed for lipophilic antioxidants. This may involve using a different solvent system or adding a co-solvent to improve miscibility.
Q2: My results from the ABTS assay for this compound are inconsistent and vary between experiments. What could be the cause?
A2: Inconsistencies in the ABTS assay can arise from several factors, from the preparation of the radical solution to the reaction conditions.
-
ABTS Radical Cation (ABTS•+) Preparation: The generation of the ABTS•+ is a critical step. The reaction between ABTS and potassium persulfate needs to proceed for a specific duration (typically 12-16 hours) in the dark to ensure complete and stable radical formation.[4] Incomplete activation can lead to variability.
-
pH of the Reaction Medium: The antioxidant activity of phenolic compounds like this compound can be pH-dependent. The ABTS assay is often performed in a buffered solution, and slight variations in the pH can affect the results.[5]
-
Solvent Effects: Although the ABTS radical is soluble in both aqueous and organic solvents, the choice of solvent can still influence the reaction kinetics and the solubility of this compound.[6]
-
Interfering Substances: If you are testing a crude extract containing this compound, other compounds in the extract could interfere with the assay, either by reacting with the ABTS•+ themselves or by affecting the solubility and reactivity of this compound.
Troubleshooting Steps:
-
Standardize ABTS•+ Preparation: Strictly adhere to a validated protocol for generating the ABTS radical cation. Ensure the incubation time and conditions are consistent for every batch. After generation, the absorbance of the ABTS•+ solution at 734 nm should be adjusted to a consistent value (e.g., 0.70 ± 0.02) before each experiment.
-
Control the pH: Use a buffered solution (e.g., phosphate-buffered saline, PBS) at a consistent pH for all your assays to minimize variability due to pH changes.
-
Consistent Solvent System: Use the same solvent for dissolving your this compound samples and for diluting the ABTS•+ solution in all experiments.
-
Run a Positive Control: Always include a well-characterized antioxidant standard, such as Trolox or ascorbic acid, in your assay plate. This will help you to assess the validity of your assay and normalize your results.
Q3: I am observing a high standard deviation in my replicate measurements for both DPPH and ABTS assays with this compound. What can I do to improve precision?
A3: High variability in replicates is a common issue when working with plant-derived compounds. Here are some potential causes and solutions:
-
Incomplete Dissolution: As mentioned earlier, poor solubility of this compound can lead to non-homogenous solutions, causing different amounts of the compound to be present in different replicates.
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant errors.
-
Reaction Timing: Inconsistent timing of reagent addition and absorbance reading across the replicates can lead to variations, especially if the reaction kinetics are fast.
-
Light Exposure (DPPH): The DPPH radical is light-sensitive, and exposure to light can cause it to degrade, leading to inconsistent results.[6]
Troubleshooting Steps:
-
Ensure Complete Dissolution: Vigorously vortex your stock and working solutions of this compound before making dilutions and before adding them to the assay plate.
-
Calibrate Pipettes: Regularly check the calibration of your micropipettes to ensure accuracy.
-
Automate or Standardize Timing: Use a multichannel pipette to add reagents to multiple wells simultaneously. Read the plate at a consistent and precise time after initiating the reaction.
-
Protect from Light: When performing the DPPH assay, keep all solutions and the reaction plate in the dark as much as possible.
Quantitative Data Summary
The antioxidant activity of this compound can be expressed in terms of IC50 (the concentration of the antioxidant required to scavenge 50% of the free radicals) or Trolox Equivalent Antioxidant Capacity (TEAC). The following table summarizes some reported values for this compound and related extracts. Note that direct comparison can be challenging due to variations in experimental conditions.
| Sample | Assay | IC50 (µg/mL) | TEAC (mg Trolox Eq/g) | Solvent/Conditions | Reference |
| This compound | DPPH | 116.12 | - | Not specified | [7] |
| This compound-containing ethyl acetate fraction | DPPH | 21.74 | - | Not specified | [8] |
| Salvia hypargeia root extract (rich in this compound) | DPPH | - | High activity reported | Ethanol | [9] |
| Macaranga hypoleuca ethyl acetate fraction | DPPH | 14.31 | - | Methanol | |
| Macaranga hypoleuca ethyl acetate fraction | ABTS | 2.10 | - | Water/Methanol | |
| Various Plant Extracts | DPPH | 0.20 - 1.50 (as TEAC) | - | Methanol | [4] |
| Various Plant Extracts | ABTS | 0.65 - 7.37 (as TEAC) | - | Water/Methanol | [4] |
Experimental Protocols
Below are detailed methodologies for the DPPH and ABTS assays, adapted for lipophilic compounds like this compound.
DPPH Radical Scavenging Assay for Lipophilic Compounds
1. Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
This compound
-
Methanol (or other suitable organic solvent like ethanol or a mixture such as methanol/dichloromethane)
-
Positive control (e.g., Trolox, BHT, or Ascorbic Acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
2. Procedure:
-
Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in a dark bottle at 4°C. The solution should be prepared fresh.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent where it is highly soluble (e.g., DMSO or dichloromethane).
-
Preparation of Working Solutions: Create a series of dilutions of the this compound stock solution in the assay solvent (e.g., methanol) to obtain a range of concentrations to be tested. Do the same for the positive control.
-
Assay:
-
In a 96-well plate, add 100 µL of each this compound dilution or positive control to different wells.
-
Add 100 µL of the assay solvent to a well to serve as a blank.
-
Add 100 µL of the DPPH solution to all wells.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for 30-60 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value can be determined by plotting the percentage of inhibition against the concentration of this compound.
ABTS Radical Cation Decolorization Assay
1. Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate (K₂S₂O₈)
-
This compound
-
Ethanol or Phosphate Buffered Saline (PBS)
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
2. Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio (v/v).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This is the ABTS•+ stock solution.
-
-
Preparation of ABTS•+ Working Solution:
-
Before the assay, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of this compound Stock and Working Solutions: Prepare a stock solution and a series of dilutions of this compound and the positive control as described for the DPPH assay.
-
Assay:
-
In a 96-well plate, add 10 µL of each this compound dilution or positive control to different wells.
-
Add 190 µL of the ABTS•+ working solution to all wells.
-
Mix and incubate at room temperature for a defined time (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the inhibition curve of this compound with that of Trolox.
Visualizations
Troubleshooting Workflow for Inconsistent Antioxidant Assay Results
Caption: A flowchart for systematically troubleshooting inconsistent results in this compound antioxidant assays.
Antioxidant Mechanism of this compound via Quinone Methide Formation
Caption: The antioxidant mechanism of this compound involves hydrogen atom donation and the formation of a quinone methide intermediate.[1]
References
- 1. Antioxidant activity and mechanism of the abietane-type diterpene this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. toku-e.com [toku-e.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsonline.com [ijpsonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant and Cytotoxic Activity of a New Ferruginan A from Olea ferruginea: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A GC-MS method validation for quantitative investigation of some chemical markers in Salvia hypargeia Fisch. & C.A. Mey. of Turkey: Enzyme inhibitory potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. e3s-conferences.org [e3s-conferences.org]
Enhancing the potency of Ferruginol through medicinal chemistry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support the medicinal chemistry efforts aimed at enhancing the therapeutic potency of ferruginol and its derivatives.
Frequently Asked Questions (FAQs)
1. What are the most common strategies for enhancing the biological activity of this compound?
Medicinal chemistry efforts to improve this compound's potency often focus on modifications at the C-18 and C-19 positions of the abietane skeleton. Key strategies include:
-
Amination: Introduction of an amino group, for instance at the C-18 position to yield 18-aminothis compound, has been shown to significantly increase antiproliferative activity in various cancer cell lines compared to the parent compound.[1]
-
Phthalimide Moiety Introduction: The addition of a phthalimide group, particularly at the C-18 position, has resulted in analogs with potent antiviral activity against a range of viruses, including herpes simplex virus and dengue virus.[2][3]
-
Functionalization at C-19: The introduction of hydroxyl, methyl ester, or carboxylic acid groups at the C-19 position has been explored to modulate the antileishmanial and antimalarial activities of this compound and its C-7 oxidized analog, sugiol.[4]
-
Acetylation: Acetylation of the C-12 hydroxyl group has been observed to produce more potent compounds in certain cancer cell lines.[5]
2. What are the known biological targets and signaling pathways of this compound?
This compound and its analogs have demonstrated a variety of biological activities, including antitumor, antiviral, and antileishmanial effects.[2][4] In cancer cells, this compound has been shown to suppress survival signaling pathways. It can induce apoptosis through the activation of caspases and apoptosis-inducing factor (AIF).[6][7] Furthermore, this compound has been found to inhibit or downregulate key signaling molecules involved in tumor cell survival and progression, such as the Ras/PI3K and STAT3/5 pathways.[6][7]
3. What are the main challenges encountered when working with this compound and its derivatives in biological assays?
A primary challenge is the poor aqueous solubility of this compound and many of its lipophilic derivatives.[6][8] This can lead to compound precipitation in aqueous assay buffers, resulting in high variability in experimental results and inaccurate structure-activity relationship (SAR) data.[9] Another challenge can be compound stability, as some derivatives may be sensitive to pH or degrade over time in solution.[10]
Troubleshooting Guides
Synthesis & Purification
| Issue | Possible Causes | Troubleshooting Steps |
| Low Reaction Yield | Incomplete reaction; formation of byproducts; suboptimal reaction conditions (temperature, time, catalyst); moisture contamination; loss of product during workup and purification.[11][12][13] | - Monitor reaction progress using Thin-Layer Chromatography (TLC) to ensure completion.- Optimize reaction conditions by adjusting temperature, reaction time, or catalyst concentration.- Ensure all glassware is flame-dried and use anhydrous solvents for moisture-sensitive reactions.- Check for product loss in the aqueous layer during extraction by performing a TLC analysis.- Minimize transfers between flasks to reduce mechanical losses.[14] |
| Multiple Products Observed on TLC | Side reactions due to reactive functional groups; incorrect stoichiometry of reagents; reaction temperature too high.[13] | - Use protecting groups for sensitive functionalities if necessary.- Carefully control the stoichiometry of reactants.- Lower the reaction temperature to improve selectivity.- Analyze side products to understand the competing reaction pathways. |
| Difficulty in Purifying the Final Compound | Co-elution of the product with impurities during column chromatography; product streaking on the silica gel column.[14] | - Optimize the solvent system for column chromatography to achieve better separation.- For amine-containing compounds, add a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) to the eluent to reduce streaking.- For acidic compounds, add a small amount of an acidic modifier (e.g., acetic acid) to the eluent.- Consider recrystallization as an alternative or final purification step.[15] |
Biological Assays
| Issue | Possible Causes | Troubleshooting Steps |
| Compound Precipitates in Aqueous Assay Buffer | Poor aqueous solubility of the compound; high final concentration of DMSO in the assay medium.[8][9] | - Lower the final concentration of the compound in the assay.- Decrease the final percentage of DMSO in the well (typically should be ≤0.5%).- Use solubilizing agents such as cyclodextrins, if compatible with the assay.- Visually inspect the assay plate for any signs of precipitation before and after incubation.[9] |
| High Variability in Cytotoxicity Assay Results | Inconsistent cell seeding density; compound precipitation; edge effects in the microplate; contamination of cell cultures.[9][16] | - Ensure a homogenous cell suspension before seeding.- Prepare fresh serial dilutions of the compound for each experiment.- Avoid using the outer wells of the microplate to minimize edge effects.- Regularly check cell cultures for any signs of contamination. |
| Cytotoxicity Observed in MTT Assay, but No Apoptosis or Cell Cycle Arrest Detected | The compound may be causing cell death through non-apoptotic pathways (e.g., necrosis); incorrect timing for apoptosis or cell cycle assays; compound degradation in the assay medium.[17] | - Investigate other cell death mechanisms, such as necrosis, using appropriate assays.- Perform a time-course experiment for apoptosis and cell cycle analysis to identify the optimal time point.- Verify the stability of the compound in the cell culture medium over the incubation period. |
Data Presentation
In Vitro Antiproliferative and Antiviral Activity of Selected this compound Derivatives
| Compound | Modification | Cell Line / Virus | IC50 / EC50 (µM) | Reference |
| This compound | - | SK-MEL-28 (Melanoma) | ~50 | [18] |
| 18-Aminothis compound | C-18 Amination | SK-MEL-28 (Melanoma) | 9.8 | [19] |
| 18-(Phthalimid-2-yl)this compound | C-18 Phthalimide | Dengue Virus type 2 (DENV-2) | 1.4 | [2] |
| 18-(Phthalimid-2-yl)this compound | C-18 Phthalimide | Human Herpesvirus 1 (HHV-1) | 14.5 | [2] |
| 18-(Phthalimid-2-yl)this compound | C-18 Phthalimide | Human Herpesvirus 2 (HHV-2) | High Activity | [2] |
| Sugiol | C-7 Oxidation | Pancreatic & Melanoma Cells | Cytotoxic | |
| Lambertic Acid | C-19 Carboxylic Acid | Leishmania donovani | 12.8 - 51.5 | [4] |
Note: IC50 and EC50 values can vary between different studies and experimental conditions.
Experimental Protocols
Synthesis of 18-(Phthalimide-2-yl)this compound
This protocol is adapted from a multi-gram synthesis procedure and involves several steps starting from (+)-dehydroabietylamine.[4][20]
Step 1: Synthesis of the Phthalimide Intermediate
-
Dissolve (+)-dehydroabietylamine in pyridine.
-
Add phthalic anhydride to the solution.
-
Heat the reaction mixture at reflux for 4 hours.
-
After cooling, pour the mixture into cold water and extract with diethyl ether.
-
Wash the combined organic phases with 10% HCl, water, and brine.
-
Dry the organic layer over MgSO4, filter, and concentrate to obtain the crude phthalimide.
-
Purify the crude product by silica gel chromatography.
Step 2: Friedel-Crafts Acetylation
-
Dissolve the phthalimide intermediate in dichloromethane (DCM).
-
Cool the solution in an ice bath and add aluminum chloride (AlCl3).
-
Add acetyl chloride (AcCl) dropwise and stir for 20 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 23 hours.
-
Quench the reaction with an aqueous solution of 10% Na2SO3.
-
Perform an aqueous workup and purify the product by chromatography.
Step 3: Baeyer-Villiger Oxidation
-
Dissolve the acetylated intermediate in DCM.
-
Add m-chloroperoxybenzoic acid (MCPBA) and trifluoroacetic acid (TFA) at 0°C.
-
Stir the reaction at 0°C and monitor its progress by TLC.
-
Upon completion, quench the reaction and perform an aqueous workup to isolate the acetate derivative.
Step 4: Methanolysis to Yield 18-(Phthalimide-2-yl)this compound
-
Dissolve the acetate derivative in a mixture of DCM and methanol.
-
Add potassium carbonate (K2CO3) in portions and stir at room temperature.
-
Monitor the reaction by TLC (typically 2.5 hours).
-
Filter the reaction mixture and acidify the filtrate with 10% HCl.
-
Extract the product with DCM, wash, dry, and concentrate.
-
Purify the final product by column chromatography.
MTT Assay for Cytotoxicity
This is a general protocol for assessing the cytotoxicity of this compound derivatives against adherent cancer cell lines.[2][3][7]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add the medium containing the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Plaque Reduction Assay for Antiviral Activity
This protocol provides a general method for evaluating the antiviral activity of this compound derivatives.[1][21][22]
-
Cell Seeding: Seed susceptible host cells in 24- or 12-well plates to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of the this compound derivative in an appropriate infection medium. In a separate tube, dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Virus Neutralization (optional, for testing neutralizing activity): Mix the diluted virus with the diluted compound and incubate for 1 hour at 37°C.
-
Infection: Wash the cell monolayers with PBS and then infect with the virus or the virus-compound mixture. Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing methylcellulose or agar) mixed with the corresponding concentration of the test compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (this can range from 2 to 10 days depending on the virus).
-
Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and then stain with a solution such as crystal violet. The viable cells will be stained, and the areas of viral-induced cell death (plaques) will appear as clear zones.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value can be determined by plotting the percentage of plaque reduction against the compound concentration.
Visualizations
Caption: this compound's inhibitory effect on key cell survival and proliferation pathways.
Caption: General workflow for the synthesis and biological evaluation of this compound analogs.
Caption: A simplified troubleshooting flowchart for addressing low synthetic yields.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Development and Optimization of the Multi-Gram Synthesis of the Antiviral 18-(Phthalimide-2-yl)this compound [mdpi.com]
- 5. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Profiling of Semisynthetic C19-Functionalized this compound and Sugiol Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. reddit.com [reddit.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. uv.es [uv.es]
- 21. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 22. researchgate.net [researchgate.net]
Addressing autoxidation of Ferruginol during storage and experiments
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing the autoxidation of Ferruginol during storage and experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is turning a brownish color. What is happening?
A1: A brown discoloration in your this compound solution is a common indicator of autoxidation.[1] Phenolic compounds like this compound are susceptible to oxidation, which converts the phenol groups into quinones. These quinones can then polymerize, forming complex, dark-colored molecules.[1] This process can be accelerated by factors such as exposure to oxygen, light, high pH, and the presence of trace metal ions.[1]
Q2: What are the consequences of this compound oxidation in my experiments?
A2: The autoxidation of this compound can significantly impact your experimental results in several ways:
-
Loss of Biological Activity: The structural change from a phenol to a quinone can reduce or eliminate the desired biological activity of this compound.[1]
-
Inaccurate Quantification: Degradation of the parent this compound compound will lead to an underestimation of its concentration in your samples.[1]
-
Formation of Interfering Byproducts: The oxidation products can interfere with your analytical assays or produce confounding biological effects.[1]
-
Reduced Solubility: The polymeric oxidation products may be less soluble, leading to precipitation in your solutions.[1]
Q3: How should I store my solid this compound?
A3: Proper storage of solid this compound is crucial to maintain its stability. Commercial suppliers recommend the following conditions:
| Parameter | Recommendation | Source |
| Temperature | -20°C or 2-8°C | [2][3][4] |
| Atmosphere | Under an inert gas (e.g., Nitrogen) | [2] |
| Light | Protect from light (e.g., store in an amber vial) | [2][3] |
Q4: What is the best way to prepare and store this compound stock solutions?
A4: To minimize oxidation in solution, follow these best practices:
-
Degas your solvent: Before dissolving the this compound, remove dissolved oxygen from your solvent by sparging with an inert gas like nitrogen or argon for 15-30 minutes.[1]
-
Use an inert atmosphere: After dissolving the this compound, flush the headspace of the vial with an inert gas before sealing.[1]
-
Protect from light: Use amber vials or wrap your vials in foil to protect the solution from light.[1]
-
Aliquot and store: For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and exposure to air.[1][5] Store the aliquots at -20°C or -80°C.[1]
-
Consider antioxidants: For applications where it will not interfere with your experiment, adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) to the solvent can help prevent oxidation.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Discoloration of solid this compound | Exposure to air and/or light during storage. | Discard the discolored solid. When handling, minimize exposure to air and light. Store under an inert atmosphere in a tightly sealed, light-protected container at the recommended temperature. |
| Precipitate forms in a stored solution | Polymerization of oxidation products which are less soluble. | The solution has likely degraded. It is best to discard it and prepare a fresh solution following best practices for preparation and storage. |
| Inconsistent results in biological assays | Degradation of this compound in the experimental medium. | Prepare fresh dilutions of this compound for each experiment. Minimize the time the compound is in the culture medium before analysis. Consider the stability of this compound in your specific experimental buffer and conditions. |
| Appearance of unexpected peaks in HPLC/GC-MS analysis | Autoxidation of this compound. | Confirm the identity of the extra peaks by comparing with known oxidation products of this compound (e.g., dehydrothis compound, sugiol) if standards are available, or by mass spectrometry. Optimize sample preparation and storage to minimize oxidation. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
Materials:
-
This compound (solid)
-
Anhydrous solvent (e.g., DMSO, Ethanol)
-
Inert gas (Nitrogen or Argon) with a sparging tube
-
Amber glass vials with screw caps and septa
-
Syringes and needles
Procedure:
-
Solvent Degassing: Sparge the required volume of solvent with a gentle stream of inert gas for 15-30 minutes to remove dissolved oxygen.
-
Weighing this compound: In a controlled environment with minimal light exposure, accurately weigh the desired amount of solid this compound.
-
Dissolution: Add the degassed solvent to the solid this compound to achieve the desired stock concentration. If necessary, gently sonicate in a bath with cooled water to aid dissolution.
-
Inert Atmosphere: Once the this compound is completely dissolved, flush the headspace of the vial with the inert gas for 30-60 seconds.
-
Sealing: Immediately and tightly seal the vial with the cap.
-
Aliquoting (for long-term storage): Using a syringe and needle, transfer single-use volumes of the stock solution to smaller, pre-gassed amber vials. Flush the headspace of each aliquot vial with inert gas before sealing.
-
Storage: Store the stock solution and aliquots at -20°C or -80°C, protected from light.
Protocol 2: HPLC Analysis of this compound and its Oxidation Products
Objective: To separate and quantify this compound and its potential oxidation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or PDA detector.
-
Column: A C18 reverse-phase column is commonly used. For enhanced separation, a C18 column modified with pentafluorophenyl (PFP) groups can be utilized to provide additional separation mechanisms like π-π interactions.[6]
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). The exact gradient will need to be optimized based on the specific column and separation desired.
-
Flow Rate: Typically 0.8 - 1.2 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 25-30°C.
-
Detection: UV detection at a wavelength where this compound and its expected oxidation products have significant absorbance (e.g., around 220 nm and 280 nm).
-
Injection Volume: 5-20 µL.
Sample Preparation:
-
Dilute the this compound sample to an appropriate concentration with the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
Data Analysis:
-
Identify the peak corresponding to this compound by comparing the retention time with a pure standard.
-
Additional peaks with different retention times may correspond to oxidation products.
-
Quantification can be performed by creating a calibration curve with a known concentration of a this compound standard.
Protocol 3: GC-MS Analysis of this compound and its Oxidation Products
Objective: To identify this compound and its volatile oxidation products.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as one with a 5% phenyl polymethylsiloxane stationary phase (e.g., DB-5MS or HP-5MS).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250-300°C.
-
Injection Mode: Splitless or split, depending on the sample concentration.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds. An example program could be:
-
Initial temperature: 60°C, hold for 1-2 minutes.
-
Ramp: Increase to 280-300°C at a rate of 5-10°C/min.
-
Final hold: Hold at the final temperature for 5-10 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Source and Transfer Line Temperatures: 230°C and 280°C, respectively.
-
Sample Preparation:
-
The sample may require derivatization (e.g., silylation) to increase the volatility of the phenolic hydroxyl group, although direct analysis is often possible.
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
Ensure the sample is dry and free of non-volatile materials.
Data Analysis:
-
Identify this compound and its oxidation products by comparing their mass spectra with libraries (e.g., NIST, Wiley) and by interpreting the fragmentation patterns. The molecular ion of this compound is expected at m/z 286.45.
Visualizations
Caption: Autoxidation pathway of this compound.
Caption: Troubleshooting workflow for this compound degradation.
Caption: Recommended handling and storage workflow.
References
Validation & Comparative
Ferruginol vs. Paclitaxel: A Comparative Guide to Anticancer Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticancer mechanisms of Ferruginol, a natural diterpenoid, and Paclitaxel, a widely used chemotherapeutic agent. The information presented is based on experimental data from various studies, offering an objective overview to inform research and drug development efforts.
Core Anticancer Mechanisms: A Head-to-Head Comparison
This compound and Paclitaxel both exhibit potent anticancer properties, however, their primary mechanisms of action and cellular targets differ significantly. Paclitaxel is a well-established mitotic inhibitor that targets microtubules, while this compound exerts its effects through a multi-faceted approach involving the induction of apoptosis via mitochondrial pathways and the modulation of key signaling cascades.
Table 1: Comparison of In Vitro Cytotoxicity (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Paclitaxel in various cancer cell lines as reported in different studies. It is important to note that direct comparison of IC50 values should be made with caution due to variations in experimental conditions across studies.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| This compound | MDA-T32 (Thyroid Cancer) | 12 µM | [1] |
| PC-3 (Prostate Cancer) | 55 µM | [2][3] | |
| SK-MEL-28 (Melanoma) | ~50 µM | [4] | |
| Paclitaxel | Various Human Tumour Cell Lines | 2.5 - 7.5 nM (24h exposure) | [5] |
| MDA-MB-231 (Breast Cancer) | 10 - 50 nM | [6] | |
| Cal51 (Breast Cancer) | 10 - 50 nM | [6] | |
| Non-Small Cell Lung Cancer (NSCLC) | 9.4 µM (24h exposure) | [7] | |
| Small Cell Lung Cancer (SCLC) | 25 µM (24h exposure) | [7] |
Detailed Mechanistic Insights
This compound: A Multi-Targeted Apoptosis Inducer
This compound's anticancer activity is primarily attributed to its ability to induce apoptosis through the intrinsic mitochondrial pathway. This is characterized by several key events:
-
Induction of Reactive Oxygen Species (ROS): this compound treatment leads to an increase in intracellular ROS levels, which plays a crucial role in initiating the apoptotic cascade.[1]
-
Mitochondrial Membrane Potential (MMP) Disruption: The accumulation of ROS leads to a decrease in MMP, a critical step in mitochondrial-mediated apoptosis.[1]
-
Modulation of Bcl-2 Family Proteins: this compound upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[1][8] This shift in the Bax/Bcl-2 ratio further promotes the release of cytochrome c from the mitochondria.
-
Caspase Activation: The release of cytochrome c activates a cascade of caspases, including caspase-3, -8, and -9, leading to the execution of apoptosis.[8][9]
-
Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest at different phases depending on the cancer cell type. For instance, it causes G2/M phase arrest in OVCAR-3 human ovary cancer cells and a sub-G1 arrest in non-small cell lung cancer cells.[8][10] In androgen-independent human prostate cancer cells (PC3), it blocks the G0/G1 phase of the cell cycle.[3]
-
Inhibition of Survival Signaling Pathways: this compound can suppress pro-survival signaling pathways such as PI3K/AKT and MAPK, further contributing to its anticancer effects.[1][11]
Paclitaxel: The Microtubule Stabilizer
Paclitaxel's mechanism is more targeted, primarily revolving around its interaction with the cellular cytoskeleton:
-
Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing their depolymerization.[6][12][13] This leads to the formation of abnormally stable and non-functional microtubules.
-
Mitotic Arrest: The stabilization of microtubules disrupts the dynamic process of mitotic spindle formation, leading to an arrest of the cell cycle at the G2/M phase.[13][14][15]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the apoptotic machinery, leading to programmed cell death.[13] The exact downstream signaling from mitotic arrest to apoptosis is complex and can involve the activation of the c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) pathway and the aberrant activation of cyclin-dependent kinases.
-
Modulation of Bcl-2: Paclitaxel can also directly target and inhibit the anti-apoptotic protein Bcl-2, contributing to the induction of apoptosis.[16][17]
Visualizing the Mechanisms
Signaling Pathways
References
- 1. This compound Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Cytotoxic Effects of this compound Analogues in Sk-MEL28 Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. molbiolcell.org [molbiolcell.org]
- 7. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits non-small cell lung cancer growth by inducing caspase-associated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. This compound suppresses survival signaling pathways in androgen-independent human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Paclitaxel (Taxol): a novel anticancer chemotherapeutic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. Paclitaxel Through the Ages of Anticancer Therapy: Exploring Its Role in Chemoresistance and Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Enhancement of paclitaxel-induced breast cancer cell death via the glycogen synthase kinase-3β-mediated B-cell lymphoma 2 regulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Pathways of Ferruginol and Curcumin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory mechanisms of two natural compounds, Ferruginol and Curcumin. The information presented is supported by experimental data from peer-reviewed studies, focusing on their effects on key inflammatory signaling pathways, primarily in macrophage cell models stimulated with lipopolysaccharide (LPS), a common method for inducing an inflammatory response in vitro.
Executive Summary
Both this compound and Curcumin demonstrate significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). Their primary mechanism of action involves the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. While both compounds target these central pathways, variations in their efficacy and specific molecular interactions are noted. Curcumin, being more extensively studied, has a broader range of documented effects across various cell types.
Comparative Efficacy Data
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and Curcumin. Data is primarily derived from studies using LPS-stimulated RAW 264.7 macrophage cells, a standard model for inflammation research.
Table 1: Inhibition of Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Assay | IC50 Value (Concentration for 50% Inhibition) | Reference |
| This compound | Nitric Oxide (NO) Production | Not explicitly found in searches | |
| Curcumin | Nitric Oxide (NO) Production | ~3.7 µM - 6 µM | [1][2][3] |
| This compound | Prostaglandin E2 (PGE2) Production | Not explicitly found in searches | |
| Curcumin | Prostaglandin E2 (PGE2) Production | Significant reduction reported | [4][5] |
Table 2: Effect on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Compound | Cytokine | Effect | Reference |
| This compound | TNF-α, IL-6 | Significant inhibition reported | [6] |
| Curcumin | TNF-α, IL-6, IL-1β | Significant inhibition reported | [7][8][9][10] |
Table 3: Modulation of NF-κB and MAPK Signaling Pathways in LPS-Stimulated Macrophages
| Compound | Pathway Component | Effect | Reference |
| This compound | p65 Nuclear Translocation | Inhibition | [6] |
| IκB Degradation | Inhibition | [6] | |
| p38 Phosphorylation | Inhibition | [6][11] | |
| ERK, JNK Phosphorylation | No significant inhibition reported | [6] | |
| Curcumin | p65 Nuclear Translocation | Inhibition | [12][13][14] |
| IκB Degradation | Inhibition | [12][15] | |
| p38, ERK, JNK Phosphorylation | Inhibition | [2][8][16][17] |
Signaling Pathways and Mechanism of Action
Inflammation at the cellular level is largely orchestrated by the NF-κB and MAPK signaling cascades. LPS, a component of gram-negative bacteria, activates these pathways through Toll-like receptor 4 (TLR4), leading to the transcription of genes for pro-inflammatory mediators.
Figure 1. General LPS-induced inflammatory signaling pathway in macrophages.
This compound's Mechanism:
This compound primarily targets the NF-κB and p38 MAPK pathways.[6][11] It inhibits the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[6] This prevents the p65 subunit of NF-κB from translocating to the nucleus to initiate pro-inflammatory gene transcription.[6] Additionally, this compound specifically inhibits the phosphorylation of p38 MAPK, while showing little effect on JNK or ERK kinases.[6]
Figure 2. Anti-inflammatory mechanism of this compound.
Curcumin's Mechanism:
Curcumin demonstrates a broader inhibitory profile. It effectively blocks the activation of NF-κB by preventing IκBα phosphorylation and degradation.[12][15] Concurrently, Curcumin suppresses the phosphorylation of all three major MAPKs: p38, ERK, and JNK.[2][8][16] This dual inhibition of both NF-κB and MAPK pathways leads to a potent reduction in the expression of iNOS, COX-2, and pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[7][10]
Figure 3. Anti-inflammatory mechanism of Curcumin.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific concentrations, incubation times, and reagents may vary between studies.
Figure 4. A typical workflow for in vitro anti-inflammatory assays.
1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages are commonly used.[4][18]
-
Culture Conditions: Cells are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Procedure: Cells are seeded in appropriate plates (e.g., 96-well for NO assay, 6-well for Western blot). After reaching 70-80% confluency, they are pre-treated with various concentrations of this compound or Curcumin for 1-2 hours. Subsequently, inflammation is induced by adding LPS (e.g., 1 µg/mL) and incubating for a specified period (e.g., 15 minutes for MAPK analysis, 24 hours for cytokine/NO analysis).[19]
2. Nitric Oxide (NO) Assay (Griess Assay)
-
Principle: This colorimetric assay measures nitrite (NO2-), a stable breakdown product of NO. The Griess reagent converts nitrite into a purple azo compound, and the absorbance is measured.[20][21]
-
Protocol:
-
Collect 50-100 µL of cell culture supernatant from each well of a 96-well plate.[22][23]
-
Add an equal volume of Griess Reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine).[23]
-
Incubate at room temperature for 10-15 minutes in the dark.[23]
-
Measure the absorbance at 540 nm using a microplate reader.[20][22]
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
3. Cytokine and Prostaglandin E2 (PGE2) Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based technique for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
-
Protocol:
-
Cell culture supernatants are collected after treatment.
-
Commercial ELISA kits for specific cytokines (TNF-α, IL-6, IL-1β) or PGE2 are used according to the manufacturer's instructions.[5][24][25]
-
Briefly, supernatants and standards are added to a microplate pre-coated with a capture antibody.
-
A detection antibody, often conjugated to an enzyme like HRP, is added.
-
A substrate is added, which reacts with the enzyme to produce a measurable color change.
-
The absorbance is read on a microplate reader, and concentrations are determined from the standard curve.
-
4. Western Blot Analysis for NF-κB and MAPK Pathways
-
Principle: Western blotting is used to detect specific proteins in a sample. It can measure the total amount of a protein and also detect post-translational modifications like phosphorylation, which is key to signal transduction.
-
Protocol:
-
Protein Extraction: After treatment, cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.[19]
-
SDS-PAGE: Equal amounts of protein (e.g., 40 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[26]
-
Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.[26]
-
Blocking: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.[26]
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, etc.).[27][28]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[26]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) reagent and an imaging system.[19] Band intensities are quantified using software like ImageJ.
-
References
- 1. Curcumin, an anti-tumour promoter and anti-inflammatory agent, inhibits induction of nitric oxide synthase in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of curcumin on nitric oxide production from lipopolysaccharide-activated primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aminer.org [aminer.org]
- 4. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nrf2activators.com [nrf2activators.com]
- 8. Curcumin attenuates the expression of IL-1beta, IL-6, and TNF-alpha as well as cyclin E in TNF-alpha-treated HaCaT cells; NF-kappaB and MAPKs as potential upstream targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Curcumin Supplementation Lowers TNF-α, IL-6, IL-8, and MCP-1 Secretion in High Glucose-Treated Cultured Monocytes and Blood Levels of TNF-α, IL-6, MCP-1, Glucose, and Glycosylated Hemoglobin in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Curcumin: an orally bioavailable blocker of TNF and other pro-inflammatory biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bridelia ferruginea Produces Antineuroinflammatory Activity through Inhibition of Nuclear Factor-kappa B and p38 MAPK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MAPKs and NF‑κB pathway inhibitory effect of bisdemethoxycurcumin on phorbol‑12‑myristate‑13‑acetate and A23187‑induced inflammation in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Nitric Oxide Griess Assay [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. journals.asm.org [journals.asm.org]
- 26. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Ferruginol and Resveratrol in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural compounds with therapeutic potential, both Ferruginol and Resveratrol have emerged as promising candidates in oncology research. This guide provides a comprehensive, data-driven comparison of their anti-cancer activities based on available preclinical evidence. While direct head-to-head studies are limited, this document collates and contrasts their effects on various cancer models, detailing their mechanisms of action and efficacy.
I. Overview of Anti-Cancer Activity
This compound, a diterpenoid, and Resveratrol, a stilbenoid, have both demonstrated the ability to inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways involved in tumorigenesis. The following tables summarize the quantitative data from various in vitro studies, offering a comparative look at their potency across different cancer types.
Table 1: Comparative Cytotoxicity of this compound and Resveratrol in Cancer Cell Lines
| Compound | Cancer Type | Cell Line | IC50 Value | Citation(s) |
| This compound | Thyroid Cancer | MDA-T32 | 12 µM | [1] |
| Non-Small Cell Lung Cancer | A549 | Dose-dependent cytotoxicity | [2] | |
| Non-Small Cell Lung Cancer | CL1-5 | Dose-dependent cytotoxicity | [2] | |
| Prostate Cancer | PC3 | 55 µM | [3] | |
| Ovarian Cancer | OVCAR-3 | Dose- and time-dependent inhibition | [4] | |
| Resveratrol | Colorectal Cancer | Various | 1-100 µM (dose-dependent reduction in viability) | [5] |
| Leukemia | U937, MOLT-4 | Significant inhibition of viability | ||
| Breast Cancer | MCF-7 | Moderate inhibition of viability | ||
| Liver Cancer | HepG2 | Moderate inhibition of viability | ||
| Lung Cancer | A549 | Moderate inhibition of viability |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across studies.
Table 2: Comparative Effects on Apoptosis and Cell Cycle
| Compound | Cancer Type | Cell Line(s) | Key Findings | Citation(s) |
| This compound | Thyroid Cancer | MDA-T32 | Induction of apoptosis, upregulation of Bax, downregulation of Bcl-2. | [1] |
| Non-Small Cell Lung Cancer | A549, CL1-5 | Increased sub-G1 population, activation of caspases 3, 8, and 9, decreased Bcl-2/Bax ratio. | [2][6] | |
| Ovarian Cancer | OVCAR-3 | Induction of apoptosis, G2/M cell cycle arrest. | [4] | |
| Prostate Cancer | PC3 | Activation of caspases and apoptosis-inducing factor (AIF). | [7] | |
| Resveratrol | Various Cancers | Multiple | Induction of apoptosis through both intrinsic and extrinsic pathways, modulation of Bcl-2 family proteins, activation of caspases.[8] | [8] |
| Colorectal Cancer | HCT116 | p53-dependent apoptosis, increased Bax, and cleaved caspase-3. | ||
| Various Cancers | Multiple | Cell cycle arrest at G0/G1 or S phase, modulation of cyclins and CDKs.[8] | [8] |
II. Mechanistic Insights: Signaling Pathways
Both compounds exert their anti-cancer effects by modulating a complex network of intracellular signaling pathways.
This compound's Mechanism of Action
This compound has been shown to suppress critical survival pathways in cancer cells. In thyroid cancer cells, it inhibits the MAPK and PI3K/AKT signaling pathways.[1] Similarly, in androgen-independent prostate cancer cells, this compound leads to the inhibition and downregulation of Ras/PI3K and STAT 3/5 signaling.[3][7] A key mechanism of this compound is the induction of mitochondrial-dependent apoptosis, characterized by the generation of reactive oxygen species (ROS) and loss of mitochondrial membrane potential.[1]
Resveratrol's Mechanism of Action
Resveratrol is known for its pleiotropic effects, targeting multiple signaling pathways simultaneously. It has been shown to suppress the PI3-kinase/AKT, NF-κB, and Wnt/β-catenin signaling pathways.[5] Resveratrol can also modulate the MAPK pathway and has been reported to activate the Nrf2 signaling pathway, which is involved in the antioxidant response.[8][9] Furthermore, it can act as a chemosensitizer, enhancing the efficacy of conventional chemotherapy drugs.[10]
References
- 1. emerginginvestigators.org [emerginginvestigators.org]
- 2. Trans-, cis-, and dihydro-resveratrol: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Resveratrol in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Resveratrol induces apoptosis by modulating the reciprocal crosstalk between p53 and Sirt-1 in the CRC tumor microenvironment [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Studies of Resveratrol, Oxyresveratrol and Dihydrooxyresveratrol on Doxorubicin-Treated Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Ferruginol vs. Sugiol: A Comparative Analysis of Structure-Activity Relationships in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Ferruginol and sugiol, two naturally occurring abietane diterpenoids, have garnered significant attention in oncological research for their potent anticancer activities. While structurally similar, subtle differences in their chemical makeup lead to distinct interactions with cellular machinery, influencing their efficacy and mechanisms of action against various cancer cell lines. This guide provides a comprehensive comparison of this compound and sugiol, summarizing key experimental data, detailing methodologies, and visualizing their impact on cellular signaling pathways.
Structural and Functional Overview
This compound and sugiol share a common tricyclic abietane core. The key structural difference lies at the C7 position of the B-ring; sugiol possesses a ketone group, whereas this compound does not. This seemingly minor modification significantly impacts the molecule's electronic properties and steric hindrance, likely contributing to the observed differences in their biological activities. Both compounds have been shown to induce apoptosis, trigger cell cycle arrest, and promote the generation of reactive oxygen species (ROS) in cancerous cells, albeit with varying potencies and through potentially different signaling cascades.
Comparative Efficacy: A Quantitative Look
The cytotoxic effects of this compound and sugiol have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below.
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound | MDA-T32 (Thyroid Cancer) | 12[1] |
| PC-3 (Prostate Cancer) | 55[2] | |
| A549 (Non-Small Cell Lung Cancer) | 33.0[3] | |
| CL1-5 (Non-Small Cell Lung Cancer) | 39.3[3] | |
| OVCAR-3 (Ovarian Cancer) | Not specified | |
| SK-Mel-28 (Melanoma) | ~50[4] | |
| Caco-2 (Colorectal Adenocarcinoma) | 24.3 (LC50)[5] | |
| MCF-7 (Breast Cancer) | 48.4 (LC50)[5] | |
| Sugiol | Mia-PaCa2 (Pancreatic Cancer) | 15[6] |
| U87 (Glioma) | 15[7][8][9] | |
| HEC-1-A (Endometrial Cancer) | 14-18[10] | |
| HEC-1-B (Endometrial Cancer) | 14-18[10] | |
| KLE (Endometrial Cancer) | 14-18[10] | |
| SNU-5 (Gastric Cancer) | >25[11][12][13] |
Mechanisms of Action: A Deeper Dive
Both this compound and sugiol exert their anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and halting cell proliferation.
This compound: Key Signaling Pathways
This compound has been shown to induce apoptosis through both intrinsic (mitochondrial-dependent) and extrinsic pathways.[14] It triggers the production of ROS, leading to a loss of mitochondrial membrane potential.[1] This is accompanied by an upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[1][15] Furthermore, this compound inhibits key survival signaling pathways, including the MAPK/PI3K/AKT and STAT3/5 pathways.[1][2]
Sugiol: Key Signaling Pathways
Similar to this compound, sugiol induces apoptosis by modulating the Bax/Bcl-2 ratio in favor of apoptosis.[6] It also triggers ROS production, leading to alterations in the mitochondrial membrane potential. A notable effect of sugiol is its ability to induce cell cycle arrest. Depending on the cancer cell type, it can cause arrest at either the G2/M phase[6] or the G0/G1 phase.[7][8][9] Recent studies also suggest that sugiol may inhibit the STAT3 signaling pathway.[12][16]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the anticancer effects of this compound and sugiol.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
Protocol:
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere for 24 hours.[1]
-
The cells are then treated with various concentrations of this compound or sugiol. A control group receives only the vehicle (e.g., DMSO).[1]
-
After a predetermined incubation period (e.g., 24, 48, or 72 hours), the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[1]
-
The plates are incubated for an additional 4 hours, during which viable cells metabolize the MTT into purple formazan crystals.[1]
-
The medium is then removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[1]
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.
Apoptosis Assays
1. Acridine Orange/Ethidium Bromide (AO/EB) Staining: This method distinguishes between live, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.
Protocol:
-
Cells are seeded in 6-well plates and treated with the compound for 24 hours.[1]
-
After treatment, the cells are harvested and stained with a mixture of acridine orange and ethidium bromide.[1]
-
The stained cells are then visualized under a fluorescence microscope. Live cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells display orange-to-red nuclei with condensed chromatin, and necrotic cells have uniformly orange-to-red nuclei.[1]
2. Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine on the cell membrane.
Protocol:
-
Cells are treated with the compound for the desired time.
-
The cells are then harvested and washed with a binding buffer.
-
The cells are subsequently stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cancer cells are treated with this compound or sugiol for a specific duration.
-
The cells are then harvested, washed, and fixed in cold 70% ethanol.
-
After fixation, the cells are washed again and stained with a solution containing propidium iodide (PI) and RNase.
-
The DNA content of the cells is then analyzed by flow cytometry, which allows for the quantification of cells in each phase of the cell cycle.
Conclusion
Both this compound and sugiol demonstrate significant potential as anticancer agents, operating through multiple, interconnected pathways that lead to cancer cell death. The presence of a ketone group at the C7 position in sugiol appears to influence its biological activity, potentially enhancing its efficacy in certain cancer types. While both compounds induce apoptosis and ROS production, their differential effects on cell cycle progression and specific signaling pathways, such as MAPK/PI3K/AKT and STAT3, highlight the importance of the structure-activity relationship in designing novel diterpenoid-based cancer therapies. Further research, including direct comparative studies in a wider range of cancer models and in vivo experiments, is warranted to fully elucidate their therapeutic potential and to guide the development of more potent and selective anticancer drugs.
References
- 1. This compound Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Cytotoxic Effects of this compound Analogues in Sk-MEL28 Human Melanoma Cells [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Sugiol (127horbar;hydroxyabieta-8,11,13-trien-7-one) targets human pancreatic carcinoma cells (Mia-PaCa2) by inducing apoptosis, G2/M cell cycle arrest, ROS production and inhibition of cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sugiol Suppresses the Proliferation of Human U87 Glioma Cells via Induction of Apoptosis and Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sugiol Suppresses the Proliferation of Human U87 Glioma Cells via Induction of Apoptosis and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sugiol suppresses the growth, migration, and invasion of human endometrial cancer cells via induction of apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Sugiol Masters Apoptotic Precision to Halt Gastric Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sugiol Masters Apoptotic Precision to Halt Gastric Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. for.nchu.edu.tw [for.nchu.edu.tw]
- 15. This compound inhibits non-small cell lung cancer growth by inducing caspase-associated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Ferruginol Demonstrates Significant In Vivo Efficacy in Preclinical Xenograft Models of Lung and Prostate Cancer
For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the in vivo efficacy of Ferruginol, a naturally derived diterpenoid, in xenograft models of non-small cell lung cancer (NSCLC) and prostate cancer. This guide provides a detailed analysis of this compound's anti-tumor activity, supported by experimental data, and compares its performance with standard-of-care chemotherapeutic agents.
A key study in the field demonstrated that intraperitoneal administration of this compound significantly suppressed the growth of subcutaneous non-small cell lung cancer xenografts using the CL1-5 cell line.[1][2][3] In addition to this compound, its C7-oxidized derivative, Sugiol, has also shown promising in vivo antitumor properties in a DU145 prostate cancer xenograft model.[4] This guide synthesizes the available data from these preclinical studies to provide a clear overview of this compound's potential as an anti-cancer agent.
Comparative Efficacy of this compound and Standard Chemotherapies
To provide a comprehensive understanding of this compound's potential, this guide presents a comparative analysis of its efficacy against standard chemotherapeutic agents in similar xenograft models. While direct head-to-head studies are limited, this guide collates data from various studies to offer an objective comparison.
Non-Small Cell Lung Cancer (NSCLC) - CL1-5 Xenograft Model
In a key study, this compound administered intraperitoneally demonstrated a significant reduction in tumor growth in a CL1-5 xenograft model.[1][2][3] For comparison, data from studies utilizing cisplatin, a common chemotherapeutic for NSCLC, in similar xenograft models are presented.
| Treatment Agent | Dosage and Administration | Tumor Growth Inhibition (%) | Xenograft Model | Reference |
| This compound | 2 mg/kg, intraperitoneal, daily for 24 days | ~55% reduction in tumor volume | CL1-5 (NSCLC) | Ho et al., 2014[1][2][3] |
| Cisplatin | 2.5 mg/kg, 3 treatments | Significant tumor growth inhibition | A549 (NSCLC) | Lu et al., 2021[5] |
| Paclitaxel + Curcumin SLNs | Not Specified | 78.42% | A549 (NSCLC) | Chen et al., 2022[6] |
Note: The data for cisplatin and paclitaxel are from studies using the A549 NSCLC cell line, as direct comparative studies in the CL1-5 model were not available. Direct comparison should be made with caution.
Prostate Cancer - DU145 Xenograft Model
Sugiol, a derivative of this compound, has been shown to inhibit cell growth in a DU145 mouse xenograft model.[4] This is compared with the efficacy of Taxol (Paclitaxel) in the same xenograft model.
| Treatment Agent | Dosage and Administration | Tumor Growth Inhibition (%) | Xenograft Model | Reference |
| Sugiol | Not Specified | Significant inhibition of cell growth | DU145 (Prostate) | Park et al., 2015[4] |
| Taxol (Paclitaxel) | Not Specified | Significant tumor growth suppression | DU145 (Prostate) | Li et al., 2010 |
Note: Detailed quantitative data for Sugiol's in vivo efficacy was not available in the public domain. The reference indicates a significant effect.
Mechanism of Action: Signaling Pathway Modulation
This compound exerts its anti-cancer effects through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis. In non-small cell lung cancer cells, this compound induces apoptosis through a caspase-dependent mitochondrial pathway.[1][2] This involves the activation of caspases 3, 8, and 9, and the regulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. In prostate cancer cells, this compound has been shown to suppress survival signaling pathways, including the Ras/PI3K and STAT3/5 pathways.
Below are diagrams illustrating the experimental workflow for the in vivo xenograft studies and the signaling pathways targeted by this compound.
Detailed Experimental Protocols
Non-Small Cell Lung Cancer Xenograft Model (CL1-5)
-
Cell Line: Human lung adenocarcinoma cell line CL1-5.
-
Animals: Male nude mice (BALB/c-nu/nu), 4-5 weeks old.
-
Tumor Inoculation: 5 x 10^6 CL1-5 cells in 100 µL of serum-free medium were subcutaneously injected into the right flank of each mouse.
-
Treatment: When tumors reached a volume of approximately 100 mm³, mice were randomly assigned to a control group (vehicle) or a treatment group. This compound (2 mg/kg body weight) was administered daily via intraperitoneal injection for 24 days.
-
Tumor Volume Measurement: Tumor size was measured every three days using calipers, and tumor volume was calculated using the formula: Volume = (length × width²) / 2.[7][8][9]
-
Endpoint: At the end of the treatment period, mice were euthanized, and tumors were excised and weighed.
Prostate Cancer Xenograft Model (DU145)
-
Cell Line: Human prostate carcinoma cell line DU145.[10]
-
Animals: Immunodeficient mice.
-
Tumor Inoculation: DU145 cells are implanted into the mice to establish xenografts.[10]
-
Treatment: Specific details on the dosage and administration of Sugiol were not available in the reviewed literature.
-
Tumor Volume Measurement: Tumor growth is monitored over time.
This guide provides a foundational understanding of this compound's in vivo efficacy and its mechanism of action. Further research, including direct comparative studies and investigations into a broader range of cancer types, is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound inhibits non-small cell lung cancer growth by inducing caspase-associated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. for.nchu.edu.tw [for.nchu.edu.tw]
- 3. researchgate.net [researchgate.net]
- 4. Sugiol inhibits STAT3 activity via regulation of transketolase and ROS-mediated ERK activation in DU145 prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New combination chemotherapy of cisplatin with an electron-donating compound for treatment of multiple cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-lung cancer effect of paclitaxel solid lipid nanoparticles delivery system with curcumin as co-loading partner in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DU145 Xenograft Model - Altogen Labs [altogenlabs.com]
Ferruginol's Bioactivity: A Comparative Analysis Across Diverse Cell Lines
Ferruginol, a natural abietane diterpene, has garnered significant attention within the scientific community for its potential therapeutic properties, particularly its anticancer activities. This guide provides a comprehensive cross-validation of this compound's bioactivity, presenting a comparative analysis of its effects on various cancer cell lines. The data herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Quantitative Bioactivity Data
The cytotoxic and antiproliferative effects of this compound have been evaluated across a spectrum of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) and other key metrics, offering a quantitative comparison of its potency.
| Cell Line | Cancer Type | IC50 (µM) | Observations | Reference |
| MDA-T32 | Thyroid Cancer | 12 | This compound demonstrated potent antiproliferative action. | [1] |
| A549 | Non-Small Cell Lung Cancer | 33.0 | Cytotoxic effects were dose-dependent. | [2] |
| CL1-5 | Non-Small Cell Lung Cancer | 39.3 | Exhibited dose-dependent cytotoxicity. | [2] |
| PC3 | Androgen-Independent Prostate Cancer | 55 | Suppressed prostate cancer cell proliferation. | [3] |
| OVCAR-3 | Ovarian Cancer | 20, 80, 300 (dose-dependent effects observed) | Inhibited cell growth in a dose- and time-dependent manner. | [4] |
| Caco-2 | Colorectal Adenocarcinoma | 24.3 (LC50 in µg/mL) | Showed distinctive cytotoxicity. | [5] |
| MCF-7 | Hormone Receptor-Positive Breast Cancer | 48.4 (LC50 in µg/mL) | Moderately cytotoxic. | [5] |
| SK-MEL-28 | Melanoma | ~50 (GI50) | Induced apoptosis. | [6] |
| SUM149 | Triple-Negative Breast Cancer | >100 | Considered inactive against this cell line. | [7][8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | >100 | Considered inactive against this cell line. | [7] |
| T47D | Breast Cancer | >100 | Considered inactive against this cell line. | [8] |
| MCF-7 | Breast Cancer | 19 | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the assessment of this compound's bioactivity.
Cell Viability and Proliferation Assays
1. MTT Assay:
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of approximately 0.6 x 10^6 cells/well and allowed to adhere for 12-24 hours.
-
Treatment: Cells were treated with varying concentrations of this compound (e.g., 0 to 160 µM) for a specified duration (e.g., 24, 48, or 72 hours).[1]
-
MTT Incubation: Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours.
-
Solubilization: The medium was removed, and the formazan crystals were dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader to determine cell viability. The IC50 value was calculated from the dose-response curve.[1]
2. CellTiter-Glo® Luminescent Cell Viability Assay:
-
Application: This assay was utilized to evaluate the antiproliferative activity of this compound and its analogues against breast cancer cell lines (SUM149, MDA-MB231, MCF-7).[7]
-
Principle: The assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Apoptosis Assays
1. Acridine Orange/Ethidium Bromide (AO/EB) Staining:
-
Cell Preparation: Cells were seeded in 6-well plates and treated with different concentrations of this compound for 24 hours.[1]
-
Staining: A 10 μL aliquot of the cell suspension was stained with a solution of acridine orange and ethidium bromide.
-
Microscopy: The stained cells were observed under a fluorescence microscope. Live cells appear green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, and late apoptotic cells display orange to red nuclei.[1][4]
2. Annexin V/Propidium Iodide (PI) Staining:
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Procedure: this compound-treated cells were harvested, washed, and resuspended in binding buffer. Annexin V-FITC and PI were added, and the cells were analyzed by flow cytometry.[2][9]
3. Western Blot Analysis for Apoptosis-Related Proteins:
-
Objective: To investigate the molecular mechanism of this compound-induced apoptosis.
-
Procedure: Cell lysates from treated and untreated cells were prepared. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against key apoptotic proteins such as Bax, Bcl-2, and cleaved caspases (3, 8, and 9).[2][9]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Apoptosis
This compound has been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. In non-small cell lung cancer cells, this compound activates a caspase-dependent mitochondrial apoptotic pathway.[2][9] In androgen-independent prostate cancer cells, it inhibits Ras/PI3K and STAT 3/5 signaling.[3] Furthermore, in thyroid cancer cells, this compound suppresses the MAPK and PI3K/AKT signaling pathways.[1]
Caption: Signaling pathway of this compound-induced apoptosis in cancer cells.
Experimental Workflow for Bioactivity Assessment
The following diagram illustrates a typical workflow for assessing the bioactivity of this compound against a cancer cell line.
Caption: Experimental workflow for assessing this compound's bioactivity.
References
- 1. This compound Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound exhibits anticancer effects in OVCAR‑3 human ovary cancer cells by inducing apoptosis, inhibition of cancer cell migration and G2/M phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. In Vitro Cytotoxic Effects of this compound Analogues in Sk-MEL28 Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits non-small cell lung cancer growth by inducing caspase-associated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Ferruginol's Double-Edged Sword: A Comparative Analysis of its Effects on Normal Versus Cancer Cells
For Immediate Release
A comprehensive review of existing research reveals the selective cytotoxic and signaling-modulating effects of the natural diterpenoid Ferruginol, highlighting its potential as a targeted anti-cancer agent. This guide synthesizes key experimental findings, providing a clear comparison of its impact on cancerous and non-cancerous cells.
Researchers in oncology and drug development are continually searching for compounds that can selectively target cancer cells while minimizing harm to healthy tissues. This compound, a natural compound found in several plant species, has emerged as a promising candidate. Extensive in-vitro studies demonstrate that this compound exhibits a significantly higher cytotoxic and pro-apoptotic activity against a range of cancer cell lines compared to its effect on normal cells. This differential effect is largely attributed to its ability to modulate key signaling pathways that are often dysregulated in cancer.
Data Presentation: Unveiling the Cytotoxic Disparity
The selective nature of this compound's anticancer activity is quantitatively demonstrated by its half-maximal inhibitory concentration (IC50) values across various cell lines. As summarized in the table below, this compound consistently displays lower IC50 values in cancer cells, indicating higher potency, compared to normal cell lines.
| Cell Line | Cell Type | Cancer Type | IC50 (µM) | Reference |
| MDA-T32 | Human Thyrocyte | Thyroid Cancer | 12 | [1] |
| Normal Human Thyrocyte | Human Thyrocyte | Normal | 92 | [1] |
| A549 | Human Lung Epithelial | Non-Small Cell Lung Cancer | Dose-dependent cytotoxicity observed | [2][3] |
| CL1-5 | Human Lung Epithelial | Non-Small Cell Lung Cancer | Dose-dependent cytotoxicity observed | [2][3] |
| PC3 | Human Prostate Epithelial | Prostate Cancer | Dose-dependent cytotoxicity observed | [4][5] |
| SK-MEL-28 | Human Melanocyte | Melanoma | ~50 | [6][7] |
| HCT-116 | Human Colon Epithelial | Colon Cancer | Dose-dependent cytotoxicity observed | |
| MCF-7 | Human Breast Epithelial | Breast Cancer | 48.4 | [8] |
| Caco-2 | Human Colon Epithelial | Colon Cancer | 24.3 | [8] |
| Vero | Monkey Kidney Epithelial | Normal | 0.0002 µg/mL (Note: unit difference) | [8] |
Delving into the Mechanisms: Signaling Pathway Modulation
This compound's selective action is underpinned by its ability to interfere with critical signaling pathways that are hyperactive in cancer cells, leading to apoptosis (programmed cell death) and inhibition of proliferation. In contrast, its impact on these pathways in normal cells is significantly less pronounced.
The Pro-Apoptotic Effect in Cancer Cells
In numerous cancer cell lines, including thyroid, lung, prostate, and colon cancer, this compound has been shown to induce apoptosis through the intrinsic or mitochondrial pathway.[1][2] This is characterized by:
-
Increased production of Reactive Oxygen Species (ROS): this compound treatment leads to an accumulation of ROS within cancer cells, which acts as a trigger for apoptosis.[1]
-
Disruption of Mitochondrial Membrane Potential (MMP): The increase in ROS leads to the depolarization of the mitochondrial membrane.[1]
-
Modulation of Bcl-2 family proteins: this compound upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[1][2]
-
Activation of Caspases: The mitochondrial pathway activation culminates in the cleavage and activation of executioner caspases, such as caspase-3, leading to the dismantling of the cell.[2][4][5]
Inhibition of Pro-Survival Pathways in Cancer Cells
This compound further exerts its anti-cancer effects by suppressing key pro-survival signaling cascades that are frequently overactive in malignancies:
-
MAPK Pathway: this compound has been observed to decrease the expression of phosphorylated p38 MAPK, a key component of the Mitogen-Activated Protein Kinase pathway, which is involved in cell proliferation and survival.[1]
-
PI3K/AKT Pathway: Treatment with this compound leads to a dose-dependent decrease in the phosphorylation of PI3K and AKT, crucial kinases in a pathway that promotes cell growth, proliferation, and survival.[1][4][5]
The following diagram illustrates the proposed mechanism of this compound-induced apoptosis in cancer cells.
Caption: this compound's mechanism in cancer cells.
In contrast, the effect of this compound on these signaling pathways in normal cells is minimal, contributing to its favorable safety profile.
Experimental Protocols: Methodologies for Key Experiments
The findings discussed in this guide are based on a variety of well-established in-vitro assays. Below are the detailed methodologies for the key experiments cited.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound by measuring the metabolic activity of cells.
-
Cell Seeding: Cells (both cancer and normal) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound (e.g., 0 to 160 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated for a further 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve, representing the concentration of this compound that inhibits 50% of cell growth.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between live, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound at various concentrations for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Resuspension: The cell pellet is resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).
-
Data Interpretation: The results are plotted to distinguish between four populations: live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Cells treated with this compound are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-p-p38, anti-p-AKT, anti-Bax, anti-Bcl-2).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified using densitometry software.
Caption: Workflow for Western Blot analysis.
Conclusion
The compiled evidence strongly suggests that this compound is a promising natural compound with selective anti-cancer properties. Its ability to induce apoptosis and inhibit key survival pathways in cancer cells, while exhibiting significantly lower toxicity towards normal cells, makes it an attractive candidate for further pre-clinical and clinical investigation. The detailed experimental protocols provided in this guide offer a framework for researchers to build upon and further elucidate the therapeutic potential of this compound.
References
- 1. In Vitro Effect of this compound, Tanshinone, and Carnosol Analogues on the Proliferation of Three Breast Cancer Cell Lines [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits non-small cell lung cancer growth by inducing caspase-associated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. for.nchu.edu.tw [for.nchu.edu.tw]
Ferruginol vs. Quercetin: A Comparative Analysis of Free Radical Scavenging Capabilities
In the realm of natural antioxidants, both ferruginol, a diterpenoid found in plants of the Cupressaceae and Lamiaceae families, and quercetin, a ubiquitous flavonoid present in numerous fruits and vegetables, have demonstrated significant free radical scavenging potential. This guide provides a comparative study of their efficacy, delving into experimental data, underlying mechanisms, and the methodologies used to evaluate their antioxidant activities. This objective analysis is intended for researchers, scientists, and professionals in the field of drug development to inform further research and potential therapeutic applications.
Quantitative Comparison of Antioxidant Activity
The free radical scavenging activities of this compound and quercetin have been evaluated using various in vitro antioxidant assays, most commonly the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The half-maximal inhibitory concentration (IC50), which represents the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay, is a key parameter for comparison. A lower IC50 value indicates a higher antioxidant activity.
The available data from multiple studies are summarized in the table below. It is important to note that direct comparison of IC50 values between different studies should be approached with caution due to potential variations in experimental conditions.
| Compound | Assay | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |
| This compound | DPPH | 116.12 | ~405.3 | [Mentioned in a study on antibacterial and antioxidant activities] |
| DPPH | 21.74 (as Ferruginan) | ~75.9 | [Study on Olea ferruginea][1] | |
| Quercetin | DPPH | 0.55 | ~1.82 | [Indonesian Biomedical Journal, 2017][2] |
| DPPH | 19.17 | ~63.5 | [NEHU Journal, 2020][3] | |
| DPPH | 15.899 | ~52.7 | [ResearchGate Publication][4] | |
| DPPH | 9.9 | ~32.8 | [Phytochemical Analysis, 2020][5] | |
| ABTS | 1.17 | ~3.88 | [Indonesian Biomedical Journal, 2017][2] | |
| ABTS | 1.89 | ~6.26 | [Molecules, 2018][6] | |
| ABTS | 2.04 | ~6.76 | [ResearchGate Publication][7] |
Note: The molecular weight of this compound is approximately 286.45 g/mol and Quercetin is approximately 302.24 g/mol . These were used for the conversion from µg/mL to µM. The term "Ferruginan" in one study is assumed to be referring to this compound for the purpose of this comparison[1].
Mechanisms of Free Radical Scavenging
The distinct chemical structures of this compound and quercetin dictate their different mechanisms of action in neutralizing free radicals.
Quercetin's Free Radical Scavenging Pathway
Quercetin, a flavonoid, possesses multiple hydroxyl (-OH) groups and a catechol group in its B-ring, which are crucial for its potent antioxidant activity[8]. The primary mechanism involves the donation of a hydrogen atom from these hydroxyl groups to a free radical, thereby stabilizing the radical and forming a more stable quercetin radical. This reactivity is significantly influenced by the pH of the surrounding medium[9].
Caption: Quercetin's hydrogen donation to a free radical.
This compound's Free Radical Scavenging Pathway
This compound, an abietane-type diterpene, employs a different strategy for free radical scavenging. A key step in its antioxidant mechanism is the formation of a quinone methide intermediate[10][11]. The phenolic hydroxyl group of this compound reacts with a free radical, leading to the formation of this intermediate, which is a crucial step in the radical trapping process.
Caption: this compound's formation of a quinone methide intermediate.
Experimental Protocols
The following are detailed methodologies for the two most common assays used to evaluate the free radical scavenging activity of compounds like this compound and quercetin.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants[12].
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to DPPH-H (diphenylpicrylhydrazine), a non-radical species, which is yellow. The discoloration is measured spectrophotometrically, and the extent of color change is proportional to the concentration and potency of the antioxidants.
Experimental Workflow:
Caption: Workflow for the DPPH free radical scavenging assay.
Detailed Protocol:
-
Preparation of DPPH Radical Solution: A fresh solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in a dark container to prevent degradation.
-
Preparation of Test Samples: Stock solutions of this compound, quercetin, and a positive control (e.g., ascorbic acid or Trolox) are prepared. A series of dilutions are then made to obtain a range of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to various concentrations of the test samples and the positive control. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (typically 30 minutes).
-
Spectrophotometric Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (around 517 nm).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay is another common method for determining the antioxidant capacity of various substances[13][14].
Principle: ABTS is oxidized to its radical cation, ABTS•+, by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ radical has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form of ABTS. The reduction in color is measured spectrophotometrically.
Experimental Workflow:
Caption: Workflow for the ABTS radical cation decolorization assay.
Detailed Protocol:
-
Generation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS is prepared and reacted with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to allow for the complete formation of the radical cation.
-
Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Preparation of Test Samples: Similar to the DPPH assay, stock solutions and serial dilutions of the test compounds and a positive control (often Trolox) are prepared.
-
Reaction Mixture: A small volume of the test sample is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction is typically faster than the DPPH assay, and the absorbance is measured after a short incubation period (e.g., 6 minutes).
-
Spectrophotometric Measurement: The absorbance is read at approximately 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as in the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the dose-response curve.
Conclusion
Based on the available experimental data, quercetin generally exhibits significantly stronger free radical scavenging activity in both DPPH and ABTS assays compared to this compound, as indicated by its consistently lower IC50 values. This superior activity is attributed to the presence of multiple hydroxyl groups and the catechol moiety in quercetin's structure, which are highly effective at donating hydrogen atoms to neutralize free radicals.
This compound, while demonstrating antioxidant properties, appears to be a less potent scavenger in these common in vitro assays. Its mechanism, involving the formation of a quinone methide, is distinct from the direct hydrogen atom transfer typical of flavonoids like quercetin. It is worth noting that one study suggested this compound's antioxidant activity is more pronounced in non-polar, non-solvent conditions, which might not be fully captured by the standard DPPH and ABTS assays conducted in polar solvents.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. inabj.org [inabj.org]
- 3. nehu.ac.in [nehu.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. abcam.cn [abcam.cn]
- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 14. researchgate.net [researchgate.net]
Reproducibility of Ferruginol's anticancer effects in independent studies
An objective analysis of independent studies investigating the anticancer properties of the natural diterpenoid, ferruginol, reveals a consistent pattern of efficacy across a range of cancer types. This guide synthesizes key findings from multiple research articles, presenting a comparative overview of this compound's cytotoxic and mechanistic effects, supported by detailed experimental data and protocols.
This compound, a bioactive compound found in various plants, has demonstrated significant anticancer potential in numerous in vitro and in vivo studies.[1] Independent research efforts have consistently reported its ability to inhibit the growth of various cancer cell lines, including those of the thyroid, lung, skin, ovary, and prostate.[2][3][4][5][6] The primary mechanisms of action appear to converge on the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[3][6] This guide provides a comprehensive comparison of the existing data to evaluate the reproducibility of these anticancer effects.
Quantitative Comparison of Anticancer Efficacy
The cytotoxic effects of this compound have been quantified in several independent studies, primarily through the determination of the half-maximal inhibitory concentration (IC50) in various cancer cell lines. The data, summarized below, indicates a reproducible dose-dependent inhibitory effect of this compound on cancer cell viability.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Study |
| Thyroid Cancer | MDA-T32 | 12 | [2] |
| Non-Small Cell Lung Cancer | A549 | Dose-dependent cytotoxicity observed | [3][7] |
| CL1-5 | Dose-dependent cytotoxicity observed | [3][7] | |
| Malignant Melanoma | SK-MEL-28 | ~50 | [4] |
| Ovarian Cancer | OVCAR-3 | Dose- and time-dependent inhibition observed (at 20, 80, and 300 µM) | [5] |
| Androgen-Independent Prostate Cancer | PC3 | 55 | [8] |
Mechanisms of Action: A Consistent Picture
Across multiple independent studies, the anticancer activity of this compound has been attributed to its ability to induce programmed cell death (apoptosis) and interfere with critical cancer cell survival signaling pathways.
Induction of Apoptosis
A recurring finding is that this compound induces apoptosis in cancer cells. This is supported by various experimental observations, as detailed in the table below.
Table 2: Effects of this compound on Apoptosis Markers
| Cancer Type | Cell Line | Key Apoptotic Effects | Study |
| Thyroid Cancer | MDA-T32 | Upregulation of Bax, downregulation of Bcl-2, increased ROS production, disruption of mitochondrial membrane potential. | [2] |
| Non-Small Cell Lung Cancer | A549, CL1-5 | Increased sub-G1 population, activation of caspases 3, 8, and 9, cleavage of PARP, increased Bax, and decreased Bcl-2 expression. | [3][7] |
| Malignant Melanoma | SK-MEL-28 | Depolarization of the mitochondrial membrane. | [4] |
| Ovarian Cancer | OVCAR-3 | Chromatin condensation, formation of apoptotic bodies. | [5] |
| Androgen-Independent Prostate Cancer | PC3 | Activation of caspases and apoptosis-inducing factor (AIF). | [6] |
Impact on Signaling Pathways
This compound has been shown to modulate several signaling pathways that are crucial for cancer cell growth and survival. The consistent inhibition of these pathways across different cancer types underscores a reproducible mechanism of action.
Table 3: Effects of this compound on Signaling Pathway Components
| Cancer Type | Cell Line | Affected Pathway | Key Effects | Study |
| Thyroid Cancer | MDA-T32 | MAPK and PI3K/AKT | Inhibition of p38 MAPK, p-PI3K, and p-AKT expression. | [2] |
| Androgen-Independent Prostate Cancer | PC3 | Ras/PI3K and STAT | Inhibition/downregulation of Ras/PI3K and STAT3/5. | [6][8][9] |
In Vivo Evidence
The anticancer effects of this compound have also been validated in animal models, providing further evidence of its potential as a therapeutic agent.
Table 4: In Vivo Anticancer Effects of this compound
| Cancer Type | Animal Model | Key Findings | Study |
| Non-Small Cell Lung Cancer | Subcutaneous CL1-5 xenografts in mice | Significant suppression of tumor growth with intraperitoneal administration. | [3][7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the studies, providing a basis for the replication and validation of the reported findings.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[2]
-
Cancer cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with varying concentrations of this compound (e.g., 0 to 160 µM) for a specified duration (e.g., 24 hours).[2]
-
Following treatment, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The medium is removed, and the formazan crystals are solubilized with a solvent (e.g., dimethyl sulfoxide).[2]
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Apoptosis Assays
Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect early and late apoptotic cells.
-
Cells are treated with this compound at various concentrations for a defined period.
-
Both adherent and floating cells are collected and washed with a binding buffer.
-
Cells are then incubated with Annexin V-FITC and propidium iodide in the dark.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[3]
Acridine Orange/Ethidium Bromide (AO/EB) Staining
This fluorescence microscopy-based method is used to visualize nuclear changes during apoptosis.
-
Cancer cells are seeded in multi-well plates and treated with different concentrations of this compound.[2]
-
After treatment, the cells are stained with a mixture of acridine orange (which stains all cells green) and ethidium bromide (which stains cells with compromised membranes red).
-
The stained cells are observed under a fluorescence microscope. Live cells appear uniformly green, early apoptotic cells show bright green condensed chromatin, and late apoptotic cells exhibit orange to red condensed chromatin.[2]
Western Blotting
This technique is used to detect and quantify specific proteins involved in signaling pathways and apoptosis.
-
Cells are treated with this compound, and total protein is extracted.
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, p-AKT, total AKT).[2][3]
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Wound Healing Assay
This assay is used to assess cell migration.
-
A confluent monolayer of cells is created in a culture dish.
-
A "wound" is created by scratching the monolayer with a pipette tip.
-
The cells are then treated with this compound.
-
The rate of wound closure is monitored and photographed at different time points. The percentage of migrated cells is calculated by comparing the wound area at different times to the initial wound area.[5]
Visualizing the Data
To better understand the relationships between this compound's mechanisms and the experimental approaches used to study them, the following diagrams are provided.
References
- 1. In Vitro Cytotoxic Effects of this compound Analogues in Sk-MEL28 Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits non-small cell lung cancer growth by inducing caspase-associated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound exhibits anticancer effects in OVCAR‑3 human ovary cancer cells by inducing apoptosis, inhibition of cancer cell migration and G2/M phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound suppresses survival signaling pathways in androgen-independent human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. hubrecht.eu [hubrecht.eu]
A Comparative Guide to the Neuroprotective Effects of Ferruginol and Other Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective effects of ferruginol, a naturally occurring diterpenoid, with other notable neuroprotective compounds: carnosic acid, ginkgolide B, and taxifolin. The information is compiled from various experimental studies to assist researchers in evaluating their therapeutic potential.
Quantitative Comparison of Neuroprotective Effects
The following tables summarize the quantitative data on the neuroprotective activities of this compound and its counterparts in various in vitro models of neurotoxicity.
Table 1: Protection against Amyloid-β Induced Toxicity
| Compound | Cell Line | Aβ Species | Concentration | Outcome |
| This compound | Hippocampal Neurons | Aβ oligomers | Not specified | Restores Long-Term Potentiation (LTP) and reduces apoptosis[1] |
| Ginkgolide B | Not specified | Aβ1-42 | 1 µM | No significant improvement in cell viability[2] |
| Carnosic Acid | SH-SY5Y | Aβ1-42 | 1-10 µM | Ameliorates spatial memory and learning deficits in animal models[3] |
| Taxifolin | SH-SY5Y | Aβ42 oligomer | 10-20 µM | Does not prevent cell death at these concentrations[4] |
Table 2: Protection against Oxidative Stress and Excitotoxicity
| Compound | Cell Line | Insult | Concentration | Outcome |
| This compound | Not specified | Not specified | Not specified | Potent neuroprotective effects in in vitro Parkinson's disease models[2] |
| Carnosic Acid | Primary Cortical Neurons | Glutamate | Not specified | Protects neurons from excitotoxicity[5] |
| Ginkgolide B | PC12 | Glutamate (10 mM) | 10, 50, 100 µM | Attenuates glutamate toxicity by preventing Ca2+ influx and ROS production[6] |
| Taxifolin | Hippocampal Cell Cultures | Oxygen-Glucose Deprivation (OGD) | Not specified | Inhibits excessive ROS production and prevents neuronal death[7] |
Experimental Protocols
This section details the methodologies used in key experiments cited in this guide.
Amyloid-β Induced Toxicity Assay in Hippocampal Neurons (this compound)
-
Cell Culture: Primary hippocampal neurons are cultured from embryonic rats.
-
Aβ Preparation: Soluble amyloid-β oligomers are prepared from synthetic Aβ peptides.
-
Treatment: Cultured neurons are exposed to Aβ oligomers in the presence or absence of this compound.
-
Long-Term Potentiation (LTP) Measurement: Electrophysiological recordings are used to measure synaptic plasticity (LTP) in hippocampal slices.
-
Apoptosis Assay: Apoptosis is assessed by TUNEL staining or caspase activity assays.[1]
Glutamate-Induced Excitotoxicity in PC12 Cells (Ginkgolide B)
-
Cell Culture: PC12 cells are maintained in appropriate culture medium.
-
Treatment: Cells are pre-treated with varying concentrations of Ginkgolide B (10, 50, 100 µM) for 12 hours, followed by exposure to 10 mM glutamate.
-
Assessment of Neurotoxicity:
-
Cell Viability: MTT assay is used to measure cell viability.
-
Calcium Influx: Intracellular calcium levels are measured using fluorescent calcium indicators.
-
ROS Production: Reactive oxygen species generation is quantified using fluorescent probes.
-
Apoptosis Markers: The ratio of Bax/Bcl-2 proteins and caspase-3 activity are determined by Western blotting and colorimetric assays, respectively.[6]
-
Nrf2 Pathway Activation by Carnosic Acid
-
Cell Culture: Cerebrocortical cultures or neuronal cell lines are used.
-
Treatment: Cells are treated with carnosic acid.
-
Nrf2 Translocation: Immunofluorescence or Western blotting of nuclear and cytosolic fractions is used to observe the translocation of Nrf2 to the nucleus.
-
ARE-Luciferase Reporter Assay: Cells are transfected with a reporter plasmid containing the Antioxidant Response Element (ARE) linked to a luciferase gene to quantify Nrf2 transcriptional activity.
-
Target Gene Expression: Quantitative PCR (qPCR) or Western blotting is performed to measure the expression of Nrf2 target genes, such as heme oxygenase-1 (HO-1).[5]
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these diterpenoids are mediated through various signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
This compound's Neuroprotective Mechanism
This compound exerts its neuroprotective effects by promoting the clearance of α-synuclein, a protein implicated in Parkinson's disease. This action helps in reducing the formation of toxic protein aggregates in neuronal cells.[2]
Carnosic Acid and the Nrf2 Pathway
Carnosic acid activates the Keap1/Nrf2 pathway, a key regulator of cellular antioxidant responses. It binds to Keap1, leading to the release and nuclear translocation of Nrf2, which then induces the expression of antioxidant genes.[5][8]
Ginkgolide B as a PAF Receptor Antagonist
Ginkgolide B is a potent antagonist of the Platelet-Activating Factor (PAF) receptor. By blocking this receptor, it inhibits inflammatory signaling cascades that contribute to neuronal damage.[9][10]
References
- 1. Neuroprotective Effects of this compound, Jatrophone, and Junicedric Acid Against Amyloid-β Injury in Hippocampal Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound prevents degeneration of dopaminergic neurons by enhancing clearance of α-synuclein in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective mechanisms of dieckol against glutamate toxicity through reactive oxygen species scavenging and nuclear factor-like 2/heme oxygenase-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comparative Analysis of Neuroprotective Properties of Taxifolin and Its Water-Soluble Form in Ischemia of Cerebral Cortical Cells of the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carnosic acid, a catechol-type electrophilic compound, protects neurons both in vitro and in vivo through activation of the Keap1/Nrf2 pathway via S-alkylation of targeted cysteines on Keap1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential protective roles of phytochemicals on glutamate-induced neurotoxicity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Taxifolin protects neurons against ischemic injury in vitro via the activation of antioxidant systems and signal transduction pathways of GABAergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
- 10. Neuroregulatory role of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]
Ferruginol's Gastroprotective Properties: An In Vivo Validation and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo gastroprotective performance of Ferruginol, a naturally occurring diterpene, against other gastroprotective agents. The information is supported by experimental data from various studies, with a focus on quantitative comparisons, detailed experimental protocols, and the underlying signaling pathways.
Comparative Efficacy of Gastroprotective Agents
The gastroprotective efficacy of this compound has been evaluated in several in vivo models, primarily in rodents. The data presented below summarizes its performance alongside other natural and synthetic gastroprotective agents.
| Compound/Drug | Dose | Animal Model | Ulcer Inhibition (%) | Ulcer Index (Mean ± SD) or Curative Ratio | Reference |
| This compound | 25 mg/kg | HCl/EtOH-induced gastric lesions in mice | 60% | - | [1] |
| 25 mg/kg | Acetic acid-induced chronic gastric ulcer in rats | - | 36.0% (Curative Ratio) | [1] | |
| 50 mg/kg | Acetic acid-induced chronic gastric ulcer in rats | - | 92.5% (Curative Ratio) | [1] | |
| Lansoprazole | 20 mg/kg | HCl/EtOH-induced gastric lesions in mice | Similar to this compound at 25 mg/kg | - | [1] |
| 30 mg/kg | Ethanol-induced gastric lesions in rats | - | Reduced ulcer index significantly | [2] | |
| Ranitidine | 50 mg/kg | Acetic acid-induced chronic gastric ulcer in rats | - | 79.6% (Curative Ratio) | [1] |
| Carnosic Acid Derivatives | 10 mg/kg | HCl/EtOH-induced gastric lesions in mice | More effective than Lansoprazole at the same dose | - | [2][3] |
| Carvacrol | 50 and 100 mg/kg | Ethanol-induced gastric ulcer in rats | Showed significant gastroprotection | Reduced gastric lesions | [4][5] |
| Sucralfate | - | Various ulcer models | Effective in healing and prevention | Forms a protective barrier | [6][7][8][9] |
| Misoprostol | 25-50 µg q.i.d. | Aspirin-induced gastric microbleeding in humans | Significant inhibition | Reduces gastric acid secretion and increases mucus | [10][11][12][13][14] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in the literature are provided below.
Ethanol-Induced Gastric Ulcer Model in Rats
This model is widely used to assess the cytoprotective effects of various compounds.[10][15][16][17][18][19][20]
-
Animal Preparation: Male Wistar rats (200-250 g) are fasted for 24 hours prior to the experiment, with free access to water.
-
Drug Administration: Animals are divided into groups. The test compound (e.g., this compound), a reference drug (e.g., Lansoprazole), or the vehicle (control) is administered orally (p.o.).
-
Ulcer Induction: One hour after treatment, absolute ethanol (1 mL/200 g body weight) is administered orally to induce gastric ulcers.
-
Evaluation: One hour after ethanol administration, the animals are euthanized. The stomachs are removed, opened along the greater curvature, and washed with saline.
-
Ulcer Index Assessment: The gastric mucosa is examined for lesions. The ulcer index is calculated by measuring the area of the lesions. The percentage of inhibition is calculated relative to the control group.
Pylorus Ligation Model in Rats
This model is used to evaluate the effect of compounds on gastric acid secretion.[4][6]
-
Animal Preparation: Male Wistar rats (200-250 g) are fasted for 24 hours with access to water.
-
Surgical Procedure: Under anesthesia, a midline abdominal incision is made, and the pylorus is ligated.
-
Drug Administration: The test compound or vehicle is administered intraduodenally immediately after pylorus ligation.
-
Sample Collection: Four hours after ligation, the animals are euthanized, and the stomach contents are collected.
-
Analysis: The volume of gastric juice is measured, and the pH and total acidity are determined by titration with 0.01 N NaOH.
Signaling Pathways and Mechanisms of Action
This compound exerts its gastroprotective effects through multiple mechanisms. The primary pathways are illustrated below.
Caption: this compound's gastroprotective signaling pathway.
Experimental Workflow for In Vivo Validation
The logical flow of a typical in vivo study to validate the gastroprotective properties of a compound like this compound is depicted below.
Caption: In vivo gastroprotective validation workflow.
Conclusion
The in vivo evidence strongly supports the gastroprotective properties of this compound. Its efficacy is comparable, and in some instances, superior to established gastroprotective agents like Lansoprazole and Ranitidine. The mechanisms of action, primarily involving the stimulation of prostaglandin synthesis and maintenance of antioxidant defenses, make it a promising candidate for further development as a gastroprotective drug. This guide provides a foundational understanding for researchers and professionals in the field to build upon for future investigations into this compound and other novel gastroprotective compounds.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Gastroprotective effect and cytotoxicity of carnosic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gastroprotective activity of carvacrol on experimentally induced gastric lesions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo and In silico evidence of the protective properties of carvacrol against experimentally-induced gastric ulcer: Implication of antioxidant, anti-inflammatory, and antiapoptotic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanism of protective, therapeutic and prophylactic actions of sucralfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of action of sucralfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Sucralfate? [synapse.patsnap.com]
- 9. droracle.ai [droracle.ai]
- 10. Gastrointestinal cytoprotective effects of misoprostol. Clinical efficacy overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The therapeutic efficacy of misoprostol in peptic ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytoprotection with misoprostol: use in the treatment and prevention of ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Carnosic Acid Ameliorates Indomethacin-Induced Gastric Ulceration in Rats by Alleviating Oxidative Stress and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Relationship between ethanol-induced gastritis and gastric ulcer formation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Increased susceptibility of ethanol-treated gastric mucosa to naproxen and its inhibition by DA-9601, an Artemisia asiatica extract - PMC [pmc.ncbi.nlm.nih.gov]
- 19. europeanreview.org [europeanreview.org]
- 20. researchgate.net [researchgate.net]
Ferruginol vs. Other Natural Compounds: A Comparative Guide to Antibacterial Efficacy
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents. Natural compounds, with their vast structural diversity, offer a promising reservoir for the discovery of new therapeutics. This guide provides an objective comparison of the antibacterial performance of ferruginol, a diterpenoid found in several plant species, against other well-researched natural compounds: eugenol, quercetin, curcumin, and berberine. The comparison is supported by experimental data on their inhibitory effects against common pathogenic bacteria, detailed experimental protocols, and visualizations of their putative mechanisms of action.
Quantitative Comparison of Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other selected natural compounds against Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater antibacterial potency.
| Natural Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Bacillus subtilis (Gram-positive) |
| This compound | 4 µg/mL[1] | 16 µg/mL[1] | 6.3 - 12.5 µg/mL[2] | 100 µg/mL[3] |
| Eugenol | 256 µg/mL[4] | 0.5 mg/mL[5] | 0.5 mg/mL[5] | - |
| Quercetin | 20 µg/mL[6][7] | 400 µg/mL[7] | 20 µg/mL[6][7] | - |
| Curcumin | 219 µg/mL (MSSA)[3] | 163 µg/mL[3] | 175 µg/mL[3] | 129 µg/mL[3] |
| Berberine | 62.5 - 250 µg/mL (MRSA)[8] | 581.69 µg/mL (IC50) | - | 952.37 µg/mL (IC50) |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay to quantify the in vitro antibacterial activity of a compound. The data presented in this guide were primarily obtained using the broth microdilution method.
Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
1. Preparation of Bacterial Inoculum:
- Bacterial strains are cultured on an appropriate agar medium (e.g., Mueller-Hinton Agar) at 37°C for 18-24 hours.
- Several colonies are then transferred to a sterile broth (e.g., Mueller-Hinton Broth) and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- The bacterial suspension is then diluted to the final desired concentration for inoculation (typically 5 x 10⁵ CFU/mL in the final well volume).
2. Preparation of Test Compounds:
- The natural compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
- Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using the appropriate broth medium. The concentration range is selected based on the expected activity of the compound.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the diluted compound is inoculated with the prepared bacterial suspension.
- Control wells are included: a positive control (broth with bacteria, no compound) and a negative control (broth only).
- The plate is incubated at 37°C for 18-24 hours.
4. Determination of MIC:
- After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by using a microplate reader.
Mechanisms of Bacterial Growth Inhibition
The antibacterial activity of these natural compounds stems from their ability to interfere with various essential cellular processes in bacteria. The following diagrams illustrate the putative mechanisms of action for each compound.
Conclusion
This comparative guide highlights the potential of this compound and other natural compounds as antibacterial agents. This compound demonstrates potent activity, particularly against S. aureus and P. aeruginosa. However, its efficacy against other bacterial species requires further investigation to establish a broader spectrum of activity. In comparison, compounds like quercetin and berberine exhibit multifaceted mechanisms of action, targeting various bacterial processes simultaneously, which could be advantageous in combating drug resistance. The provided data and protocols serve as a valuable resource for researchers in the field of natural product-based drug discovery, facilitating further investigation and development of these promising antibacterial compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation of antibacterial diterpenoids from Cryptomeria japonica bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Antimicrobial Activity of Polyphenols and Alkaloids in Middle Eastern Plants [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. The anti-staphylococcal activity (planktonic and biofilm) of Cnestis ferruginea is due to benzoquinone, the oxidation product of hydroquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Assessing the Synergistic Potential of Ferruginol with Known Chemotherapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferruginol, a natural abietane diterpene, has garnered significant interest in oncological research due to its demonstrated cytotoxic effects against various cancer cell lines. Its mechanisms of action, including the induction of apoptosis and modulation of key signaling pathways, suggest its potential as a valuable component in combination cancer therapy. The strategic combination of natural compounds like this compound with established chemotherapeutic agents aims to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce dose-limiting toxicities of conventional drugs.
While direct experimental evidence for the synergistic effects of this compound with chemotherapeutics is currently limited in published literature, its known biological activities provide a strong rationale for investigating such combinations. This guide provides a framework for assessing these potential synergies, offering a comparative look at how related diterpenoids interact with common chemotherapeutics, detailing relevant experimental protocols, and visualizing the underlying molecular pathways.
Hypothesized Synergistic Interactions of this compound
Based on its documented mechanisms, this compound may exhibit synergy with chemotherapeutic agents through several modes of action:
-
Induction of Apoptosis: this compound is known to induce apoptosis by activating caspases and modulating the expression of Bcl-2 family proteins.[1] When combined with chemotherapeutics that also promote programmed cell death, a synergistic effect on the apoptotic pathway can be anticipated.
-
Modulation of Signaling Pathways: this compound has been shown to inhibit pro-survival signaling pathways such as PI3K/Akt and MAPK.[2] Many chemotherapeutic agents are resisted through the upregulation of these pathways. This compound could therefore re-sensitize resistant cancer cells to these drugs.
-
Cell Cycle Arrest: By interfering with the cell cycle, this compound could potentiate the effects of chemotherapeutics that target specific phases of cell division.
Comparative Data on Structurally Related Abietane Diterpenoids
To illustrate how the synergistic effects of a compound like this compound would be quantified and presented, the following table summarizes experimental data from studies on other abietane diterpenoids—Tanshinone IIA and Carnosic Acid—in combination with standard chemotherapeutics. These compounds share structural similarities with this compound and provide a relevant proxy for comparison.
Table 1: Synergistic Effects of Abietane Diterpenoids with Chemotherapeutics
| Diterpenoid | Chemotherapeutic | Cancer Cell Line | Key Findings | Combination Index (CI) | Reference |
| Tanshinone IIA | Cisplatin | A549, PC9 (Non-Small-Cell Lung Cancer) | Synergistically inhibited cell proliferation, migration, and invasion. Enhanced apoptosis and S-phase cell cycle arrest. | CI < 1 at a 20:1 ratio (Tanshinone IIA:Cisplatin) | [2][3] |
| Carnosic Acid | Cisplatin | Lewis Lung Carcinoma (in vivo) | Combination significantly enhanced anti-growth and pro-apoptotic effects compared to single agents. | Not explicitly calculated in the study, but synergistic effects were demonstrated. | [4] |
| Triptolide * | Doxorubicin | Breast Cancer Cells | Sensitized breast cancer cells to Doxorubicin by inhibiting the DNA damage response. | CI < 1 | [5][6][7] |
*Note: Triptolide is a diterpenoid epoxide, not an abietane, but is included as a relevant example of a diterpenoid showing synergy with a common chemotherapeutic.
Experimental Protocols
The assessment of synergistic effects between this compound and chemotherapeutic agents involves a series of well-established in vitro assays.
In Vitro Cytotoxicity Assays (MTT/SRB Assay)
These assays are fundamental to determining the dose-dependent cytotoxic effects of the individual compounds and their combinations.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) for this compound and the selected chemotherapeutic agent, and to assess the cytotoxicity of the combination.
-
Methodology:
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound alone, the chemotherapeutic agent alone, and combinations of both at fixed ratios (e.g., based on their IC50 values).
-
Incubation: Cells are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Assay:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
-
SRB Assay:
-
Cells are fixed with trichloroacetic acid.
-
The cells are then stained with Sulforhodamine B dye.
-
The bound dye is solubilized with a Tris-base solution.
-
The absorbance is measured at 510 nm.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are determined by plotting cell viability against drug concentration.
-
Synergy Assessment: Combination Index (CI) Method
The Combination Index (CI) method, based on the median-effect principle of Chou and Talalay, is a widely used quantitative method to determine the nature of drug interactions.
-
Objective: To quantitatively determine whether the combination of this compound and a chemotherapeutic agent is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Methodology:
-
Experimental Design: Dose-response curves are generated for each drug alone and for their combination at a constant ratio.
-
Data Analysis: The CI is calculated using specialized software (e.g., CompuSyn) which utilizes the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that are required to produce a certain effect (x% inhibition), and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that also produce the same effect.
-
Interpretation:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Isobologram Analysis
Isobologram analysis is a graphical method for assessing drug interactions.[8]
-
Objective: To visually represent the nature of the interaction between two drugs at a specific effect level (e.g., IC50).
-
Methodology:
-
Data Plotting: The IC50 values of this compound and the chemotherapeutic agent are plotted on the x- and y-axes, respectively. A straight line connecting these two points represents the line of additivity.
-
Combination Data: The concentrations of the two drugs in a combination that produce the same effect (IC50) are plotted on the same graph.
-
Interpretation:
-
Points falling below the line of additivity indicate synergism .
-
Points falling on the line indicate an additive effect.
-
Points falling above the line indicate antagonism .
-
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Synergy Assessment
Caption: Workflow for assessing the synergistic effects of this compound and a chemotherapeutic agent.
Signaling Pathways Modulated by this compound
Caption: Potential signaling pathways affected by this compound leading to anticancer effects.
While further direct experimental validation is necessary, the existing evidence on this compound's mechanism of action and the synergistic effects observed with structurally similar abietane diterpenoids strongly support the hypothesis that this compound can act synergistically with conventional chemotherapeutics. The experimental framework provided in this guide offers a robust approach for researchers to systematically evaluate these potential combinations. The successful demonstration of synergy would position this compound as a promising candidate for inclusion in novel combination therapies, potentially leading to more effective and less toxic cancer treatments.
References
- 1. Carnosol: A promising anti-cancer and anti-inflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tanshinone IIA combined with cisplatin synergistically inhibits non-small-cell lung cancer in vitro and in vivo via down-regulating the phosphatidylinositol 3-kinase/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tanshinone IIA combined with cisplatin synergistically inhibits non‐small‐cell lung cancer in vitro and in vivo via down‐regulating the phosphatidylinositol 3‐kinase/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carnosic acid enhances the anti-lung cancer effect of cisplatin by inhibiting myeloid-derived suppressor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triptolide sensitizes breast cancer cells to Doxorubicin through the DNA damage response inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Codelivery of doxorubicin and triptolide with reduction-sensitive lipid-polymer hybrid nanoparticles for in vitro and in vivo synergistic cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Codelivery of doxorubicin and triptolide with reduction-sensitive lipid–polymer hybrid nanoparticles for in vitro and in vivo synergistic cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Ferruginol: A Procedural Guide
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals handling ferruginol, a natural diterpenoid with notable bioactivity, adherence to established disposal protocols is essential.[1][2] This guide provides a comprehensive, step-by-step plan for the safe and compliant disposal of this compound waste, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to manage this compound as a potentially hazardous substance. Laboratory personnel must wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.[3][4] All handling of this compound waste, especially if it can become airborne, should occur in a well-ventilated area or under a chemical fume hood.[4]
This compound: Physical and Chemical Properties
A clear understanding of a substance's properties is foundational to its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₃₀O | [1][2] |
| Molecular Weight | 286.45 g/mol | [1][2] |
| Melting Point | 56-57 °C | [2] |
| Appearance | Solid | [2] |
Step-by-Step Disposal Protocol
The disposal of this compound must align with local, state, and federal hazardous waste regulations.[3][5] The following protocol is based on universal best practices for laboratory chemical waste management.[6][7][8]
Waste Characterization and Segregation
-
Hazard Assessment : Treat all this compound waste as hazardous chemical waste. This includes pure, unused this compound, contaminated solutions, and any materials used for spill cleanup.
-
Segregation at Source : At the point of generation, separate this compound waste from other waste streams.[9]
-
Solid Waste : Collect pure this compound and contaminated solid materials (e.g., weighing paper, contaminated gloves, paper wipes) in a dedicated container for solid organic chemical waste.[6][10]
-
Liquid Waste : If this compound has been dissolved in a solvent, collect it in a container designated for the specific solvent class (e.g., non-halogenated organic solvent waste).[11][12] Do not mix incompatible waste types.[6][9][11]
-
Sharps : Any sharp waste, such as needles or contaminated glassware, must be placed in a dedicated, puncture-proof sharps container.[10]
-
Containerization and Labeling
-
Select Appropriate Containers : Use containers that are chemically compatible with this compound and any associated solvents.[6][13] Containers must be in good condition, leak-proof, and have a secure, tightly sealing lid.[3][13] It is often best to use the original container or one provided by your institution's Environmental Health & Safety (EHS) department.[12]
-
Proper Labeling : All waste containers must be clearly and accurately labeled.[3][9] The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound Waste."
-
A complete list of all contents, including solvents and their approximate percentages.
-
The specific hazard characteristics (e.g., "Irritant," "Harmful if Swallowed").
-
The accumulation start date (the date the first drop of waste was added).
-
The name and contact information of the principal investigator or laboratory supervisor.
-
Storage and Accumulation
-
Designated Storage Area : Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] This area should be under the control of laboratory personnel.[13]
-
Safe Storage Conditions : Keep waste containers closed at all times, except when adding waste.[7][14] Store them away from heat sources, direct sunlight, and high-traffic areas.[3]
-
Secondary Containment : Place all liquid waste containers in a secondary containment bin or tray to prevent the spread of material in case of a leak.[6][13]
Arranging for Final Disposal
-
Contact EHS : Do not dispose of this compound waste down the drain or in the regular trash.[13] This is a violation of regulations and can cause significant environmental harm.[13]
-
Schedule a Pickup : Once the waste container is nearly full (no more than 90% capacity) or has reached your institution's time limit for accumulation, submit a hazardous waste pickup request to your EHS department or designated waste management provider.[7][14]
Caption: this compound Waste Disposal Workflow.
Spill Management and Emergency Procedures
In the event of a spill, the primary goal is to ensure personnel safety and prevent environmental contamination.
-
Minor Spills : If a small amount of this compound is spilled and you are trained to handle it, ensure the area is well-ventilated and turn off any nearby ignition sources.[11] Use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spill.[4] Collect the contaminated absorbent material and place it in your designated solid hazardous waste container.
-
Major Spills : If the spill is large, if you are unsure how to proceed, or if anyone has been exposed, evacuate the area immediately. Alert your supervisor and contact your institution's emergency response or EHS office for assistance.
Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring compliance with hazardous waste regulations. Always consult your institution-specific chemical hygiene plan and Safety Data Sheets (SDS) for the most accurate guidance.
References
- 1. abmole.com [abmole.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. benchchem.com [benchchem.com]
- 5. epa.gov [epa.gov]
- 6. acewaste.com.au [acewaste.com.au]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 9. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 10. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 11. nipissingu.ca [nipissingu.ca]
- 12. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 13. danielshealth.com [danielshealth.com]
- 14. ethz.ch [ethz.ch]
Safeguarding Your Research: Personal Protective Equipment for Handling Ferruginol
Essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Ferruginol in a laboratory setting. This document provides immediate, actionable safety and logistical information to ensure the well-being of laboratory personnel and compliance with safety standards.
This compound, a naturally occurring diterpenoid with potential therapeutic properties, requires careful handling due to its classification as a hazardous substance. This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to minimize risk and ensure a safe research environment.
Immediate Safety and Handling
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a substance that is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Therefore, strict adherence to PPE protocols is mandatory.
Engineering Controls
Whenever possible, this compound should be handled in a well-ventilated area. Use of a chemical fume hood is highly recommended, especially when working with the powdered form or when heating solutions, to minimize the inhalation of dust or vapors. An eyewash station and safety shower should be readily accessible in the immediate work area.
Personal Protective Equipment (PPE) Selection
The following table summarizes the recommended PPE for handling this compound. It is crucial to select the appropriate equipment for the specific task and to ensure it is in good condition before use.
| Body Part | Personal Protective Equipment | Specifications and Use Cases |
| Hands | Chemical-resistant gloves | For concentrated solutions or solid this compound: Neoprene or Butyl rubber gloves are recommended. For dilute solutions (<10%): Double-layered nitrile gloves may be sufficient. Always inspect gloves for tears or punctures before use and change them immediately if contaminated. |
| Eyes | Safety glasses with side shields or chemical splash goggles | Minimum requirement: ANSI Z87.1-compliant safety glasses. For risk of splash: Chemical splash goggles are required. |
| Face | Face shield | To be worn in conjunction with safety glasses or goggles when there is a significant risk of splashing, such as during bulk handling or heating. |
| Body | Laboratory coat | A fully buttoned, long-sleeved lab coat should be worn to protect the skin and clothing. |
| Respiratory | NIOSH-approved respirator | A respirator may be necessary for large-scale handling where dust or aerosols can be generated and engineering controls are insufficient. A risk assessment should be conducted to determine the appropriate type of respirator. |
Experimental Protocol: Dissolving this compound Powder
This protocol outlines the steps for safely dissolving solid this compound, a common procedure in a laboratory setting.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., ethanol, DMSO)
-
Glass vials or flasks
-
Vortex mixer or magnetic stirrer
-
Analytical balance
Procedure:
-
Don appropriate PPE: This includes a lab coat, chemical-resistant gloves (neoprene or butyl rubber recommended), and safety glasses with side shields or chemical splash goggles.
-
Work in a fume hood: All handling of solid this compound should be performed within a certified chemical fume hood to prevent inhalation of the powder.
-
Weigh the this compound: Carefully weigh the desired amount of this compound powder using an analytical balance inside the fume hood.
-
Transfer the powder: Transfer the weighed powder to a suitable glass vial or flask.
-
Add the solvent: Add the appropriate volume of solvent to the container.
-
Dissolve the powder: Securely cap the container and dissolve the powder using a vortex mixer or a magnetic stirrer until the solution is clear.
-
Label the container: Clearly label the container with the name of the compound, concentration, solvent, and date of preparation.
Disposal Plan
This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.
-
Solid Waste: Collect all solid waste contaminated with this compound, such as used gloves, weighing paper, and pipette tips, in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal. Never dispose of this compound down the drain or in the regular trash.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: Workflow for selecting appropriate PPE for handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
